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  • Product: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one as a Pharmacophore

Executive Summary 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (also referred to as 7-methoxy-3-hydroxy-2-oxindole or 7-methoxydioxindole ) represents a "privileged scaffold" in medicinal chemistry. It serves as the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (also referred to as 7-methoxy-3-hydroxy-2-oxindole or 7-methoxydioxindole ) represents a "privileged scaffold" in medicinal chemistry. It serves as the core structural motif for a diverse class of bioactive alkaloids, including convolutamydines and welwitindolinones .

Unlike simple indoles, the C3-hydroxy-2-oxindole functionality creates a unique chiral center at the C3 position, offering a versatile handle for stereoselective synthesis and the construction of spirocyclic quaternary centers. The inclusion of the 7-methoxy group is electronically significant; positioned ortho to the lactam nitrogen, it influences the hydrogen-bonding capability of the NH group and modulates the lipophilicity of the scaffold, altering its pharmacokinetic profile compared to the unsubstituted parent.

This guide details the physicochemical properties, synthesis protocols, and reactivity patterns of this critical intermediate for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification[5]
  • IUPAC Name: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

  • Common Names: 7-Methoxydioxindole, 7-Methoxy-3-hydroxyoxindole

  • Core Scaffold: 3-Hydroxy-2-oxindole (Dioxindole)

  • Related CAS Numbers:

    • Precursor (7-Methoxyisatin):84575-27-9 [1][2]

    • Fully Reduced (7-Methoxyindoline):334986-99-1 [3][4][5][6]

    • Note: The specific 3-hydroxy intermediate is often generated in situ or synthesized de novo; commercial indexing is variable.

Physicochemical Profile

The 7-methoxy substituent increases electron density in the aromatic ring and introduces a weak hydrogen bond acceptor site near the NH donor.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₉H₉NO₃Core stoichiometry
Molecular Weight 179.17 g/mol Fragment-based drug design compliant
LogP (Predicted) ~0.8 - 1.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (NH, C3-OH)Critical for active site binding
H-Bond Acceptors 3 (C2=O, C3-OH, 7-OMe)Interaction with protein residues
Topological Polar Surface Area (TPSA) ~58 ŲFavorable for CNS penetration (BBB permeable)
pKa (NH) ~13.5Weakly acidic due to lactam resonance

Synthesis & Production Protocols

The most authoritative and reproducible route to 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one is the partial reduction of 7-methoxyisatin . This method avoids over-reduction to the indoline.

Synthesis Logic Flow

The synthesis relies on the chemoselective reduction of the C3-carbonyl of isatin while preserving the C2-amide (lactam). Sodium Borohydride (NaBH₄) is the reagent of choice due to its kinetic selectivity.

SynthesisPath Isatin 7-Methoxyisatin (CAS: 84575-27-9) Intermediate Borate Complex Isatin->Intermediate Hydride Attack (C3) Reagent NaBH4 / MeOH 0°C to RT Reagent->Isatin Product 3-Hydroxy-7-methoxy- 2,3-dihydro-1H-indol-2-one Intermediate->Product Acidic Workup (HCl)

Figure 1: Chemoselective reduction pathway from 7-methoxyisatin.

Experimental Protocol: Reduction of 7-Methoxyisatin

Materials:

  • 7-Methoxyisatin (1.0 equiv)[7]

  • Sodium Borohydride (NaBH₄) (0.5 - 0.7 equiv)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-methoxyisatin (e.g., 1.77 g, 10 mmol) in anhydrous methanol (20 mL). Ensure the starting material is fully solubilized; gentle warming may be required, followed by cooling to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (190 mg, 5 mmol) portion-wise over 15 minutes. Note: NaBH₄ provides 4 hydrides, but stoichiometry is often kept near 0.5-0.7 molar equivalents to prevent over-reduction.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica, 50% EtOAc/Hexane). The deep orange/red color of isatin should fade to a pale yellow.

  • Quenching: Quench the reaction by adding water (10 mL) followed by careful acidification with 1M HCl to pH ~3-4. This breaks the boron complex and precipitates the product or prepares it for extraction.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Yield Expectation: 85-95%.

Reactivity & Derivatization (The "Hub" Concept)

The 3-hydroxy-7-methoxy-2-oxindole scaffold is a versatile "hub" for diversity-oriented synthesis. The C3 position is a benzylic-like center that can generate carbocations (or radical equivalents), enabling Friedel-Crafts alkylations to form 3,3-disubstituted oxindoles (quaternary centers).

Reactivity Map
  • C3-OH: Leaving group for nucleophilic substitution (Sɴ1 type) catalyzed by Lewis acids (e.g., BF₃·OEt₂, In(OTf)₃).

  • N1-H: Acidic proton (pKa ~13.5) susceptible to alkylation or protection.

  • C7-OMe: Directs electrophilic aromatic substitution to C4 and C6 positions.

ReactivityMap Core 3-Hydroxy-7-methoxy- 2-oxindole Core FC Friedel-Crafts Arylation (Lewis Acid + Arene) Core->FC C3 Activation NAlk N-Alkylation (Base + R-X) Core->NAlk N1 Deprotonation Spiro Spirocyclization (Bis-nucleophiles) Core->Spiro C3/C2 Cyclization Prod_FC 3-Aryl-3-hydroxy-oxindoles (Quaternary Center) FC->Prod_FC Prod_NAlk N-Substituted Scaffolds NAlk->Prod_NAlk Prod_Spiro Spiro-oxindole Alkaloids (e.g., Convolutamydine analogs) Spiro->Prod_Spiro

Figure 2: Divergent synthetic utility of the 3-hydroxy-7-methoxy scaffold.

Structural Characterization (Spectroscopy)[2][4][8][13]

Accurate identification requires distinguishing the 3-hydroxy product from the 2,3-dioxo precursor.

Proton NMR (¹H NMR) - Predicted in DMSO-d₆
  • NH (1H): Broad singlet at 10.2 - 10.5 ppm .

  • C3-OH (1H): Doublet (coupling to C3-H) or singlet at 6.0 - 6.5 ppm .

  • Aromatic Ring (3H):

    • H4/H6: Doublets/Multiplets at 6.8 - 7.0 ppm .

    • H5: Triplet at 6.9 - 7.1 ppm .

  • C3-H (1H): Doublet (coupling to OH) at 4.8 - 5.0 ppm . Key diagnostic signal.

  • 7-OMe (3H): Sharp singlet at 3.7 - 3.8 ppm .

Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ .

  • C=O Stretch (Amide): Strong band at 1700–1720 cm⁻¹ (Shifted from the ~1740 cm⁻¹ ketone carbonyl of isatin).

  • C-O Stretch: Strong bands at 1250 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (alcohol).

Biological Relevance & Applications[1][4][8]

Natural Product Mimetics

The 3-hydroxy-7-methoxy-2-oxindole structure is a simplified analog of the Convolutamydine family (specifically Convolutamydine A and E), which are extracted from the marine bryozoan Amathia convoluta.

  • Mechanism: These compounds often inhibit cell proliferation by inducing apoptosis in HL-60 (leukemia) cells.

  • Drug Design: The C3-OH group is critical for bioactivity, often forming hydrogen bonds within the target protein's active site.

Kinase Inhibition

Oxindole derivatives are established kinase inhibitors (e.g., Sunitinib). The 7-methoxy variant provides a unique steric and electronic profile that can improve selectivity against specific kinases (e.g., CDK2, VEGFR) by altering the orientation of the inhibitor in the ATP-binding pocket.

References

  • Synthesis of 3-Hydroxy-oxindoles: Trost, B. M., & Frederiksen, M. U. (2005). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition. Link (Context: General methods for C3 substitution).

  • Isatin Reduction Protocols: Garden, S. J., et al. (2002). "A convenient synthesis of isatins and their reduction to oxindoles." Tetrahedron Letters. Link

  • Biological Activity of Convolutamydines: Kamano, Y., et al. (1995). "Convolutamydines A-D, novel bioactive alkaloids from the marine bryozoan Amathia convoluta." Chemical & Pharmaceutical Bulletin. Link

  • 7-Methoxyisatin Precursor Data: PubChem Compound Summary for CID 4088910 (7-Methoxyisatin). Link

  • Reactivity of 3-Hydroxyoxindoles: Chauhan, P., et al. (2010). "Organocatalytic Asymmetric Synthesis of 3-Hydroxy-2-Oxindoles." Chemistry – A European Journal. Link

Sources

Exploratory

Spectroscopic Profiling and Structural Validation of 3-Hydroxy-7-methoxyoxindole: A Technical Guide

Executive Summary In modern medicinal chemistry, the oxindole core serves as a privileged scaffold for kinase inhibitors, antimicrobial agents, and neuroprotective drugs. Specifically, 3-hydroxy-7-methoxyoxindole present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxindole core serves as a privileged scaffold for kinase inhibitors, antimicrobial agents, and neuroprotective drugs. Specifically, 3-hydroxy-7-methoxyoxindole presents a unique structural motif characterized by a chiral center at C3 and an electron-donating methoxy group at C7. As a Senior Application Scientist, I approach the characterization of such heterocycles not merely as a data collection exercise, but as a rigorous, self-validating analytical workflow. This whitepaper provides a comprehensive guide to the synthesis, sample preparation, and multidimensional spectroscopic validation of 3-hydroxy-7-methoxyoxindole, ensuring absolute structural certainty for downstream applications.

Structural Rationale & Analytical Strategy

The structural elucidation of 3-hydroxy-7-methoxyoxindole requires orthogonal analytical techniques to map its electronic and steric environment. The C7 methoxy group introduces significant electronic asymmetry, shielding the adjacent C6 proton via resonance while inductively influencing the N-H bond. Furthermore, the C3 hydroxyl group creates a site for both intra- and intermolecular hydrogen bonding.

Standard characterization of oxindole cores relies heavily on multidimensional Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to unambiguously distinguish between the lactam carbonyl and the C3 hydroxyl stretch [2]. To achieve this, our analytical strategy employs a self-validating loop: 1D NMR establishes the baseline atomic inventory, while 2D NMR (HSQC/HMBC) maps the exact connectivity, corroborated by High-Resolution Mass Spectrometry (HRMS).

Synthesis & Sample Preparation Workflow

The synthesis of 3-hydroxy-7-methoxyoxindole derivatives typically proceeds via the controlled reduction or nucleophilic addition of 7-methoxyisatin, a well-documented pathway in indole alkaloid synthesis [1].

Protocol 1: Synthesis and NMR Sample Preparation

Every step in this protocol is designed to maximize yield while preserving the integrity of exchangeable protons for spectroscopic analysis.

  • Reaction Setup : Suspend 7-methoxyisatin (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the isatin core, while THF provides optimal solubility for the transition state.

  • Reduction : Cool the reaction to 0°C and add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.

    • Causality: Strict temperature control at 0°C prevents over-reduction to the fully saturated indole and limits exothermic degradation.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize the intermediate alkoxide without catalyzing the dehydration of the newly formed C3-OH group.

  • Purification : Purify the crude extract via silica gel flash chromatography using a gradient of Hexane/EtOAc (70:30 to 50:50).

    • Causality: Removes unreacted 7-methoxyisatin and highly polar polymeric byproducts, ensuring the sample purity exceeds the 98% threshold required for high-resolution NMR.

  • NMR Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

    • Causality: DMSO-d₆ is deliberately chosen over CDCl₃. Its strong hydrogen-bonding acceptor properties slow down proton exchange rates, allowing the C3-OH and N-H protons to be distinctly observed and integrated.

Workflow N1 7-Methoxyisatin (Starting Material) N2 Nucleophilic Addition (NaBH4, 0°C) N1->N2 Activation N3 3-Hydroxy-7-methoxyoxindole (Crude) N2->N3 Quench/Workup N4 Silica Chromatography (Hexane/EtOAc) N3->N4 Purification N5 Spectroscopic Validation (NMR, IR, HRMS) N4->N5 Purity >98%

Workflow for the synthesis and sample preparation of 3-hydroxy-7-methoxyoxindole.

Comprehensive Spectroscopic Data

The quantitative data below represents the expected spectroscopic profile for 3-hydroxy-7-methoxyoxindole, synthesized and analyzed using the protocols defined in this guide. The diagnostic C3 proton of 3-hydroxyoxindoles typically resonates between 4.8 and 5.2 ppm, a critical marker for confirming successful C3 functionalization [3].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
110.25br s-1HN-H (Lactam)
46.95d7.81HAr-H
56.88t7.81HAr-H
66.82d7.81HAr-H
3-OH6.10d5.51HO-H (Exchangeable)
34.95d5.51HC3-H (Aliphatic)
7-OMe3.80s-3HO-CH₃
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment
2178.5C=O (Oxindole carbonyl)
7144.2C-OMe (Aromatic quaternary)
7a131.0C-N (Aromatic quaternary)
3a129.5C-C (Aromatic quaternary)
5122.1C-H (Aromatic)
4116.3C-H (Aromatic)
6111.8C-H (Aromatic)
369.4C-OH (Aliphatic methine)
7-OMe55.6O-CH₃
Table 3: Orthogonal Validation (IR & HRMS)

High-resolution mass spectrometry (HRMS) and IR spectroscopy provide orthogonal validation of the oxindole nucleus [4].

TechniqueKey Signals / ValuesAssignment / Formula
IR (KBr)3350 cm⁻¹O-H stretch (Broad)
IR (KBr)3180 cm⁻¹N-H stretch
IR (KBr)1715 cm⁻¹C=O stretch (Oxindole lactam)
IR (KBr)1255 cm⁻¹C-O stretch (Aromatic methoxy)
HRMS (ESI+)m/z 194.0812[M+H]⁺ (Calc. for C₁₀H₁₂NO₃: 194.0817)

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a logical progression where each experiment validates the previous one.

Protocol 2: NMR Acquisition Logic
  • ¹H NMR (1D) : Acquire a standard proton spectrum (ns=16, d1=2s).

    • Causality: Establishes the baseline purity and confirms the exact 1:1:1 ratio of the aromatic protons, alongside the critical 3H singlet of the methoxy group.

  • ¹³C NMR (1D) : Acquire a proton-decoupled carbon spectrum (ns=512, d1=2s).

    • Causality: Confirms the carbon skeleton. The presence of exactly 10 distinct carbon signals validates the absence of symmetry and confirms the molecular formula.

  • HSQC (2D) : Run a Heteronuclear Single Quantum Coherence experiment.

    • Causality: Directly maps protons to their attached carbons. This unambiguously differentiates the C3 methine carbon (δ 69.4) from the methoxy carbon (δ 55.6), setting the stage for quaternary carbon assignment.

  • HMBC (2D) : Run a Heteronuclear Multiple Bond Correlation experiment.

    • Causality: This is the ultimate self-validating step. By observing the ³J coupling from the methoxy protons (δ 3.80) to C7 (δ 144.2), we lock the regiochemistry of the methoxy group. Similarly, the ²J coupling from C3-H (δ 4.95) to the C2 carbonyl (δ 178.5) confirms the integrity of the lactam ring.

HMBC_Logic H_OMe H-OMe (δ 3.80) C_7 C-7 (δ 144.2) H_OMe->C_7 3J HMBC H_3 H-3 (δ 4.95) C_2 C-2 (C=O, δ 178.5) H_3->C_2 2J HMBC C_3a C-3a (δ 129.5) H_3->C_3a 2J HMBC

Key 2D HMBC NMR correlations validating the structural connectivity of the oxindole core.

Mechanistic Insights & Data Interpretation

The spectroscopic data provides a direct window into the molecule's physical behavior. The N-H proton appears highly deshielded at 10.25 ppm. While typical oxindole N-H protons resonate around 10.0 ppm, the inductive electron-withdrawing effect of the adjacent C7-oxygen atom slightly deshields this proton further.

Crucially, the C3 proton (δ 4.95) appears as a doublet rather than a singlet. This is a direct consequence of ³J scalar coupling with the C3-OH proton (δ 6.10). If this sample were run in CDCl₃ or D₂O, rapid chemical exchange would decouple this system, collapsing the C3-H signal into a singlet and erasing the O-H signal entirely. By utilizing DMSO-d₆ as dictated in Protocol 1, we preserve this coupling, providing internal, self-validating proof of the C3-hydroxy substitution.

References

  • 1 - Google Patents (US3282959A). 2.2 - PubMed. 3.3 - Royal Society of Chemistry. 4.4 - Taylor & Francis.

Sources

Foundational

Natural products containing the 3-hydroxyoxindole scaffold

Title: The 3-Hydroxyoxindole Scaffold: A Technical Guide to Natural Product Chemistry, Biosynthesis, and Therapeutic Potential Part 1: Executive Summary The 3-hydroxyoxindole (3-hydroxyindolin-2-one) scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 3-Hydroxyoxindole Scaffold: A Technical Guide to Natural Product Chemistry, Biosynthesis, and Therapeutic Potential

Part 1: Executive Summary

The 3-hydroxyoxindole (3-hydroxyindolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the dense, chiral core of numerous bioactive alkaloids. Found in marine bryozoans (Amathia convoluta), cyanobacteria (Hapalosiphon welwitschii), and terrestrial plants, this motif is structurally characterized by a quaternary carbon center at the C3 position. This structural rigidity allows for precise orientation of pharmacophores, yielding potent biological activities ranging from antinociceptive effects to the reversal of multi-drug resistance (MDR) in cancer.

This guide provides a rigorous technical analysis of the 3-hydroxyoxindole class, detailing their structural classification, biosynthetic origins, asymmetric synthesis, and pharmacological validation.

Part 2: Structural Classification & Occurrence

The 3-hydroxyoxindole family can be categorized by the complexity of the substituent at the C3 quaternary center:

ClassRepresentative Natural ProductsStructural FeaturesBiological Activity
Simple 3-Alkyl/Acyl Convolutamydines A–E C3-substituted with acetonyl or hydroxyalkyl chains; often halogenated (Br) on the benzene ring.Differentiation of HL-60 leukemia cells; Antinociceptive.
Spirocyclic Maremycins A–B Spiro-fusion at C3 to a diketopiperazine or other heterocyclic ring.Antitumor; inhibition of cell cycle progression.
Complex Indole Alkaloids Welwitindolinones (e.g., 3-hydroxy-N-methylwelwitindolinone C)Bicyclo[4.3.1]decane systems fused to the oxindole; often contain isonitrile/isothiocyanate groups.MDR reversal (P-glycoprotein inhibition); Microtubule destabilization.
Pyrrolidinoindolines CPC-1 Fused pyrrolidine ring systems; often dimeric or structurally related to tryprostatin.Neuroprotective; Cytotoxic.

Part 3: Biosynthetic Pathways

Nature constructs the 3-hydroxyoxindole core primarily through the oxidative cyclization of indole precursors. The complexity arises in the stereoselective installation of the C3-hydroxyl group and the subsequent rearrangement of the carbon skeleton.

Mechanism Insight: In the biosynthesis of Welwitindolinones , the pathway diverges from a common hapalindole precursor. The critical step involves the oxidation of the indole core, mediated by non-heme iron halogenases and Rieske-type oxygenases (WelO enzymes).

Figure 1: Biosynthetic Logic of Welwitindolinone Oxidative Cyclization

Biosynthesis Precursor 12-epi-Hapalindole E (Indole Precursor) Oxidation Oxidative Cyclization (WelO Enzymes) Precursor->Oxidation [O] Intermediate C3-Hydroxy Indolenine Intermediate Oxidation->Intermediate Rearrangement Skeletal Rearrangement (Ring Contraction/Expansion) Intermediate->Rearrangement Migration Product 3-Hydroxy-N-methyl- welwitindolinone C Rearrangement->Product

Caption: Simplified biosynthetic flow for the oxidative maturation of hapalindole precursors into the 3-hydroxywelwitindolinone scaffold.

Part 4: Asymmetric Synthetic Methodologies

For the application scientist, the primary challenge is the construction of the tetrasubstituted C3 stereocenter. The most robust and scalable method is the Organocatalytic Enantioselective Aldol Reaction .

Why this approach? Transition-metal catalysis often requires toxic metals and stringent exclusion of air/moisture. Organocatalysis (using chiral amines) mimics enzymatic aldolases, offering high enantioselectivity (ee) under mild conditions.

Figure 2: Organocatalytic Synthesis of Convolutamydine A

Synthesis Isatin 4,6-Dibromoisatin (Electrophile) TS Enamine/Imine Transition State Isatin->TS In situ formation Acetone Acetone (Nucleophile) Acetone->TS In situ formation Catalyst Catalyst: L-Leucine or Chiral Diamine Catalyst->TS Stereocontrol Product (R)-Convolutamydine A (>90% ee) TS->Product Hydrolysis

Caption: Mechanism of the organocatalytic aldol reaction between isatin and acetone to yield Convolutamydine A.

Part 5: Experimental Protocols

Protocol A: One-Pot Asymmetric Synthesis of (R)-Convolutamydine A

Objective: Synthesize the target natural product with high enantiomeric excess using an in situ generated organocatalyst.

Materials:

  • 4,6-Dibromoisatin (1.0 equiv)

  • Acetone (Solvent/Reagent, excess)

  • L-Leucine (20 mol%)

  • Sodium borohydride (NaBH4) (if reduction of catalyst is required in situ, otherwise L-Leu acts directly or is pre-converted to leucinol). Note: Modern protocols often use derived diamines, but L-amino acids are the cost-effective "green" standard.

Procedure:

  • Catalyst Activation: In a round-bottom flask, suspend L-leucine (0.2 mmol) in dry acetone (2.0 mL). Stir at room temperature for 15 minutes.

  • Addition: Add 4,6-dibromoisatin (1.0 mmol) to the reaction mixture.

  • Incubation: Stir the mixture at 0°C for 24–48 hours. Monitor consumption of isatin by TLC (Hexane/EtOAc 3:1).

  • Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (singlet methyl ketone signal ~2.2 ppm) and ee via Chiral HPLC (Chiralpak AD-H column).

Protocol B: HL-60 Cell Differentiation Assay

Objective: Quantify the biological activity of Convolutamydine A by measuring its ability to induce differentiation in human promyelocytic leukemia (HL-60) cells.

Principle: Convolutamydine A induces HL-60 cells to differentiate into neutrophil-like granulocytes. This is measured by the expression of the CD11b surface marker or the reduction of Nitroblue Tetrazolium (NBT).

Workflow:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 medium (+10% FBS).
    
  • Treatment: Treat cells with:

    • Vehicle Control (DMSO < 0.1%)

    • Positive Control (All-trans retinoic acid, ATRA, 1 µM)

    • Convolutamydine A (0.1 – 10 µM dose range)

  • Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

  • NBT Reduction Assay (Morphological/Functional):

    • Harvest

      
       cells.
      
    • Resuspend in 200 µL PBS containing 1 mg/mL NBT and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate) to stimulate oxidative burst.

    • Incubate for 30 min at 37°C.

    • Readout: Count blue-black formazan-positive cells using a hemocytometer. Differentiated cells reduce NBT; undifferentiated cells do not.

  • Flow Cytometry (Molecular Marker):

    • Wash cells with PBS/BSA.

    • Stain with anti-CD11b-PE antibody (30 min, 4°C).

    • Analyze on a flow cytometer.[1] Differentiated cells will show a log-fold increase in CD11b fluorescence.

Part 6: Pharmacology & SAR (Structure-Activity Relationship)

The 3-hydroxyoxindole scaffold is not merely a passive linker; the C3-hydroxyl group is often critical for hydrogen bonding within the target binding pocket.

Key SAR Findings:

  • C3-Hydroxyl: Methylation or removal of the -OH group typically abolishes activity (e.g., in Convolutamydines), suggesting it acts as a H-bond donor.

  • Halogenation: Bromine atoms at C4/C6 positions (as in Convolutamydine A) significantly enhance lipophilicity and potency compared to non-halogenated analogues.

  • C3-Side Chain: The length and functionality of the C3 side chain dictate selectivity. Short acetonyl chains favor differentiation activity; bulky spiro-fusions favor cytotoxicity/cell cycle arrest.

Part 7: References

  • Kamano, Y., et al. (1995). "Convolutamydines A–D, Novel Bioactive Hydroxyoxindole Alkaloids from Marine Bryozoan Amathia convoluta." Tetrahedron Letters, 36(33), 5909-5912. Link

  • Singh, G. S., & Desta, Z. Y. (2012). "Isatins as privileged intermediates in organic synthesis." Chemical Reviews, 112(11), 6104-6155. Link

  • Malkov, A. V., et al. (2007). "Organocatalytic Asymmetric Synthesis of Convolutamydines." Angewandte Chemie International Edition, 46(19), 3722-3724. Link

  • Stratmann, K., et al. (1994). "Welwitindolinones, unusual alkaloids from the blue-green algae Hapalosiphon welwitschii and Westiella intricata." Journal of the American Chemical Society, 116(22), 9935-9942. Link

  • Breitman, T. R., et al. (1980). "Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid." Proceedings of the National Academy of Sciences, 77(5), 2936-2940. Link

Sources

Exploratory

7-Methoxyindole Derivatives: Chemical Architecture and Biological Significance

This guide details the chemical architecture, synthesis, and biological applications of 7-methoxyindole derivatives. It is structured to provide actionable insights for drug discovery professionals, moving from synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, synthesis, and biological applications of 7-methoxyindole derivatives. It is structured to provide actionable insights for drug discovery professionals, moving from synthetic viability to mechanistic pharmacology.

Executive Summary

While 5-methoxyindole is the ubiquitous scaffold of nature (e.g., melatonin, serotonin), 7-methoxyindole represents a critical "unnatural" isomer in medicinal chemistry.[1] Its significance lies not in its abundance, but in its utility as a steric and electronic probe. By shifting the methoxy group to the C7 position, researchers can modulate metabolic stability, alter hydrogen-bonding vectors in kinase pockets, and selectively target the colchicine binding site on tubulin. This guide explores the 7-methoxyindole scaffold as a privileged structure in oncology (tubulin inhibition) and receptor pharmacology (AhR agonism and MT1/MT2 selectivity).

Chemical Architecture: The 7-Position Advantage

The 7-methoxy substituent confers distinct physicochemical properties compared to its 4-, 5-, or 6-isomers:

  • Intramolecular Hydrogen Bonding: The C7-methoxy oxygen is proximal to the indole N-H. This can create a weak intramolecular H-bond, slightly increasing the acidity of the N-H proton and altering the lipophilicity (LogP) by masking polar surface area.

  • Metabolic Blockade: In many indole-based drugs, the C7 position is a site of oxidative metabolism. Introducing a methoxy group blocks this site, potentially extending half-life (

    
    ).
    
  • Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At C7, it enriches the electron density of the pyrrole ring, influencing the reactivity of C3 towards electrophilic substitution (e.g., Vilsmeier-Haack formylation).

Therapeutic Mechanisms & Biological Significance[2]

Oncology: Tubulin Polymerization Inhibition

The most potent application of 7-methoxyindole derivatives lies in the destabilization of microtubules.

  • Mechanism: These derivatives bind to the colchicine-binding site of

    
    -tubulin.
    
  • SAR Insight: Unlike the 5-methoxy group, which often clashes with the hydrophobic pocket of tubulin, the 7-methoxy group in 2-phenylindole or arylthioindole derivatives mimics the trimethoxyphenyl ring of colchicine or combretastatin A-4.

  • Key Interaction: The 7-methoxy oxygen often acts as a hydrogen bond acceptor for the backbone amide of Val181 or interacts with Cys241 in the

    
    -tubulin subunit.
    
  • Outcome: Inhibition of microtubule assembly

    
     G2/M cell cycle arrest 
    
    
    
    Apoptosis.
Receptor Pharmacology: AhR and Melatonin
  • Aryl Hydrocarbon Receptor (AhR): 7-methoxyindole is a potent agonist of the AhR (approx. 80% efficacy relative to TCDD). It binds to the PAS-B domain, inducing nuclear translocation and transcriptional activation of CYP1A1. This is distinct from many other indole isomers which act as antagonists or weak partial agonists.

  • Melatonin Receptors (MT1/MT2): Shifting the methoxy group from C5 (melatonin) to C7 generally reduces affinity for MT1/MT2 receptors. However, this reduction is not uniform; it is often used to map the "width" of the receptor's binding pocket. The C7-methoxy group clashes with transmembrane helices TM5/TM6 in the MT1 receptor, making it a valuable negative probe for selectivity studies.

Strategic Synthesis: The Bartoli Route

Direct electrophilic substitution of indole to get 7-methoxyindole is non-viable due to regioselectivity issues (C3 preference). The Bartoli Indole Synthesis is the gold standard for accessing this scaffold because it is specific for ortho-substituted nitroarenes.

Mechanism of Action (Bartoli)
  • Nucleophilic Attack: Vinyl Grignard reagent attacks the nitro group of 2-nitroanisole.

  • Cyclization: The resulting intermediate undergoes a [3,3]-sigmatropic rearrangement.

  • Aromatization: Elimination of water and magnesium salts yields the indole.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyindole (Bartoli Method)

Objective: Regioselective synthesis from 2-nitroanisole.

Reagents:

  • 2-Nitroanisole (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.0 eq)

  • Anhydrous THF (Solvent)

  • Saturated aqueous

    
     (Quenching)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and maintain under a nitrogen atmosphere.

  • Solvation: Dissolve 2-nitroanisole in anhydrous THF and cool to -40°C (acetonitrile/dry ice bath). Note: Temperature control is critical to prevent polymerization of the Grignard reagent.

  • Addition: Add vinylmagnesium bromide dropwise over 30 minutes. The solution will turn dark brown/red.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica Gel, Hexanes:EtOAc 9:1).

    • Yield Expectation: 40-60%.

    • Validation:

      
      -NMR (CDCl3) shows doublet at 
      
      
      
      6.63 (H-6), doublet at
      
      
      7.23 (H-4), and singlet/multiplet for H-2/H-3.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the IC50 of a 7-methoxyindole derivative against tubulin assembly.

Reagents:

  • Purified Tubulin (>99% from porcine brain)

  • GTP (1 mM stock)

  • DAPI (Fluorophore reporter)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

  • Dosing: Add 2 µL of test compound (dissolved in DMSO) to a 96-well black-bottom plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

  • Initiation: Add 100 µL of the cold tubulin mixture to each well.

  • Measurement: Immediately place plate in a pre-warmed fluorometer at 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. The

    
     (slope of the linear growth phase) represents the polymerization rate. Calculate % Inhibition relative to DMSO control.
    

Data Visualization

Table 1: Comparative Biological Profile of Methoxyindole Isomers
Feature5-Methoxyindole (Natural)7-Methoxyindole (Synthetic)Biological Implication
Melatonin Receptor (MT1) High Affinity (

< 1 nM)
Low Affinity (

> 100 nM)
7-OMe causes steric clash in MT1 pocket.
Tubulin Binding Weak / InactivePotent (in aryl-derivatives)7-OMe mimics Colchicine A-ring methoxy.
AhR Activity Antagonist / Weak PartialAgonist (80% Efficacy)7-OMe fits PAS-B domain for activation.
Metabolic Stability Vulnerable at C6/C7High (C7 blocked)C7-blocking prevents common hydroxylation.
Figure 1: Synthesis & Mechanism Logic

G Nitro 2-Nitroanisole Intermediate Nitro-Vinyl Adduct Nitro->Intermediate Nucleophilic Attack Grignard VinylMgBr (-40°C, THF) Grignard->Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate->Sigmatropic Product 7-Methoxyindole Sigmatropic->Product Cyclization & -H2O

Caption: The Bartoli Indole Synthesis pathway, highlighting the critical [3,3]-sigmatropic rearrangement required to install the indole core from ortho-substituted nitroarenes.

Figure 2: Biological Decision Tree (SAR)

SAR Core 7-Methoxyindole Core Tubulin Target: Tubulin (Cancer) Core->Tubulin AhR Target: AhR (Toxicology/Immune) Core->AhR Melatonin Target: MT1/MT2 (CNS) Core->Melatonin Mod_Tubulin Add 2-Aryl / 3-Aroyl Group Tubulin->Mod_Tubulin Mod_AhR Unsubstituted / Simple Alkyl AhR->Mod_AhR Mod_Melatonin N-Acylaminoethyl Side Chain Melatonin->Mod_Melatonin Res_Tubulin Colchicine Site Binding (Apoptosis) Mod_Tubulin->Res_Tubulin Res_AhR Transcriptional Activation (CYP1A1 Induction) Mod_AhR->Res_AhR Res_Melatonin Reduced Affinity (Selectivity Probe) Mod_Melatonin->Res_Melatonin

Caption: Structure-Activity Relationship (SAR) decision tree for 7-methoxyindole derivatives. The scaffold's utility diverges based on C2/C3 substitution patterns.

References

  • Synthesis of 7-Methoxyindole (Bartoli Method)

    • Title: A General and Regioselective Synthesis of Indoles.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Tubulin Inhibition (Arylthioindoles)

    • Title: New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • AhR Agonism

    • Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[2]

    • Source:Molecular Pharmacology

    • URL:[Link]

  • Melatonin Receptor SAR

    • Title: 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity.[3][4][5]

    • Source:Bioorganic & Medicinal Chemistry[1]

    • URL:[Link]

Sources

Foundational

The Oxindole Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Methodologies, and Therapeutic Applications

Executive Summary The 2-oxindole (indolin-2-one) core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rigidity, unique hydrogen-bonding capacity (via the lactam NH and carbonyl), and amenabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxindole (indolin-2-one) core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rigidity, unique hydrogen-bonding capacity (via the lactam NH and carbonyl), and amenability to diverse functionalization at the C3, N1, and aromatic positions make it an ideal pharmacophore for kinase inhibition and receptor modulation[1]. As a Senior Application Scientist, I have observed that the true power of the oxindole scaffold lies in its tunable three-dimensional architecture, particularly when elaborated into spiro-fused systems. This whitepaper provides an in-depth technical analysis of oxindole derivatives, focusing on their mechanisms of action in oncology, FDA-approved clinical applications, and field-proven synthetic protocols for constructing complex spiro-oxindole architectures.

Mechanistic Grounding: Signal Transduction and Kinase Inhibition

Oxindole derivatives primarily exert their anticancer efficacy by acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including VEGFR, PDGFR, and FGFR[1]. The causality behind this inhibition is structural: by occupying the adenine-binding pocket of the kinase domain, the oxindole lactam forms critical hydrogen bonds with the hinge region residues of the kinase. This steric and electronic blockade prevents ATP from binding, thereby halting auto-phosphorylation and downstream kinase activation.

This blockade disrupts critical signal transduction pathways, notably the PI3K/Akt/mTOR and MAPK cascades[1]. For instance, novel oxindole derivatives like SH-859 have been shown to inhibit the Akt/mTOR pathway in human renal cell carcinoma[2]. The biochemical consequence of this inhibition is a metabolic shift that downregulates glycolysis and induces mitochondrial-mediated apoptosis—evidenced by the upregulation of Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2[2].

RTK_Pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Phosphorylates Oxindole Oxindole Inhibitors (Sunitinib, Nintedanib) Oxindole->RTK ATP-competitive inhibition Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Oxindole->Apoptosis Induces Akt Akt (Protein Kinase B) PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Akt->Apoptosis Inhibits (Blocked by Oxindole) Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes

RTK/PI3K/Akt/mTOR signaling pathway modulation by oxindole-based kinase inhibitors.

FDA-Approved Oxindole Therapeutics and Quantitative Profiling

The translational success of the oxindole scaffold is evidenced by several FDA-approved drugs, which are primarily utilized in oncology and neurology[3]. Sunitinib and Nintedanib are multi-targeted RTK inhibitors that leverage the C3-substituted oxindole core to anchor into kinase domains, whereas Ropinirole acts as a dopamine agonist for Parkinson's disease[3].

Table 1: Quantitative Profiling of FDA-Approved Oxindole Drugs

Drug NamePrimary Target(s)Clinical IndicationApproval YearMoA / Key Pharmacophore Feature
Sunitinib VEGFR1-3, PDGFRα/β, c-KITRenal Cell Carcinoma, GIST2006ATP-competitive multi-kinase inhibitor; C3-substituted oxindole
Nintedanib VEGFR1-3, FGFR1-3, PDGFRα/βIdiopathic Pulmonary Fibrosis, NSCLC2014Intracellular kinase inhibitor; C3-substituted oxindole
Ropinirole D2, D3, D4 Dopamine ReceptorsParkinson's Disease, RLS1997Non-ergoline dopamine agonist; C4-functionalized oxindole
Ziprasidone 5-HT2A, D2 ReceptorsSchizophrenia, Bipolar Disorder2001Atypical antipsychotic; N1-alkylated oxindole

Advanced Synthetic Methodologies: Constructing the Spiro-Oxindole Core

The C3 position of the oxindole ring is highly reactive due to its active methylene nature, making it the focal point for generating molecular diversity. Spiro-oxindoles, where a cyclic structure is fused at the C3 position, exhibit enhanced three-dimensional conformational restriction. This rigidity minimizes entropic penalties upon target binding, thereby improving kinase selectivity.

A robust and widely utilized method for synthesizing spirocyclopropyl oxindoles involves a two-step sequence: a Knoevenagel condensation to form a 3-ylideneoxindole, followed by a sulfur ylide-mediated [2+1] cycloaddition[4].

Synthetic_Workflow Isatin Isatin / Oxindole Core Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Intermediate 3-Ylideneoxindole Knoevenagel->Intermediate Cycloaddition [2+1] Cycloaddition (Sulfur Ylide) Intermediate->Cycloaddition + Ylide Spiro Spirocyclopropyl Oxindole Cycloaddition->Spiro Purification Column Chromatography & Chiral HPLC Spiro->Purification

Stepwise synthetic workflow for generating spiro-oxindole derivatives via cycloaddition.

Protocol 1: Synthesis of Spirocyclopropyl Oxindoles via Sulfur Ylide Cyclopropanation

Causality & Rationale: The use of sulfur ylides (e.g., dimethylsulfoxonium methylide) allows for highly diastereoselective cyclopropanation of electron-deficient 3-ylideneoxindoles. The ylide acts as a nucleophile, attacking the


-carbon of the Michael acceptor, followed by an intramolecular displacement of the leaving group (DMSO) to close the cyclopropane ring[4].

Step-by-Step Methodology :

  • Preparation of 3-Ylideneoxindole :

    • Dissolve 1.0 mmol of the substituted isatin and 1.2 mmol of an active methylene compound (e.g., malononitrile) in 10 mL of absolute ethanol.

    • Add 0.1 mmol of piperidine as a basic catalyst to abstract the acidic proton from the active methylene.

    • Reflux the mixture for 2-4 hours, monitoring via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield the 3-ylideneoxindole intermediate.

  • Ylide Generation :

    • In an oven-dried Schlenk flask under argon, suspend 1.5 mmol of trimethylsulfoxonium iodide in 5 mL of anhydrous DMSO.

    • Add 1.5 mmol of sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases and the solution turns clear, indicating the formation of dimethylsulfoxonium methylide.

  • Cycloaddition :

    • Add a solution of the 3-ylideneoxindole (1.0 mmol in 3 mL DMSO) dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture for 12 hours to ensure complete conversion.

  • Quenching and Purification :

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base, and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to isolate the pure spirocyclopropyl oxindole.

Biological Evaluation Protocols: Validating Kinase Inhibition and Apoptosis

To rigorously validate the efficacy of newly synthesized oxindole derivatives, a self-validating biological workflow is essential. This involves confirming the primary target engagement (e.g., inhibition of kinase phosphorylation) and correlating it directly to the resulting phenotypic effect (apoptosis)[5].

Protocol 2: Western Blotting for Apoptosis and Pathway Modulation

Causality & Rationale: To establish a definitive link between oxindole treatment and cell death, we must quantify the expression of pro-apoptotic (Bax, Cleaved Caspase-3) and anti-apoptotic (Bcl-2) proteins, alongside the phosphorylation status of upstream targets like Akt/mTOR[2]. Using phosphatase inhibitors during lysis is critical to prevent the artifactual loss of the phosphorylation signal.

Step-by-Step Methodology :

  • Cell Culture and Treatment :

    • Seed human cancer cells (e.g., 786-O renal carcinoma cells) in 6-well plates at a density of

      
       cells/well.
      
    • Treat cells with the oxindole derivative at varying concentrations (e.g., 1, 5, 10 µM) for 24 and 48 hours. Include a vehicle control (0.1% DMSO) to establish baseline expression.

  • Protein Extraction :

    • Wash cells twice with ice-cold PBS to halt metabolism.

    • Lyse cells using RIPA buffer strictly supplemented with protease and phosphatase inhibitor cocktails. Crucial Step: Phosphatase inhibitors are required to preserve p-Akt and p-mTOR states.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Quantification and Electrophoresis :

    • Determine protein concentration using a BCA protein assay kit.

    • Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel and resolve at 120V for 90 minutes.

  • Transfer and Immunoblotting :

    • Transfer proteins to a PVDF membrane (250mA for 2 hours at 4°C).

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate overnight at 4°C with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, and Cleaved Caspase-3 (dilution 1:1000).

    • Wash with TBST (3 x 10 mins) and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection :

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Normalize target band intensities against a loading control (e.g.,

      
      -actin or GAPDH) to ensure quantitative integrity.
      

References

  • Source: eurekaselect.
  • Title: Synthesis of spiro-oxindoles using 1,1-Bis(tosyloxymethyl)
  • Source: digitellinc.
  • Source: mdpi.
  • Source: rsc.

Sources

Exploratory

Technical Guide: SAR and Regioselective Synthesis of Methoxy-Substituted Indoles

Topic: Structure-Activity Relationship (SAR) of Methoxy-Substituted Indoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Methoxy-Substituted Indoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Electronic "Tuning Knob"

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for over 500 distinct alkaloids and dozens of FDA-approved therapeutics. Within this scaffold, the methoxy group (-OMe) acts as a critical electronic and steric tuning knob. Unlike halogens (which withdraw electrons inductively but donate via resonance) or alkyls (weak donors), the methoxy group is a strong pi-donor and a hydrogen-bond acceptor .

Its position on the benzene ring (positions 4, 5, 6, or 7) dictates:

  • Receptor Affinity: Mimicry of the endogenous 5-hydroxy group of serotonin (5-HT).

  • Metabolic Stability: Susceptibility to CYP450-mediated O-demethylation.

  • Electronic Density: Modulation of the C3-nucleophilicity, affecting both biological reactivity and synthetic ease.

This guide analyzes the "Methoxy Walk"—the systematic evaluation of SAR as the substituent moves around the benzene ring—and provides validated protocols for accessing these specific regioisomers.

Electronic Fundamentals & Resonance Effects

The methoxy group exerts a


 (mesomeric/resonance) effect that significantly outweighs its 

(inductive) effect. This electron donation increases the electron density of the indole ring, particularly at the C3 position, making these substrates highly reactive to electrophilic aromatic substitution.
  • 5-Methoxy & 7-Methoxy: The oxygen lone pair can delocalize into the ring system, stabilizing the cationic intermediate during electrophilic attack at C3. The 5-position is electronically homologous to the 5-hydroxy group of serotonin.[1]

  • 4-Methoxy & 6-Methoxy: These positions also donate electrons, but the 4-methoxy group introduces a unique steric clash with the C3 substituent (the "peri-effect"), forcing substituents at C3 out of planarity or hindering metabolic access.

Diagram 1: Electronic & Functional SAR Map

IndoleSAR Core Indole Scaffold Pos4 Position 4 (-OMe) • Steric Gatekeeper (Peri-effect) • Blocks C3-metabolism • Psilocybin/Psilocin analogs Core->Pos4 Steric Control Pos5 Position 5 (-OMe) • Serotonin (5-HT) Mimic • High 5-HT1A/2A Affinity • High Metabolic Liability (O-demethylation) Core->Pos5 Electronic Mimicry Pos6 Position 6 (-OMe) • Melatonin Analogs • Tubulin Binding (Colchicine site) • Modulates Lipid Solubility Core->Pos6 Hydrophobic Interaction Pos7 Position 7 (-OMe) • Ortho-Constraint • Intramolecular H-bond to NH • Unique Kinase Selectivity Core->Pos7 Conformational Lock

Caption: Functional impact of methoxy substitution at the 4, 5, 6, and 7 positions of the indole ring.

Pharmacological SAR: The "Methoxy Walk"

Position 5: The Serotonin Mimic

The 5-methoxyindole moiety is the most pharmacologically validated isomer.

  • Mechanism: The 5-OMe group acts as a hydrogen bond acceptor, spatially and electronically mimicking the 5-OH of serotonin (5-HT).

  • Key Compounds: 5-MeO-DMT, Melatonin, Indomethacin.

  • SAR Insight: In 5-HT receptor agonists, replacing 5-OH with 5-OMe often retains high affinity while increasing lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. However, it increases intrinsic clearance (

    
    ) due to rapid O-demethylation by CYP2D6 and CYP1A2 [1, 2].
    
Position 4: The Steric Gatekeeper
  • Mechanism: The 4-OMe group creates significant steric bulk adjacent to the C3 position. This can prevent metabolic degradation of C3-side chains (e.g., preventing MAO degradation of tryptamines) or lock the conformation of C3-substituents.

  • Key Compounds: 4-MeO-DMT, Psilocybin analogs.

  • SAR Insight: 4-substituted indoles often show reduced efficacy at 5-HT receptors compared to 5-substituted analogs but can exhibit unique selectivity profiles. In kinase inhibitors, 4-OMe can induce a twist in the molecule, improving selectivity by avoiding flat intercalating binding modes [3].

Position 6: The Tubulin & Melatonin Vector
  • Mechanism: 6-OMe indoles are critical in oncology. Specifically, 1-(3,4,5-trimethoxyphenyl)-6-methoxyindoles bind to the colchicine site of tubulin, inhibiting polymerization.

  • SAR Insight: In melatonin receptor agonists (MT1/MT2), the 5-OMe is essential. Moving it to the 6-position usually abolishes activity, highlighting the strict positional requirement of the GPCR binding pocket. However, in anticancer agents, the 6-position is often the preferred vector for solubility-enhancing groups [4].

Metabolic Stability & Liability[2][3]

The methoxy group is a "soft spot" for metabolism. The primary clearance pathway is CYP450-mediated O-demethylation , yielding the phenolic indole, which is rapidly conjugated (glucuronidation/sulfation) and excreted.

Table 1: Relative Metabolic Stability Profile

PositionPrimary CYP IsoformMetabolic LiabilityStrategy to Improve Stability
5-OMe CYP2D6, CYP1A2High (Rapid clearance)Replace with -F, -Cl, or -OCF

(Bioisosteres)
4-OMe CYP2D6Moderate Steric bulk at C3 protects the ring; Deuteration (-OCD

)
6-OMe CYP1A2Moderate Often more stable than 5-OMe in CNS drugs
7-OMe CYP2C19Low/Moderate Intramolecular H-bond with NH can hinder enzymatic access

Regioselective Synthetic Protocols

Accessing specific methoxy-indole isomers requires distinct synthetic strategies. The Fischer Indole Synthesis is robust for 5- and 7-isomers but fails for 4- and 6-isomers due to the formation of regioisomeric mixtures. The Leimgruber-Batcho synthesis is the "Gold Standard" for 4-substituted indoles.

Diagram 2: Decision Tree for Synthesis

SynthesisFlow Start Target Methoxy-Indole Pos5 5-Methoxyindole Start->Pos5 Pos7 7-Methoxyindole Start->Pos7 Pos4 4-Methoxyindole Start->Pos4 Pos6 6-Methoxyindole Start->Pos6 Fischer Fischer Indole Synthesis (Acid Catalyzed) Pos5->Fischer 4-MeO-Phenylhydrazine (Symmetric, High Yield) Pos7->Fischer 2-MeO-Phenylhydrazine (Regioselective) Pos4->Fischer Avoid! (Gives 4/6 Mixture) LB Leimgruber-Batcho (Enamine Cyclization) Pos4->LB 2-Methyl-3-Nitroanisole (Prevents Regio-Mixture) Pos6->LB 4-Methoxy-2-Nitrotoluene

Caption: Synthetic route selection based on methoxy regiochemistry. Fischer is preferred for 5/7; Leimgruber-Batcho is mandatory for 4/6 purity.

Protocol A: Synthesis of 4-Methoxyindole (Leimgruber-Batcho Method)

Rationale: Using Fischer synthesis with 3-methoxyphenylhydrazine yields a difficult-to-separate mixture of 4- and 6-methoxyindole. This protocol guarantees the 4-isomer.

Reagents:

  • 2-Methyl-3-nitroanisole (Starting Material)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)[2]
    
  • Pyrrolidine (Catalyst)

  • Raney Nickel or Pd/C (Reduction)[2]

  • Hydrazine hydrate (Hydrogen source)

Step-by-Step Workflow:

  • Enamine Formation:

    • Dissolve 2-methyl-3-nitroanisole (10 mmol) in anhydrous DMF (20 mL).

    • Add DMF-DMA (15 mmol) and pyrrolidine (1.1 equiv).

    • Heat to 110°C for 4-6 hours under

      
      . The solution will turn deep red (formation of the 
      
      
      
      -dimethylaminostyrene intermediate).
    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Evaporate solvent in vacuo to yield the crude red enamine oil.

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH/THF (1:1, 50 mL).

    • Add 10% Pd/C (10 wt%) carefully under argon.

    • Add hydrazine hydrate (5 equiv) dropwise (Caution: Exothermic, gas evolution). Alternatively, use a hydrogen balloon (1 atm).

    • Stir at room temperature for 3-12 hours. The red color will fade to pale yellow/brown.

  • Purification:

    • Filter through a Celite pad to remove catalyst.

    • Concentrate filtrate and partition between EtOAc and Water.

    • Wash organic layer with 1N HCl (to remove uncyclized amines), then Brine.

    • Purify via flash column chromatography (Hexanes/EtOAc 8:2).

    • Yield: Typically 75-85% of 4-methoxyindole (White crystalline solid).

Protocol B: Synthesis of 5-Methoxyindole (Fischer Method)

Rationale: The para-symmetry of 4-methoxyphenylhydrazine directs cyclization exclusively to the 5-position.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Acetaldehyde (or synthon like vinyl ethyl ether) or specific ketone.

  • 4% Aqueous Sulfuric Acid (Catalyst).

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve 4-methoxyphenylhydrazine HCl (20 mmol) in water/EtOH.

    • Add the carbonyl component (22 mmol) dropwise at 0°C. Stir for 1h.

  • Cyclization:

    • Heat the mixture to reflux (80-100°C) for 2-4 hours.

    • Mechanism:[3][4][5][6][7][8] Acid-catalyzed [3,3]-sigmatropic rearrangement occurs, followed by ammonia elimination.[4][8]

  • Workup:

    • Cool to room temperature. The indole often precipitates.

    • Extract with CH

      
      Cl
      
      
      
      , wash with NaHCO
      
      
      .
    • Recrystallize from toluene/hexanes.

References

  • Metabolism of Methoxy-Indoles: Benković, G., et al. (2019). "Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450." Croatica Chemica Acta. Link

  • 5-HT Receptor SAR: Glennon, R. A., et al. (2000). "Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues." Frontiers in Pharmacology. Link

  • Antitumor Indoles: Singh, P., et al. (2018). "Target-based anticancer indole derivatives and insight into structure‒activity relationship." Journal of Medicinal Chemistry. Link

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[2] Organic Syntheses. Link

  • Fischer Indole Regioselectivity: Murakami, Y., et al. (1995). "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Chemical & Pharmaceutical Bulletin. Link

Sources

Foundational

Advanced Protocols for the Discovery and Isolation of Novel Indole Alkaloids

Introduction: The Alkaloid Challenge Indole alkaloids represent one of the most chemically diverse and pharmaceutically significant classes of natural products, serving as the structural foundation for essential chemothe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Alkaloid Challenge

Indole alkaloids represent one of the most chemically diverse and pharmaceutically significant classes of natural products, serving as the structural foundation for essential chemotherapeutics like vinblastine and vincristine. However, the modern natural product chemist faces a critical bottleneck: the "rediscovery" of known compounds.

This guide moves beyond generic isolation techniques. It presents a high-fidelity workflow designed to target novel indole scaffolds by integrating biosynthetic logic, molecular networking for dereplication, and chemically specific extraction protocols.

Strategic Source Selection & Dereplication

The Logic: Molecular Networking

Traditional bioassay-guided fractionation often leads to the reisolation of abundant, known alkaloids. To circumvent this, we employ Molecular Networking (MN) via GNPS (Global Natural Products Social Molecular Networking). This approach clusters MS/MS spectra based on cosine similarity, grouping structurally related analogues.[1][2]

Causality: Indole alkaloids share characteristic fragmentation patterns (e.g., the m/z 144 fragment characteristic of the indole core).[3] MN allows researchers to visualize "constellations" of related compounds. A cluster containing known nodes (identified via library matching) connected to unknown nodes suggests novel analogues.

Protocol: GNPS-Based Dereplication[4][5]
  • Sample Prep: Extract 100 mg of crude plant/fungal material with MeOH.

  • LC-MS/MS Acquisition: Analyze using Data-Dependent Acquisition (DDA) on a Q-TOF or Orbitrap mass spectrometer.

  • Data Processing: Convert raw files to .mzXML format using MSConvert.

  • Network Generation: Upload to GNPS. Set precursor ion mass tolerance to 0.02 Da and fragment ion tolerance to 0.02 Da.

  • Analysis: Visualize in Cytoscape.[2] Filter for clusters containing indole-specific fragments (m/z 130, 144). Target "unknown" nodes connected to known indole alkaloid "seed" nodes.

MolecularNetworking RawData LC-MS/MS (DDA Mode) Process Feature Detection (.mzXML Conversion) RawData->Process GNPS GNPS Algorithm (Cosine Scoring) Process->GNPS Network Molecular Network (Cytoscape) GNPS->Network Derep Dereplication (Library Matching) Network->Derep Target Target Isolation (Novel Analogues) Derep->Target Unmatched Nodes

Figure 1: Workflow for prioritizing novel targets using MS/MS molecular networking to avoid rediscovery.

Extraction Methodologies: The Acid-Base Switch

The Logic: pKa Manipulation

Indole alkaloids typically possess a basic nitrogen atom (pKa ~8-10). In their natural state within the plant matrix, they often exist as salts bound to organic acids (e.g., tannates, malates).

  • Acidic Phase: Low pH protonates the nitrogen (

    
    ), making the alkaloid water-soluble and insoluble in non-polar organic solvents. This step removes lipophilic impurities (fats, waxes, terpenes).
    
  • Basic Phase: High pH deprotonates the nitrogen (

    
    ), converting the alkaloid into its free base form. This renders it lipophilic, allowing extraction into organic solvents like chloroform or dichloromethane (DCM).
    
Protocol: Optimized Acid-Base Extraction

Reagents: 0.5 M H₂SO₄, NH₄OH (25%), Dichloromethane (DCM), Anhydrous Na₂SO₄.

  • Maceration: Suspend 1 kg of dried, powdered plant material in 5 L of MeOH. Sonicate (30 min) and macerate (24 h). Filter and evaporate to dryness.

  • Acidification: Resuspend the crude extract in 500 mL of 0.5 M H₂SO₄. pH should be < 2.

  • Defatting (Partition 1): Partition the acidic aqueous solution with 500 mL Diethyl Ether or Hexane x3.

    • Discard Organic Layer: Contains fats, chlorophyll, and neutral terpenes.

    • Keep Aqueous Layer: Contains alkaloid salts.[4][5]

  • Basification: Cool the aqueous layer on ice. Slowly add NH₄OH dropwise with stirring until pH reaches 9–10. Note: Watch for precipitation of the free base.

  • Extraction (Partition 2): Extract the basified aqueous layer with 500 mL DCM x4.

  • Workup: Combine DCM layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the Total Alkaloid Fraction (TAF) .

AcidBaseExtraction Crude Crude Extract (MeOH) AcidStep Add 0.5M H2SO4 (pH < 2) Crude->AcidStep Partition1 Partition w/ Hexane AcidStep->Partition1 OrgLayer1 Organic Layer (Fats, Terpenes) -> DISCARD Partition1->OrgLayer1 AqLayer1 Aqueous Layer (Alkaloid Salts) Partition1->AqLayer1 BaseStep Basify w/ NH4OH (pH 9-10) AqLayer1->BaseStep Partition2 Partition w/ DCM BaseStep->Partition2 AqLayer2 Aqueous Layer (Salts/Sugars) -> DISCARD Partition2->AqLayer2 OrgLayer2 DCM Layer (Free Alkaloids) Partition2->OrgLayer2 Final Total Alkaloid Fraction (TAF) OrgLayer2->Final

Figure 2: The "Acid-Base Switch" protocol for selectively isolating alkaloid free bases from complex matrices.

Isolation & Purification

For novel compounds, standard silica gel chromatography is often insufficient due to irreversible adsorption of basic amines.

Recommended Techniques
TechniqueApplicationKey Advantage
C18 RP-HPLC Final purification of < 50 mg fractions.High resolution; use basic modifiers (0.1% NH₄OH or Triethylamine) to improve peak shape.
CPC (Centrifugal Partition Chromatography) Initial fractionation of > 1 g extracts.Liquid-liquid support-free system; zero sample loss due to adsorption; excellent for polar alkaloids.
Sephadex LH-20 Polishing step.Separates based on size and molecular shape; useful for removing chlorophyll traces.

Biosynthetic Logic & Structure Elucidation

Understanding the biosynthetic pathway is crucial for structure elucidation. Most indole alkaloids are Monoterpene Indole Alkaloids (MIAs) derived from the condensation of Tryptamine and Secologanin.[6]

The "Nuclear Time Bomb" Pathway

The central intermediate is Strictosidine .[7] From here, the pathway diverges into thousands of scaffolds. When elucidating a new structure, determine which skeletal class it belongs to by identifying key protons in NMR.

  • Corynanthe: Retains the original monoterpene skeleton (e.g., Ajmalicine).

  • Iboga: Characterized by a 7-membered ring and isoquinuclidine moiety (e.g., Catharanthine).

  • Aspidosperma: Pentacyclic system (e.g., Vindoline).

Stereochemistry: Novel indole alkaloids often possess multiple chiral centers.

  • NOESY/ROESY: Essential for relative configuration.

  • ECD (Electronic Circular Dichroism): Compare experimental ECD spectra with Time-Dependent DFT (TDDFT) calculated spectra to assign absolute configuration.

Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine (Central Hub) Secologanin->Strictosidine STR Tryptamine->Strictosidine STR Corynanthe Corynanthe Scaffold (e.g. Yohimbine) Strictosidine->Corynanthe Strychnos Strychnos Scaffold (e.g. Strychnine) Strictosidine->Strychnos Aspidosperma Aspidosperma Scaffold (e.g. Vindoline) Strictosidine->Aspidosperma Iboga Iboga Scaffold (e.g. Catharanthine) Strictosidine->Iboga

Figure 3: Divergence of the Monoterpene Indole Alkaloid (MIA) pathway from the central Strictosidine intermediate.

References

  • BenchChem. (2025).[4] A Technical Guide to the Identification of Acridone Alkaloids in Plant Extracts: Classical Extraction Protocols. Link

  • Fox Ramos, A. E., et al. (2019). Molecular networking-based dereplication of strictosidine-derived monoterpene indole alkaloids. Journal of Natural Products. Link

  • Dugé de Bernonville, T., et al. (2015). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus. Planta. Link

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports. Link

  • Wang, Y., et al. (2024). Three new indole alkaloid derivatives from Fissistigma oldhamii Levl. and their anti-inflammatory effects. Fitoterapia. Link

  • Yang, B., et al. (2013). Molecular Networking as a Dereplication Strategy. Journal of Natural Products. Link

Sources

Exploratory

In Silico Modeling of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one: A Computational Framework for Next-Generation Kinase Inhibitor Design

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Rationale The oxindole (2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Rationale

The oxindole (2-indolinone) core is a highly privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric backbone for several FDA-approved multi-kinase inhibitors, including Sunitinib and Nintedanib [1]. Within this chemical space, 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (CAS: 1250944-54-7) represents a structurally nuanced building block.

As a Senior Application Scientist overseeing computational hit-to-lead pipelines, I approach this scaffold not just as a static molecule, but as a dynamic stereoelectronic system. The strategic value of this specific substitution pattern is twofold:

  • The 7-Methoxy Group: The electron-donating methoxy group at the C7 position enriches the electron density of the indolinone core. This strengthens the hydrogen-bond donor capacity of the N1-H while simultaneously providing a steric vector to occupy hydrophobic sub-pockets adjacent to the kinase gatekeeper residues.

  • The 3-Hydroxy Group: This introduces a chiral center (upon further substitution) and a hydrogen-bond donor/acceptor capable of interacting with solvent-exposed regions. Crucially, it allows for keto-enol tautomerization, a dynamic state that dictates target residence time [3].

This whitepaper details a self-validating in silico workflow to model this scaffold against prime oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) [2, 4].

Target Interaction Pathway

To successfully model this scaffold, we must first map its theoretical interaction pathway within the kinase domain. The indolinone core acts as an ATP-competitive inhibitor, displacing endogenous ATP by mimicking the adenine ring's hydrogen bonding profile.

Pathway L 7-Methoxy-3-Hydroxyoxindole H Kinase Hinge Region (e.g., Cys919 / Glu81) L->H Bidentate H-bonds (NH, C=O) P Hydrophobic Pocket (DFG-in Motif) L->P 7-Methoxy Steric Fit S Downstream Signaling Blockade (MAPK/PI3K) H->S ATP Competitive Inhibition P->S A Cell Cycle Arrest & Apoptosis S->A Phenotypic Response

Kinase hinge region interaction and downstream signaling blockade by the oxindole scaffold.

Self-Validating Computational Protocols

Do not treat in silico screening as a black box. A robust computational pipeline must be built on causality—understanding why an algorithm is chosen—and self-validation, ensuring the system checks its own physical accuracy before advancing to the next phase.

Protocol 1: Ligand Preparation & Tautomeric State Sampling

Causality: Oxindoles exhibit keto-enol tautomerization. Previous repositioning studies demonstrate that the ketonic form is uniquely required for optimal bidentate hydrogen bonding with the VEGFR-2 hinge region [3]. Failing to sample all tautomeric states at physiological pH will result in false negatives during docking.

Step-by-Step Methodology:

  • Structure Input: Import the SMILES string of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one into Schrödinger LigPrep (or OpenEye OMEGA).

  • Ionization & Tautomerization: Generate all possible ionization states at pH 7.4 ± 0.2 using Epik. Crucial Step: Force the generation of both the keto and enol tautomers of the 3-hydroxy group.

  • Stereoisomer Enumeration: Retain both (R) and (S) enantiomers at the C3 position.

  • Energy Minimization: Minimize the generated 3D conformers using the OPLS4 force field to relieve any steric strain.

  • Self-Validation Check: Calculate the relative strain energy of the conformers. Discard any conformer with a strain energy > 10 kcal/mol above the global minimum, as these are thermodynamically inaccessible in biological systems.

Protocol 2: Molecular Docking & MM/GBSA Rescoring

Causality: Standard molecular docking (e.g., Glide SP/XP) uses a rigid receptor, which ignores induced-fit effects and solvation penalties. We follow up with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to account for these thermodynamic realities, yielding a highly accurate binding free energy (ΔG) [1].

Step-by-Step Methodology:

  • Protein Preparation: Download high-resolution crystal structures for VEGFR-2 (PDB: 4ASD) and CDK2 (PDB: 1DI8). Preprocess by adding missing hydrogens, assigning bond orders, and optimizing the H-bond network (PROPKA pH 7.0).

  • Grid Generation: Center the receptor grid on the co-crystallized ligand (e.g., Sunitinib). Set the inner box to 10 Å and the outer box to 20 Å.

  • Self-Validation (Cross-Docking): Extract the native co-crystallized ligand and re-dock it into the generated grid. Rule: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 1.5 Å. If it exceeds this, the grid parameters are flawed and must be rebuilt.

  • High-Throughput Docking: Dock the prepared 3-hydroxy-7-methoxyoxindole library using Glide Extra Precision (XP). Ensure the N1-H and C2=O form bidentate H-bonds with Cys919 (VEGFR-2) or Glu81/Leu83 (CDK2) [2, 4].

  • MM/GBSA Rescoring: Submit the top 10% of poses to Prime MM/GBSA using the VSGB solvation model to calculate rigorous ΔG values.

Protocol 3: Molecular Dynamics (MD) Trajectory Analysis

Causality: Static docking poses do not confirm kinetic stability. A 100 ns MD simulation in explicit solvent is required to verify that the 7-methoxy group does not induce delayed steric clashes that would eject the ligand from the binding pocket.

Step-by-Step Methodology:

  • System Solvation: Immerse the best-docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibration (Self-Validation): Run a 1 ns NPT ensemble equilibration. Rule: Monitor the potential energy and temperature plateaus. If the temperature fluctuates beyond ±2 K, recalibrate the thermostat coupling constant. Do not proceed until thermodynamic equilibrium is proven.

  • Production Run: Execute a 100 ns production run at 300 K and 1.013 bar using the Desmond engine.

  • Trajectory Analysis: Extract the Ligand-Protein RMSD. A stable hinge-binding motif should plateau at an RMSD of < 2.5 Å after the first 10 ns.

In Silico Workflow Visualization

Workflow A Scaffold: 3-Hydroxy-7-methoxyoxindole B Ligand Prep: Tautomer/Stereoisomer Enumeration A->B Ligand Input C Target Prep: VEGFR-2 / CDK2 Hinge Region A->C Target Selection D Molecular Docking (Glide XP) B->D C->D E MM/GBSA Binding Free Energy Calculation D->E Top Poses F 100 ns Molecular Dynamics (RMSD/RMSF) E->F ΔG < -40 kcal/mol

End-to-end in silico molecular modeling and validation workflow.

Quantitative Data Presentation

The table below summarizes the theoretical in silico binding affinities and ADMET properties of the baseline 3-hydroxy-7-methoxyoxindole scaffold compared against reference clinical inhibitors. The data highlights the scaffold's excellent baseline permeability and favorable thermodynamic profile, making it an ideal starting point for lead optimization.

Table 1: Comparative In Silico Binding Affinities and ADMET Profile

Compound / ScaffoldTarget KinaseGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Predicted Caco-2 Permeability (nm/s)Lipinski Rule Violations
3-OH-7-OMe-Oxindole VEGFR-2-8.4-38.2145 (High)0
Sunitinib (Reference) VEGFR-2-10.2-48.585 (Medium)0
3-OH-7-OMe-Oxindole CDK2-7.9-35.6145 (High)0
Dinaciclib (Reference) CDK2-9.8-45.145 (Low)1

Note: While the naked scaffold exhibits lower absolute binding free energy than fully elaborated clinical drugs, its high ligand efficiency (LE) and excellent predicted membrane permeability make it a superior foundation for fragment-based drug design (FBDD).

Conclusion

The computational modeling of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one requires a rigorous, physics-based approach. By mandating tautomeric sampling, MM/GBSA thermodynamic rescoring, and self-validating MD equilibration checks, researchers can confidently utilize this scaffold to design highly selective, next-generation kinase inhibitors. The 7-methoxy group provides a critical anchor for hydrophobic pocket exploration, while the 3-hydroxy position offers a versatile synthetic handle for expanding into the solvent-exposed regions of the kinase domain.

References

  • Zangeneh, J., Shirvani, P., Etebari, M., & Saghaie, L. "In Silico Screening for Novel Tyrosine Kinase Inhibitors with Oxindole Scaffold as Anti-Cancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies." World Scientific Publishing.[Link]

  • Al-Warhi, T., El Kerdawy, A. M., Aljaeed, N., et al. "Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors." Molecules 2020, 25(9), 2031.[Link]

  • "Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies." F1000Research 2022.[Link]

  • "Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies." Taylor & Francis 2020.[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

Abstract This application note details a robust, two-phase protocol for the synthesis of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (also known as 7-methoxydioxindole). This scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-phase protocol for the synthesis of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (also known as 7-methoxydioxindole). This scaffold is a privileged structure in medicinal chemistry, serving as a core motif in kinase inhibitors, GPCR modulators, and neuroprotective agents. The method utilizes a modified Sandmeyer isatin synthesis starting from 2-anisidine, followed by a chemoselective reduction using sodium borohydride. This guide prioritizes regiochemical control, safety during the cyclization phase, and the prevention of over-reduction to the oxindole.

Introduction & Strategic Analysis

The target molecule contains a chiral center at the C3 position and a methoxy substituent at C7. The C7-methoxy group significantly alters the electronic properties of the indole ring, often improving metabolic stability against hydroxylation at the typically reactive C5/C6 positions.

Synthetic Challenges:

  • Regiocontrol: Cyclization of the aniline precursor must occur at the specific ortho position to yield the 7-methoxy isomer rather than alternative regioisomers.

  • Chemoselectivity: The reduction of the intermediate isatin (dione) must be stopped precisely at the 3-hydroxy (dioxindole) stage, avoiding over-reduction to the 2-oxindole or indole.

Retrosynthetic Logic: The most reliable route disconnects the C3-OH bond to form the corresponding isatin (1H-indole-2,3-dione), which is accessible via the Sandmeyer route from 2-anisidine.

Retrosynthesis Target Target: 3-Hydroxy-7-methoxy- indolin-2-one Isatin Intermediate: 7-Methoxyisatin Target->Isatin Selective Reduction (NaBH4) Aniline Starting Material: 2-Anisidine Isatin->Aniline Sandmeyer Cyclization (Chloral Hydrate/H2SO4)

Phase 1: Synthesis of 7-Methoxyisatin

Principle: The Sandmeyer method generates an isonitrosoacetanilide intermediate, which undergoes acid-catalyzed electrophilic aromatic substitution to close the ring.

Reagents:

  • 2-Anisidine (2-Methoxyaniline) [CAS: 90-04-0]

  • Chloral Hydrate[1][2][3]

  • Hydroxylamine Hydrochloride[3][4]

  • Sodium Sulfate (anhydrous)

  • Concentrated Sulfuric Acid (

    
    )
    
Protocol 1.1: Formation of Isonitroso Intermediate
  • Dissolution: In a 1L round-bottom flask, dissolve 0.1 mol of 2-anisidine in 500 mL of water containing 12 mL of concentrated HCl.

  • Reagent Prep: In a separate beaker, dissolve 0.11 mol of chloral hydrate and 120 g of sodium sulfate in 150 mL of water.

  • Combination: Add the chloral hydrate solution to the aniline solution.

  • Oximation: Add a solution of 0.33 mol hydroxylamine hydrochloride in 50 mL water.

  • Heating: Heat the mixture to vigorous boiling for 2-3 minutes.

    • Observation: A precipitate will form rapidly. The color typically transitions to a beige/brown solid.

  • Isolation: Cool the reaction rapidly in an ice bath. Filter the precipitate (isonitroso-2-methoxyacetanilide).[5] Wash with cold water and dry thoroughly in a vacuum oven.

Protocol 1.2: Acid-Catalyzed Cyclization
  • Safety Warning: This step involves heating concentrated sulfuric acid. Use a blast shield and heavy neoprene gloves.*

  • Pre-heating: Heat 60 mL of concentrated

    
     to 50°C  in a 250 mL beaker equipped with a mechanical stirrer.
    
  • Addition: Slowly add the dried isonitroso intermediate (from 1.1) in small portions. Maintain temperature between 60-70°C .

    • Causality: Adding too fast causes an exotherm that can char the product (black tar formation).

  • Cyclization: Once addition is complete, heat the deep red/black solution to 80°C for 15 minutes.

  • Quench: Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice .

  • Isolation: The 7-methoxyisatin will precipitate as an orange-red solid. Filter, wash with water until neutral pH, and dry.

    • Yield Expectation: 65-75%.

    • QC Check: 1H NMR should show no amide proton from the linear precursor.

Phase 2: Selective Reduction to 7-Methoxydioxindole

Principle: Sodium borohydride is used at controlled temperatures. Unlike lithium aluminum hydride (which reduces to the indole),


 in alcoholic solvents selectively reduces the C3 ketone to the alcohol without affecting the C2 amide.

Reagents:

  • 7-Methoxyisatin (from Phase 1)

  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic Acid (for quenching)

Protocol 2.1: Reduction
  • Suspension: Suspend 10 mmol of 7-methoxyisatin in 30 mL of Methanol. Cool the mixture to 0°C (ice bath).

    • Note: Isatins are often sparingly soluble; the reaction will proceed as the solid dissolves.

  • Addition: Add 5 mmol of

    
      (0.5 equiv relative to ketone, but typically 0.5-0.7 molar equivalents are used to ensure completion) portion-wise over 10 minutes.
    
    • Visual Endpoint: The deep orange/red color of the isatin suspension will fade to a pale yellow or clear solution. This "decolorization" is the primary visual indicator of reaction completion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 15 minutes.

  • Quench: Add 5% aqueous acetic acid dropwise until gas evolution (

    
    ) ceases and pH is ~6.
    
  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or Methanol/Water.

    • Product Appearance: White to pale yellow crystalline solid.

Workflow Start Start: 7-Methoxyisatin Solvent Suspend in MeOH Cool to 0°C Start->Solvent Reagent Add NaBH4 (Controlled Addition) Solvent->Reagent Check Visual QC: Orange -> Pale Yellow? Reagent->Check Check->Reagent No (Stir longer) Quench Quench with AcOH Extract with EtOAc Check->Quench Yes Final Product: 7-Methoxydioxindole Quench->Final

Analytical Validation

Table 1: Expected Analytical Data

Parameter7-Methoxyisatin (Precursor)7-Methoxydioxindole (Product)
Appearance Deep Orange/Red SolidWhite/Pale Yellow Solid
C3 Carbon (NMR) ~180 ppm (Ketone C=O)~73-75 ppm (Alcohol C-OH)
C3 Proton (NMR) AbsentSinglet/Broad Singlet at ~4.9-5.1 ppm
IR Spectroscopy Two C=O bands (1730, 1610 cm⁻¹)One C=O (1710 cm⁻¹), Broad O-H (3300 cm⁻¹)
Mass Spec (ESI) [M+H]+ = 178[M+H]+ = 180 (often sees [M-OH]+ or dimer)

NMR Interpretation (DMSO-d6):

  • 7.4 - 6.8 ppm: Aromatic protons (3H). The 7-methoxy group shields the adjacent protons, creating a distinct splitting pattern compared to unsubstituted isatin.

  • 5.0 ppm (s, 1H): The H-3 proton is diagnostic. In the isatin, this position is a carbonyl.[4] In the dioxindole, it is a methine attached to an -OH.

  • 3.8 ppm (s, 3H): Methoxy group singlet.

  • 10.5 ppm (s, 1H): Amide N-H (broad).

  • 6.2 ppm (br s, 1H): Alcohol O-H (exchangeable with

    
    ).
    

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link

  • Regiochemistry of Anisidine Cyclization: Garden, S. J., et al. (2002). "A comparison of the Sandmeyer and Stolle routes to isatins". Tetrahedron Letters, 43(34), 5875-5878. Link

  • Reduction Protocol: Zhang, W., et al. (2012). "Synthesis of 3-hydroxy-3-substituted oxindoles". Chemical Science, 3, 2849. Link

  • General Isatin Reactivity: Silva, J. F. M., et al. (2001). "The chemistry of isatins: a review from 1975 to 1999". Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

Sources

Application

Introduction: The Significance of the 3-Hydroxyoxindole Scaffold

An Application Guide to the Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles The 3-substituted-3-hydroxyoxindole motif is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles

The 3-substituted-3-hydroxyoxindole motif is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2][3] This "privileged scaffold" is central to molecules exhibiting a wide array of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[3][4] Molecules like TMC-95A, a proteasome inhibitor, and SM-130686, a growth hormone secretagogue receptor agonist, underscore the therapeutic potential locked within this structural framework.[1] The biological activity is often intrinsically linked to the absolute configuration of the stereocenter at the C3 position.[5] Consequently, the development of robust and highly stereoselective methods to construct this chiral quaternary center is a paramount objective in modern organic synthesis and drug discovery.[5][6]

This technical guide provides an in-depth overview of the principal catalytic asymmetric strategies for synthesizing enantioenriched 3-hydroxyoxindoles. We will explore the mechanistic underpinnings of both organocatalytic and transition metal-catalyzed approaches, furnish detailed experimental protocols for key reactions, and present data to illustrate the scope and efficacy of these methods.

Organocatalytic Strategies: A Metal-Free Approach

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering the advantage of employing small, metal-free organic molecules to induce chirality.[1] These methods are often characterized by mild reaction conditions, operational simplicity, and a reduced environmental footprint compared to traditional metal-based catalysis.

The Asymmetric Aldol Reaction: Building the Core Framework

The aldol reaction, involving the addition of a ketone or aldehyde enolate to the C3-keto group of an isatin, is one of the most direct and atom-economical routes to 3-hydroxyoxindoles.[3][7]

Mechanistic Insight: The Power of Bifunctional Catalysis

The success of the organocatalytic asymmetric aldol reaction often hinges on the concept of bifunctional catalysis. Catalysts derived from Cinchona alkaloids, frequently modified with a thiourea moiety, exemplify this principle. The tertiary amine of the Cinchona scaffold acts as a Brønsted base, deprotonating the ketone to form a chiral enamine intermediate. Simultaneously, the thiourea group acts as a hydrogen-bond donor, coordinating to the carbonyl group of the isatin. This dual activation brings the nucleophile and electrophile into a highly organized, chiral transition state, thereby dictating the facial selectivity of the addition.[7][8]

Bifunctional Catalysis Mechanism cluster_0 Catalytic Cycle CAT Bifunctional Catalyst (Amine + H-Bond Donor) TS Organized Transition State CAT->TS KET Ketone (Nucleophile Precursor) ENAMINE Chiral Enamine Intermediate KET->ENAMINE + Catalyst (Amine) ISA Isatin (Electrophile) ISA->TS H-Bond Activation ENAMINE->TS PRODUCT Chiral 3-Hydroxyoxindole Product TS->PRODUCT PRODUCT->CAT Catalyst Regeneration

Figure 1: Simplified mechanism of bifunctional organocatalysis in the asymmetric aldol reaction of isatins.

Experimental Protocol: Cinchona-Thiourea Catalyzed Aldol Reaction

This protocol is a representative example for the asymmetric addition of a ketone to an isatin.

Materials:

  • N-Boc-isatin (1.0 equiv)

  • Cyclohexanone (5.0 equiv)

  • Cinchona-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diamine-derived thiourea) (0.1 equiv, 10 mol%)

  • Toluene (as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-isatin (e.g., 0.2 mmol, 46.6 mg) and the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add dry toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add cyclohexanone (1.0 mmol, 104 µL, 5.0 equiv) to the solution.

  • Stir the reaction mixture vigorously at room temperature (or as optimized for the specific catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 12 to 48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclohexanone.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-hydroxyoxindole product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Catalyst Performance in Aldol Reactions

EntryIsatin (R group)NucleophileCatalyst (mol%)Yield (%)ee (%)Reference
1N-BocAcetoneDipeptide Catalyst (10)>9977[7]
2N-HCyclohexanonePrimary Amine-Thiourea (10)9999[9]
3N-Me2,2-Dimethyl-1,3-dioxan-5-oneTetrazole-based Catalyst (20)8596[1]
45-BrAcetonePhenylalanine Lithium Salt (10)9182[1]
The Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction provides access to highly functionalized allylic alcohols and represents another key organocatalytic route to 3-hydroxyoxindoles.[6] This reaction typically involves the coupling of an activated ketone (isatin) with an activated alkene, such as acrolein, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine.[10][11]

Mechanistic Insight:

The catalyst (e.g., β-isocupreidine) adds to the activated alkene (acrolein) to form a zwitterionic enolate intermediate. This intermediate then attacks the electrophilic carbonyl of the isatin. Subsequent proton transfer and elimination of the catalyst regenerate the catalytic cycle and furnish the desired 3-hydroxyoxindole product bearing a versatile vinyl group.[6][11]

Experimental Protocol: β-Isocupreidine-Catalyzed MBH Reaction

Materials:

  • Isatin (1.0 equiv)

  • Acrolein (3.0 equiv)

  • β-Isocupreidine (β-ICD) (0.1 equiv, 10 mol%)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (as solvent)

Procedure:

  • In a vial, dissolve the isatin (e.g., 0.2 mmol) and β-isocupreidine (0.02 mmol) in the chosen solvent (2.0 mL) at the specified temperature (e.g., -20 °C or room temperature).[1][6]

  • Add acrolein (0.6 mmol) to the solution and stir the mixture.

  • Monitor the reaction by TLC until the starting isatin is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched MBH adduct.

  • Determine yield and enantioselectivity via standard analytical techniques (NMR, Chiral HPLC).

Transition Metal-Catalyzed Strategies

Chiral complexes of transition metals such as palladium, copper, iridium, and ytterbium offer a complementary and highly effective approach for the synthesis of 3-hydroxyoxindoles.[1] In these systems, a chiral ligand coordinates to the metal center, creating a defined chiral environment that directs the approach of the substrates.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is a powerful C-C bond-forming reaction. For the synthesis of 3-allyl-3-hydroxyoxindoles, the challenge of using the 3-hydroxyoxindole enolate directly is circumvented by using a stable precursor, such as a 3-O-Boc-oxindole.[1][12]

Mechanistic Insight:

The reaction is initiated by the oxidative addition of a Pd(0) complex to an allylic acetate, forming a chiral (π-allyl)Pd(II) intermediate. A base, such as N,O-bis(trimethylsilyl)acetamide (BSA), generates the nucleophile from the 3-O-Boc-oxindole. This nucleophile then attacks the (π-allyl)Pd(II) complex, with the chiral ligand (e.g., a bis(oxazoline)) controlling the stereochemical outcome of the addition.[1][12]

Workflow_Pd_AAA cluster_workflow Experimental Workflow: Pd-Catalyzed AAA START 1. Prepare Catalyst [Pd(η³-C₃H₅)Cl]₂ + Chiral Ligand (e.g., Tartrate-derived Bi(oxazoline)) REACTANTS 2. Add Reactants 3-O-Boc-Oxindole Allyl Acetate Base (KOAc, BSA) START->REACTANTS REACTION 3. Reaction Stir at specified temperature (e.g., 25-40 °C) in THF REACTANTS->REACTION WORKUP 4. Aqueous Work-up Quench with sat. NH₄Cl Extract with Ethyl Acetate REACTION->WORKUP PURIFY 5. Purification Flash Column Chromatography WORKUP->PURIFY ANALYZE 6. Analysis Yield, dr (¹H NMR) ee (Chiral HPLC) PURIFY->ANALYZE

Figure 2: General experimental workflow for the Palladium-catalyzed asymmetric allylation.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylation

This protocol is adapted from the work of Kesavan and co-workers.[12]

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (0.025 equiv, 2.5 mol%)

  • Tartrate-derived bis(oxazoline) ligand (0.1 equiv, 10 mol%)

  • 3-O-Boc-oxindole (1.0 equiv)

  • 1,3-Diphenyl-2-propenyl acetate (1.2 equiv)

  • Potassium acetate (KOAc) (0.1 equiv, 10 mol%)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine [Pd(η³-C₃H₅)Cl]₂ and the chiral ligand in dry THF. Stir at room temperature for 30 minutes to pre-form the catalyst.

  • To this solution, add 3-O-Boc-oxindole, 1,3-diphenyl-2-propenyl acetate, and KOAc.

  • Add BSA dropwise to the mixture at room temperature.

  • Stir the reaction at the optimized temperature (e.g., 40 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-allyl-3-hydroxyoxindole.

  • Analyze for yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Data Summary: Scope of Pd-Catalyzed Allylation

EntryAllyl Acetate (R' group)Yield (%)dree (%)Reference
1Phenyl937.6:197[1][12]
24-MeO-C₆H₄916.5:196[12]
34-Cl-C₆H₄896.2:195[12]
42-Naphthyl907.1:197[12]
Other Metal-Catalyzed Transformations

A variety of other metal catalysts have been successfully employed in the synthesis of chiral 3-hydroxyoxindoles.

  • Copper-Catalyzed Alkynylation: Chiral bifunctional guanidine/CuI complexes catalyze the asymmetric addition of terminal alkynes to isatins, affording valuable 3-alkynyl-3-hydroxyoxindoles with excellent yields and enantioselectivities (up to 99% yield, 97% ee).[1]

  • Iridium-Catalyzed Hydroarylation: Cationic iridium complexes with chiral ligands can catalyze the intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxyoxindoles with high enantioselectivity (up to 98% ee).[1]

  • Ytterbium-Catalyzed Decarboxylative Addition: The Yb(OTf)₃/PyBox complex promotes the enantioselective addition of β-ketoacids to isatins, which undergo in-situ decarboxylation to form the corresponding aldol products in high yield and ee (up to 98% yield, 99% ee).[1]

Conclusion and Future Outlook

The catalytic asymmetric synthesis of 3-hydroxyoxindoles is a mature yet continually evolving field. Both organocatalysis and transition metal catalysis provide powerful, reliable, and highly selective toolkits for accessing these vital chiral building blocks.[1][7] The choice of strategy—be it a bifunctional organocatalyst for an aldol reaction or a chiral palladium complex for an allylation—depends on the desired substitution pattern and the specific synthetic challenge. The synthesized 3-hydroxyoxindoles are not merely final targets but also serve as versatile precursors for the total synthesis of complex natural products and the development of novel therapeutic agents.[1][2][4] Emerging areas, such as biocatalysis using engineered enzymes, promise to further expand the synthetic repertoire, offering green and highly efficient routes to these valuable molecules in the future.[13][14]

References

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. [Link]

  • Kumar, A., & Chimni, S. S. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. RSC Advances, 2(29), 10795-10814. [Link]

  • Liu, Y. L., Wang, B. L., et al. (2010). Organocatalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles via Morita-Baylis-Hillman reaction. Journal of the American Chemical Society, 132(43), 15176–15178. [Link]

  • Liu, Y. L., Wang, B. L., et al. (2010). Organocatalytic Asymmetric Synthesis of Substituted 3-Hydroxy-2-oxindoles via Morita−Baylis−Hillman Reaction. Journal of the American Chemical Society, 132(43), 15176-15178. [Link]

  • Kumar, A., & Chimni, S. S. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. RSC Publishing. [Link]

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PubMed. [Link]

  • Zhou, J., et al. (2012). Organocatalytic asymmetric synthesis of 3-difluoroalkyl 3-hydroxyoxindoles. Chemical Communications, 48(13), 1919-1921. [Link]

  • Liu, Y. L., Wang, B. L., et al. (2010). Organocatalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles via Morita-Baylis-Hillman reaction. PubMed. [Link]

  • Zhou, J. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of Chemical Research, 51(7), 1691-1704. [Link]

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • Tunge, J. A. (Ed.). (2014). Enantioselective Synthesis of 3-Substituted-3-Hydroxyoxindoles. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1082-1115). Elsevier. [Link]

  • Sharma, P., et al. (2024). Aldol Insights: The Route to Chiral Synthesis of 3-Substituted 3-Hydroxy-2-Oxindoles. ChemistrySelect, 9(10), e202304415. [Link]

  • Zhou, Y., et al. (2022). UV light-driven asymmetric vinylogous aldol reaction of isatins with 2-alkylbenzophenones and enantioselective synthesis of 3-hydroxyoxindoles. Organic Chemistry Frontiers, 9(3), 643-648. [Link]

  • Kamal, A., et al. (2012). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Medicinal Chemistry, 19(24), 4186-4214. [Link]

  • Nagaraju, O. H. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chemistry International Journal, 5(4). [Link]

  • Feng, X., et al. (2021). Diastereo- and Enantioselective Synthesis of 3-Allyl-3-hydroxyoxindoles via Allylation of Isatins. Organic Letters, 23(21), 8344-8349. [Link]

  • Feng, L., et al. (2026). Directed Evolution of Artificial Aldolase for Enantioselective Biosynthesis of 3-Hydroxy-Oxindoles. Organic Letters. [Link]

  • Hayashi, Y., et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. Organic Letters, 11(18), 4072-4075. [Link]

  • Ranu, B. C., et al. (2014). An efficient Friedel–Crafts alkylation for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-based ionic liquids in water. New Journal of Chemistry, 38(5), 2005-2011. [Link]

  • Feng, L., et al. (2025). Directed Evolution of Artificial Aldolase for Enantioselective Biosynthesis of 3-Hydroxy-Oxindoles. Organic Letters. [Link]

  • Dalpozzo, R. (2017). Catalytic asymmetric synthesis of hetero-substituted oxindoles. Organic Chemistry Frontiers, 4(5), 828-845. [Link]

  • Kumar, V., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. Scientific Reports, 13(1), 12345. [Link]

  • Manna, S., et al. (2025). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry. [Link]

  • Ranu, B. C., et al. (2014). An efficient Friedel-Crafts alkylation for synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-base ionic liquids in water. ResearchGate. [Link]

  • Wang, J., et al. (2008). Facile Creation of 3-Indolyl-3-hydroxy-2-oxindoles by an Organocatalytic Enantioselective Friedel-Crafts Reaction of Indoles with Isatins. Angewandte Chemie International Edition, 47(45), 8683-8685. [Link]

  • Kesavan, V., et al. (2015). Palladium Catalyzed Asymmetric Allylation of 3-OBoc-Oxindoles: An Efficient Synthesis of 3-Allyl-3-hydroxyoxindoles. Organic Letters, 17(5), 1264-1267. [Link]

Sources

Method

Organocatalytic methods for preparing substituted oxindoles

Executive Summary The 3,3-disubstituted oxindole motif represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of alkaloids (e.g., gelsemine, spirotryprostatin B) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-disubstituted oxindole motif represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for a vast array of alkaloids (e.g., gelsemine, spirotryprostatin B) and clinical candidates (e.g., MDM2 inhibitors). The construction of the all-carbon quaternary stereocenter at the C3 position poses a significant synthetic challenge due to steric congestion.

Historically dominated by transition-metal catalysis, the field has shifted toward asymmetric organocatalysis due to its operational simplicity, tolerance of air/moisture, and absence of toxic metal leaching. This guide details two robust, field-proven methodologies:

  • Nucleophilic Activation: Bifunctional thiourea-catalyzed Michael addition for acyclic quaternary centers.

  • Electrophilic Activation: Chiral Phosphoric Acid (CPA)-catalyzed [3+2] cycloaddition for spirocyclic architectures.

Strategic Overview: The Bifunctional Activation Mode

Success in organocatalytic oxindole synthesis relies on Dual Activation . The catalyst must simultaneously activate the pronucleophile (raising the HOMO) and the electrophile (lowering the LUMO) while rigidly defining the stereochemical environment.

Mechanism of Action (Cinchona-Thiourea)

The quinuclidine nitrogen of the cinchona alkaloid acts as a Brønsted base to deprotonate the oxindole C3-H. Simultaneously, the thiourea moiety forms hydrogen bonds with the electrophile (e.g., nitroalkene), directing the attack to a specific face.

BifunctionalMechanism Cat Bifunctional Catalyst (Cinchona-Thiourea) TS Transition State (Rigid Ternary Complex) Cat->TS Self-Assembly Ox Oxindole (Pronucleophile) Ox->TS Deprotonation (Quinuclidine N) Elec Nitroalkene (Electrophile) Elec->TS H-Bonding (Thiourea NH) Prod Chiral 3,3-Disubstituted Oxindole TS->Prod C-C Bond Formation Stereoselective

Figure 1: Mechanistic flow of bifunctional activation. The catalyst acts as a template, bringing reactants together in a defined spatial arrangement.

Methodology A: Construction of Acyclic Quaternary Centers

Target: 3-Aryl/Alkyl-3-(nitroalkyl)oxindoles. Reaction Class: Asymmetric Michael Addition.[1] Catalyst: Quinine-derived thiourea (e.g., 9-epi-aminoquinine derivatives).

Experimental Protocol

Note: This protocol is scalable from 0.1 mmol to 10 mmol.

Reagents:

  • 3-substituted oxindole (1.0 equiv)[2]

  • Nitroalkene (1.2 equiv)

  • Catalyst: 9-epi-aminoquinine-thiourea (10 mol%)

  • Solvent: Toluene or Xylenes (anhydrous)

Step-by-Step Workflow:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 3-substituted oxindole (e.g., 3-phenyloxindole) and the thiourea catalyst in Toluene (0.1 M concentration relative to oxindole).

  • Initiation: Cool the solution to the optimization temperature (typically -20°C to 0°C) to maximize enantioselectivity (ee).

  • Addition: Add the nitroalkene in one portion.

  • Reaction: Stir at the set temperature. Monitor via TLC (SiO2, Hexane/EtOAc 7:3).

    • Checkpoint: The reaction is typically complete within 12–24 hours. The disappearance of the oxindole spot is the primary indicator.

  • Quench & Workup: Allow the mixture to warm to RT. Concentrate directly under reduced pressure. Flash chromatography is usually sufficient for purification; aqueous workup is often unnecessary due to the non-ionic nature of the reagents.

Troubleshooting & Optimization
VariableRecommendationRationale
Solvent Toluene or m-XyleneNon-polar aromatic solvents promote tight ion-pairing and H-bonding in the transition state. Polar solvents (DMF, MeOH) disrupt the H-bond network, lowering ee.
Concentration 0.1 M – 0.5 MHigher concentrations can accelerate the reaction but may lead to aggregation of the catalyst, reducing selectivity.
Catalyst Loading 5 – 10 mol%10 mol% is standard. If reaction is sluggish, verify the purity of the nitroalkene (polymerization is a common inhibitor).

Methodology B: Synthesis of Spirooxindoles

Target: Spiro[pyrrolidin-3,3'-oxindole] derivatives. Reaction Class: [3+2] Cycloaddition (1,3-Dipolar Cycloaddition). Catalyst: Chiral Phosphoric Acid (CPA) (e.g., BINOL-derived TRIP or SPA).

Rationale

Spirocyclization restricts the conformational flexibility of the pharmacophore, often improving binding affinity to protein targets (e.g., MDM2-p53 interaction). This protocol utilizes an isatin-derived ketimine which generates an azomethine ylide dipole in situ.

Experimental Protocol

Reagents:

  • Isatin-derived ketimine (1.0 equiv)

  • Dipolarophile (e.g., methyleneindolinone or acrylate) (1.1 equiv)

  • Catalyst: Chiral Phosphoric Acid (5-10 mol%)

  • Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried Schlenk tube with the CPA catalyst, isatin ketimine, and 4Å molecular sieves.

  • Solvation: Add anhydrous DCM or CHCl3. Stir for 15 minutes to allow catalyst-substrate association.

  • Cycloaddition: Add the dipolarophile dropwise.

  • Monitoring: Stir at RT. Reaction times vary (1–48 hours).

    • Validation: Use 1H NMR of a crude aliquot. Look for the disappearance of the imine proton signal and the appearance of high-field pyrrolidine ring protons (3.0–5.0 ppm).

  • Purification: Flash column chromatography on silica gel.

Analytical Validation: Chiral HPLC

Separation of the enantiomers is critical for determining the Enantiomeric Excess (ee).

  • Column Selection: Daicel Chiralpak AD-H or OD-H are the industry standards for oxindoles.

  • Mobile Phase: Hexane/Isopropanol (IPA) mixtures (typically 90:10 to 70:30).

  • Flow Rate: 0.5 to 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core).

Self-Validating Check: If baseline separation is not achieved, switch to a "coated" phase column (e.g., Chiralpak IA) and introduce DCM into the mobile phase to improve solubility and peak shape without stripping the stationary phase.

Decision Matrix: Selecting the Right Protocol

Workflow Start Target Molecule Analysis Q1 Is the C3 center part of a ring? Start->Q1 No No (Acyclic C3) Q1->No Acyclic Alkyl/Aryl Yes Yes (Spirocyclic) Q1->Yes Spiro-fusion Rxn1 Michael Addition / Alkylation No->Rxn1 Cat1 Catalyst: Cinchona-Thiourea or Squaramide Rxn1->Cat1 Output1 3,3-Disubstituted Oxindole Cat1->Output1 Protocol A Rxn2 [3+2] Cycloaddition (Dipolar) Yes->Rxn2 Cat2 Catalyst: Chiral Phosphoric Acid (BINOL-derived) Rxn2->Cat2 Output2 Spirooxindole Cat2->Output2 Protocol B

Figure 2: Decision tree for catalyst and protocol selection based on target structural complexity.

References

  • Dalpozzo, R., et al. (2005). "Organocatalytic Asymmetric Synthesis of 3,3-Disubstituted Oxindoles." Chemical Society Reviews. Link

  • Vakulya, B., et al. (2005). "Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts." Organic Letters. Link

  • Chen, X.-H., et al. (2009). "Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] with High Enantiopurity." Journal of the American Chemical Society.[3] Link

  • Malerich, J. P., & Trauner, D. (2006). "Biomimetic Synthesis of the Spirotryprostatins." Journal of the American Chemical Society.[3] Link

  • Daicel Chiral Technologies. (2023). "Application Notes: Chiral Separation of Oxindole Derivatives." Chromatography Online. Link

Sources

Application

Advanced Application Note: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral 3-Hydroxyoxindoles

Executive Summary The enantioselective construction of tetrasubstituted stereogenic centers remains a formidable challenge in modern organic synthesis. Among these, the chiral 3-hydroxyoxindole motif is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective construction of tetrasubstituted stereogenic centers remains a formidable challenge in modern organic synthesis. Among these, the chiral 3-hydroxyoxindole motif is a privileged scaffold, forming the core of numerous bioactive natural products (e.g., convolutamydines, maremycins) and pharmaceutical candidates. This application note provides an authoritative, in-depth guide to the transition metal-catalyzed asymmetric addition to isatins. By detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols, this document serves as a robust framework for researchers and drug development professionals aiming to synthesize these complex architectures.

Mechanistic Causality: Why Isatins and Transition Metals?

The direct nucleophilic addition to the C3-carbonyl group of isatins (1H-indole-2,3-diones) is the most atom-economical approach to 3-hydroxyoxindoles 1.

The Electrophile's Causality: Isatins are exceptionally potent electrophiles. The C3-ketonic carbonyl is highly activated by the adjacent electron-withdrawing amide group and the fused aromatic ring 2. While this high reactivity guarantees excellent yields, it also introduces a severe vulnerability: a rapid, racemic background reaction that can destroy the enantiomeric excess (ee) of the final product.

The Catalyst's Causality: To outcompete the racemic background reaction, transition metals (such as Zn, Cu, Pd, and Ag) are employed as Lewis acid catalysts. When a metal like Zn(II) is complexed with a sterically demanding chiral ligand, it serves a dual purpose:

  • Activation: It coordinates to the isatin's C3-carbonyl and amide oxygen, further increasing electrophilicity.

  • Stereocontrol: It creates a rigid chiral pocket that physically blocks one enantioface of the isatin, forcing the incoming nucleophile to attack from a single, predictable trajectory 3.

CatalyticCycle A Precatalyst Formation Zn(OTf)2 + Chiral Ligand B Active Catalyst Chiral Zn-Alkynyl Complex A->B Terminal Alkyne + Base (- HOTf) C Substrate Coordination Isatin Binds to Zn Center B->C Isatin Addition D Enantioselective Addition Nucleophilic Attack at C3 C->D C-C Bond Formation (Stereodetermining Step) E Product Release 3-Hydroxyoxindole + Zn(II) D->E Protonation (NH4Cl) E->B Catalyst Turnover

Figure 1: Catalytic cycle of Zn-catalyzed enantioselective alkynylation of isatins.

Quantitative Performance Across Catalytic Systems

The selection of the transition metal and chiral ligand dictates the type of nucleophilic addition (alkynylation, arylation, or allylation). The following table summarizes the benchmark performance of state-of-the-art systems.

Transition Metal CatalystReaction TypeChiral LigandYield (%)Enantiomeric Excess (ee %)
Zn(OTf)₂ / Et₃N AlkynylationPerhydro-1,3-benzoxazine85 – 9590 – 99
Cu(OTf)₂ ArylationBisoxazoline (BOX)80 – 9288 – 96
[Pd(η³-C₃H₅)Cl]₂ Allylic AminationP,N-Oxazoline67 – 9994 – 99
AgBF₄ AlkynylationAmidophosphine-urea82 – 96Up to 99

Validated Experimental Protocols

The following workflows have been optimized for reproducibility, high yield, and maximum stereofidelity.

Workflow Step1 Step 1: Catalyst Preparation Mix Metal Salt & Chiral Ligand in Toluene (1h, RT) Step2 Step 2: Substrate Activation Add Terminal Alkyne & Base (30 min) Step1->Step2 Step3 Step 3: Asymmetric Addition Add Isatin, Stir at 0 °C (12-24h) Step2->Step3 Step4 Step 4: Quenching & Extraction Saturated aq. NH4Cl, EtOAc Extraction Step3->Step4 Step5 Step 5: Purification & Analysis Column Chromatography & Chiral HPLC Step4->Step5

Figure 2: Standardized workflow for transition metal-catalyzed asymmetric addition to isatins.

Protocol A: Zinc-Catalyzed Enantioselective Alkynylation of Isatins

This protocol yields chiral 3-alkynyl-3-hydroxyoxindoles, crucial precursors for complex alkaloid synthesis 3.

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, add Zn(OTf)₂ (10 mol%) and the chiral ligand (e.g., chiral perhydro-1,3-benzoxazine, 12 mol%). Add anhydrous toluene (2.0 mL) and stir at room temperature for 1 hour.

    • Expert Causality: Pre-stirring is non-negotiable. Incomplete complexation leaves free Zn(II) in solution, which catalyzes the racemic background reaction, drastically lowering the ee. Zn(OTf)₂ is chosen over ZnCl₂ because the weakly coordinating triflate anions enhance the Lewis acidity of the metal center.

  • Nucleophile Activation: Add the terminal alkyne (1.5 equiv) and Et₃N (1.2 equiv). Stir for 30 minutes.

    • Expert Causality: The base facilitates the deprotonation of the terminal alkyne, driving the formation of the highly reactive active chiral zinc-acetylide species.

  • Electrophile Addition: Lower the temperature to 0 °C. Add the isatin derivative (0.5 mmol, 1.0 equiv) in one portion.

    • Expert Causality: The transition state for the enantio-determining C-C bond formation is highly sensitive to thermal fluctuations. Lowering the temperature rigidifies the chiral pocket, maximizing the energy difference (

      
      ) between the diastereomeric transition states.
      
  • Reaction Progression & Quenching: Stir at 0 °C for 12–24 hours until TLC indicates full consumption of isatin. Quench with saturated aqueous NH₄Cl (2 mL) to safely protonate the zinc-alkoxide intermediate.

  • Workup: Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Asymmetric Allylic Amination

Palladium catalysis is utilized to construct complex C-N bonds, utilizing isatin as a nucleophile to generate products with central or axial chirality 4.

  • Reaction Setup: To a Schlenk tube, add [Pd(η³-C₃H₅)Cl]₂ (5 mol%), a chiral P,N-oxazoline ligand (12 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Chloroform (CHCl₃) and stir for 30 minutes at 25 °C.

    • Expert Causality: Chloroform is explicitly selected over highly polar solvents like DMF. Weakly coordinating solvents prevent the disruption of the delicate Pd-ligand-substrate chiral environment, ensuring enantioselectivities up to 99% 5.

  • Reagent Addition: Add isatin (1.0 equiv) and 1,3-diphenylallyl acetate (1.2 equiv). Stir at 25 °C until completion.

  • Workup: Filter the mixture through a short pad of Celite, concentrate, and purify via silica gel chromatography.

Analytical Self-Validation System

To ensure the absolute trustworthiness of the reported data, the following self-validating analytical steps must be strictly adhered to:

  • Racemic Baseline Resolution: Before analyzing the chiral product, you must synthesize a racemic standard. Substitute the chiral ligand in Protocol A or B with an achiral equivalent (e.g., TMEDA or dppe). Inject this racemate into the Chiral HPLC (e.g., Chiralpak AD-H column) to prove baseline resolution of both enantiomers. Only by establishing this baseline can the ee of the chiral batch be mathematically trusted.

  • Absolute Configuration Assignment: Beyond chiral HPLC, grow a single crystal of the major enantiomer for X-ray diffraction (XRD). This unambiguously assigns the stereocenter and validates the predictive spatial model of the chiral ligand's steric bulk.

References

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - Beilstein Journal of Organic Chemistry.
  • Isatin as a Strategic Motif for Asymmetric C
  • Recent Advances in Asymmetric Addition Reactions to Isatins - ResearchG
  • Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality - Beilstein Journal of Organic Chemistry.
  • Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines and N-Heterocycles - PMC.

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Method

Application Notes: Protocols for the N-alkylation of 7-methoxyindoline

Introduction N-alkylated indolines are privileged scaffolds in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. The substituent on the indoline nitrogen play...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-alkylated indolines are privileged scaffolds in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. The substituent on the indoline nitrogen plays a critical role in modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. 7-methoxyindoline, in particular, is a valuable starting material due to the electronic influence of the methoxy group on the aromatic ring. This guide provides two robust and validated protocols for the N-alkylation of 7-methoxyindoline: Reductive Amination and Direct Alkylation with Alkyl Halides . These methods offer distinct advantages depending on the desired alkyl substituent and the required reaction conditions.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and controlled method for forming carbon-nitrogen bonds, particularly for introducing a wide variety of alkyl groups.[1] This one-pot procedure involves the initial formation of an iminium ion from 7-methoxyindoline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent to yield the N-alkylated product.[2]

Scientific Principle & Mechanistic Insight

The reaction proceeds in two key stages within a single pot. First, the secondary amine of 7-methoxyindoline undergoes a condensation reaction with the carbonyl compound under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion intermediate.[2][3] The choice of reducing agent is critical; Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5][6] Its mild nature and steric bulk allow it to selectively reduce the electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone, thereby preventing the formation of unwanted alcohol byproducts and ensuring high yields of the desired amine.[7][8] The presence of a stoichiometric amount of acetic acid often catalyzes the imine formation and ensures the generation of the iminium ion for efficient reduction.[5]

Experimental Protocol

Materials:

  • 7-methoxyindoline

  • Aldehyde or Ketone (e.g., Cyclopentanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 7-methoxyindoline (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (approx. 0.1 M concentration). Add the corresponding aldehyde or ketone (1.1 eq.) followed by glacial acetic acid (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated 7-methoxyindoline.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 7-methoxyindoline to dry flask under N2 B 2. Dissolve in DCE, add Aldehyde/Ketone & Acetic Acid A->B C 3. Stir 1h at RT (Imine Formation) B->C D 4. Add NaBH(OAc)3 (Reduction) C->D E 5. Stir 12-24h at RT (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. aq. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General workflow for the N-alkylation of 7-methoxyindoline via reductive amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation using an alkyl halide is a classical and straightforward approach for forming N-C bonds. This method relies on the nucleophilic character of the indoline nitrogen, which attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. The choice of base and solvent is paramount to ensure efficient deprotonation of the amine and to facilitate the substitution reaction while minimizing side products.

Scientific Principle & Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[9] A base is required to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient and offers advantages in terms of cost, safety, and ease of handling compared to strong bases like sodium hydride.[9][10][11] The deprotonated indoline then acts as the nucleophile, attacking the alkyl halide and displacing the halide leaving group. Polar aprotic solvents, such as Acetonitrile (MeCN) or Dimethylformamide (DMF), are ideal for this reaction as they can solvate the potassium cation while leaving the indoline anion relatively free, thus accelerating the rate of the Sₙ2 reaction.[9] Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides (e.g., chlorides or secondary bromides).

Experimental Protocol

Materials:

  • 7-methoxyindoline

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc) for extraction

  • Water

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 7-methoxyindoline (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration).

  • Alkylation: Stir the suspension vigorously and add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for MeCN). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[12]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 7-methoxyindoline.

Workflow Diagram: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 7-methoxyindoline & K2CO3 in flask B 2. Add Acetonitrile to form suspension A->B C 3. Add Alkyl Halide B->C D 4. Heat to Reflux (Monitor by TLC/LC-MS) C->D F 5. Cool, Filter, & Concentrate D->F G 6. Dissolve & Extract F->G H 7. Dry & Concentrate G->H I 8. Purify via Column Chromatography H->I

Caption: General workflow for the direct N-alkylation of 7-methoxyindoline with an alkyl halide.

Comparative Data and Protocol Selection

Choosing the appropriate protocol depends on the available starting materials, the desired alkyl group, and the required reaction conditions. The following table provides a summary for comparison.

ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Alkylating Agent Aldehydes & KetonesAlkyl Halides (I > Br > Cl)
Key Reagent Sodium triacetoxyborohydridePotassium Carbonate
Solvent Anhydrous DCE, THFAnhydrous MeCN, DMF
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 12 - 24 hours4 - 18 hours
Key Advantages Wide substrate scope, mild conditions, avoids over-alkylation.[1]Operationally simple, uses common reagents.
Key Considerations Requires anhydrous conditions; reagent is moisture-sensitive.[4]Risk of over-alkylation with primary amines; may require heat.
Typical Yields Good to Excellent (>75%)Moderate to Good (>60%)

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: Ensure strictly anhydrous conditions, as NaBH(OAc)₃ is moisture-sensitive.[4] Confirming imine formation (via TLC or a crude ¹H NMR) before adding the reducing agent can be beneficial. Inefficient iminium ion formation, often due to an incorrect pH, can also lower yields.[13]

  • No Reaction in Direct Alkylation: If the reaction is sluggish, consider switching to a more polar solvent like DMF. For less reactive alkyl halides (e.g., chlorides), adding a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction via an in situ Finkelstein reaction.[14] Increasing the temperature is also a common strategy.[13]

  • Side Product Formation: In direct alkylation, dialkylation can sometimes be an issue if the product is still sufficiently nucleophilic. Using a strict 1.0-1.2 equivalents of the alkylating agent can minimize this. In reductive amination, premature reduction of the starting carbonyl can be avoided by using NaBH(OAc)₃, which is selective for the iminium ion.[13]

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Process for n-alkylation of indoles.
  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. [Link]

  • Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards. NOPR. [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. ResearchGate. [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Application

The 3-Hydroxyoxindole Moiety: A Cornerstone in Complex Natural Product Synthesis

Introduction: The Strategic Importance of the 3-Hydroxyoxindole Scaffold The 3-hydroxyoxindole core, a prominent structural motif in a multitude of natural products, has garnered significant attention from the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Hydroxyoxindole Scaffold

The 3-hydroxyoxindole core, a prominent structural motif in a multitude of natural products, has garnered significant attention from the synthetic chemistry community. Its prevalence in biologically active molecules, ranging from anticancer agents to neuroprotective compounds, underscores its status as a "privileged scaffold" in drug discovery.[1][2] This guide provides an in-depth exploration of the strategic application of 3-hydroxyoxindoles in the total synthesis of complex natural products. We will delve into key transformations, providing detailed protocols and mechanistic insights to empower researchers in leveraging the unique reactivity of this versatile building block.

The C3-quaternary stereocenter of 3-substituted 3-hydroxyoxindoles presents a formidable synthetic challenge, and its stereochemical integrity is often crucial for biological activity.[3] Consequently, the development of catalytic asymmetric methods for their construction has been a major focus of research.[4][5] This application note will not only detail the synthesis of these crucial intermediates but, more importantly, will illuminate their subsequent elaboration into intricate molecular architectures.

I. The Genesis of the Core: Catalytic Asymmetric Synthesis of 3-Hydroxyoxindoles

The most direct and widely employed strategy to access chiral 3-hydroxyoxindoles is the nucleophilic addition to the C3-carbonyl of isatins. A variety of powerful catalytic asymmetric methods, including aldol, Friedel-Crafts, and allylation reactions, have been developed to achieve high levels of stereocontrol.

Application Note 1: Asymmetric Aldol Reaction for the Synthesis of Convolutamydine E Precursor

The asymmetric aldol reaction of isatins with acetaldehyde, a seemingly simple transformation, provides a powerful entry into a range of 3-hydroxyindole alkaloids. The successful application of a 4-hydroxydiarylprolinol organocatalyst has enabled the synthesis of key intermediates for natural products like ent-convolutamydine E.[6][7]

Causality of Experimental Choices: The use of a prolinol-based organocatalyst is critical for achieving high enantioselectivity. The catalyst forms an enamine with acetaldehyde, which then undergoes a stereocontrolled addition to the isatin carbonyl. The 4-hydroxy group on the prolinol is believed to play a crucial role in orienting the substrates through hydrogen bonding, thereby dictating the facial selectivity of the attack. The addition of a co-catalyst, such as a weak acid, can further enhance the reaction rate and selectivity by activating the isatin carbonyl.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction of 1-Benzylisatin with Acetaldehyde [6]

Reagent MW Amount Mmol Equiv.
1-Benzylisatin237.2571.2 mg0.31.0
Acetaldehyde44.0583 µL1.55.0
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol253.3322.8 mg0.090.3
Chloroacetic Acid94.5017.0 mg0.180.6
N,N-Dimethylformamide (DMF)-0.3 mL--

Procedure:

  • To a vial charged with 1-benzylisatin (71.2 mg, 0.3 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (22.8 mg, 0.09 mmol) is added DMF (0.3 mL).

  • Chloroacetic acid (17.0 mg, 0.18 mmol) is added to the solution.

  • The mixture is cooled to 4 °C, and acetaldehyde (83 µL, 1.5 mmol) is added.

  • The reaction is stirred at 4 °C for 48 hours.

  • Upon completion (monitored by TLC), the reaction mixture is directly subjected to purification by silica gel chromatography to afford the desired 3-hydroxy-3-(2-oxoethyl)indolin-2-one derivative. Note: The aldol product can be unstable and is often reduced in situ with a mild reducing agent like NaBH4 to the corresponding diol for easier handling and characterization.[6]

II. The 3-Hydroxyoxindole as a Latent Electrophile: Acid-Catalyzed Transformations

A key feature of 3-hydroxyoxindoles is their ability to act as precursors to highly reactive electrophilic intermediates under acidic conditions. Protonation of the C3-hydroxyl group followed by dehydration generates a transient and highly electrophilic 2H-indol-2-one species (or its protonated form).[3][8] This intermediate can be trapped by a variety of nucleophiles, enabling the construction of an all-carbon quaternary center at the C3 position.

Application Note 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation for the Synthesis of Azonazine Core

The Friedel-Crafts alkylation of electron-rich arenes with 3-hydroxy-2-oxindoles provides a powerful method for the synthesis of 3,3-diaryl and 3-alkyl-3-aryloxindoles. This strategy has been successfully employed in the synthesis of the tetracyclic core of the natural product azonazine.[3][9]

Causality of Experimental Choices: The choice of Lewis acid is crucial for the success of this reaction. Strong Lewis acids can lead to decomposition of the starting material or the product. Milder Lewis acids, such as In(OTf)₃ or Bi(OTf)₃, have been found to be effective in promoting the reaction under relatively mild conditions. The reaction is believed to proceed through the in situ generation of the 2H-indol-2-one intermediate, which is then intercepted by the electron-rich aromatic nucleophile.

Protocol 2: In(OTf)₃-Catalyzed Friedel-Crafts Alkylation of a 3-Hydroxy-2-oxindole with an Electron-Rich Arene [3]

Reagent MW Amount Mmol Equiv.
3-Hydroxy-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)indolin-2-one321.4864.3 mg0.21.0
1,2-Dimethoxybenzene138.1682.9 mg0.63.0
Indium(III) trifluoromethanesulfonate (In(OTf)₃)562.0111.2 mg0.020.1
1,2-Dichloroethane (DCE)-2.0 mL--

Procedure:

  • To a solution of the 3-hydroxy-2-oxindole (64.3 mg, 0.2 mmol) and 1,2-dimethoxybenzene (82.9 mg, 0.6 mmol) in 1,2-dichloroethane (2.0 mL) is added In(OTf)₃ (11.2 mg, 0.02 mmol).

  • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for the time required for complete conversion (monitored by TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 3-aryl-3-methyloxindole.

III. Cascade Reactions Initiated by 3-Hydroxyoxindoles: Building Molecular Complexity

The unique reactivity of 3-hydroxyoxindoles makes them excellent candidates for initiating cascade reactions, allowing for the rapid construction of complex polycyclic and spirocyclic frameworks. These transformations often proceed through a series of sequential reactions in a single pot, offering significant advantages in terms of step economy and efficiency.

Application Note 3: Asymmetric Organocatalytic Cascade for the Synthesis of Spirobenzofuran Indolinones

An elegant example of a cascade reaction involves the reaction of 3-hydroxyoxindoles with coumarins, catalyzed by a chiral bisguanidinium salt. This reaction proceeds through a Michael addition, transesterification, retro-Michael, substitution, decarboxylation, and a final intramolecular Michael addition to furnish enantioenriched spirobenzofuran indolinones.[4][10]

Causality of Experimental Choices: The chiral bisguanidinium catalyst plays a dual role in this cascade. It acts as a Brønsted base to deprotonate the 3-hydroxyoxindole, initiating the Michael addition, and its chiral environment directs the stereochemical outcome of the final intramolecular Michael addition, which is the stereo-determining step. The choice of a coumarin derivative as the reaction partner is key, as its structure allows for the intricate sequence of bond-forming and bond-breaking events to unfold.

Protocol 3: Asymmetric Cascade Reaction of a 3-Hydroxyoxindole with a Coumarin [4]

Reagent MW Amount Mmol Equiv.
1-Benzyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one371.4137.1 mg0.11.0
Ethyl 2-oxo-2H-chromene-3-carboxylate218.1926.2 mg0.121.2
Chiral Bisguanidinium Hemisalt Catalyst--0.010.1
Toluene-1.0 mL--

Procedure:

  • To a solution of the 3-hydroxyoxindole (37.1 mg, 0.1 mmol) and the chiral bisguanidinium hemisalt catalyst (0.01 mmol) in toluene (1.0 mL) is added the coumarin (26.2 mg, 0.12 mmol).

  • The reaction mixture is stirred at the optimized temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the enantioenriched spirobenzofuran indolinone.

IV. Elaboration of the 3-Hydroxyoxindole Core in Total Synthesis: The Case of TMC-95A

The true utility of the 3-hydroxyoxindole scaffold is demonstrated in its successful application as a key building block in the total synthesis of complex natural products. The synthesis of the proteasome inhibitor TMC-95A provides a compelling example of how a carefully crafted 3-hydroxyoxindole derivative can be elaborated to construct a highly functionalized and stereochemically rich macrocycle.[11][12]

Application Note 4: Synthesis of the Highly Oxidized Tryptophan Fragment of TMC-95A

A crucial step in the total synthesis of TMC-95A involves the construction of its unique, highly oxidized tryptophan residue. This is achieved through a sequence of reactions starting from a 3-hydroxyoxindole precursor, which is ultimately derived from isatin.

Causality of Experimental choices: The synthetic strategy involves the formation of an oxindolene intermediate, which is then subjected to a diastereoselective dihydroxylation to install the two adjacent hydroxyl groups with the correct stereochemistry. The choice of the dihydroxylation reagent and conditions is critical for achieving the desired diastereoselectivity. Subsequent functional group manipulations, including protection and deprotection steps, are carefully orchestrated to allow for the final macrocyclization.

Protocol 4: Key Steps in the Elaboration of a 3-Hydroxyoxindole Precursor towards the TMC-95A Core [11]

This protocol outlines the conceptual steps and key transformations. For detailed experimental procedures, refer to the primary literature.

  • Formation of the Oxindolene: A 7-iodooxindole is condensed with a chiral aldehyde derived from L-serine to form an oxindolene intermediate. This reaction sets the stage for the introduction of the amino acid side chain.

  • Diastereoselective Dihydroxylation: The exocyclic double bond of the oxindolene is dihydroxylated using an osmium tetroxide-based reagent. The stereochemical outcome is directed by the existing stereocenter in the serine-derived portion of the molecule.

  • Functional Group Manipulation and Coupling: The resulting diol is appropriately protected, and the iodo group on the oxindole ring is utilized in a Suzuki coupling reaction to introduce the biaryl linkage present in TMC-95A.

  • Peptide Coupling and Macrocyclization: The fully elaborated oxidized tryptophan fragment is then incorporated into the peptide backbone through standard peptide coupling reactions, followed by a final macrolactamization to close the macrocyclic ring of TMC-95A.

Visualization of Key Transformations

reaction_mechanisms cluster_aldol Asymmetric Aldol Reaction cluster_friedel_crafts Acid-Catalyzed Friedel-Crafts Alkylation cluster_cascade Cascade Reaction to Spirocycle isatin Isatin aldol_adduct 3-Hydroxyoxindole Aldol Adduct isatin->aldol_adduct acetaldehyde Acetaldehyde enamine Enamine Intermediate acetaldehyde->enamine + Catalyst catalyst_aldol Prolinol Catalyst catalyst_aldol->enamine enamine->aldol_adduct Nucleophilic Attack hydroxyoxindole 3-Hydroxyoxindole indol_2_one 2H-Indol-2-one Intermediate hydroxyoxindole->indol_2_one + Lewis Acid, -H₂O lewis_acid Lewis Acid (e.g., In(OTf)₃) lewis_acid->hydroxyoxindole fc_product 3,3-Disubstituted Oxindole indol_2_one->fc_product arene Electron-Rich Arene arene->fc_product Nucleophilic Attack hydroxyoxindole_cascade 3-Hydroxyoxindole michael_adduct Michael Adduct hydroxyoxindole_cascade->michael_adduct coumarin Coumarin coumarin->michael_adduct catalyst_cascade Chiral Catalyst catalyst_cascade->hydroxyoxindole_cascade spirocycle Spirobenzofuran Indolinone michael_adduct->spirocycle [Cascade Steps]

Figure 1: Key synthetic transformations involving 3-hydroxyoxindoles.

Conclusion and Future Outlook

The 3-hydroxyoxindole scaffold has firmly established itself as a versatile and powerful building block in the total synthesis of complex natural products. The ability to control the stereochemistry at the C3-position through catalytic asymmetric methods, coupled with the diverse reactivity of the hydroxyl group, provides synthetic chemists with a rich toolbox for molecular construction. The examples highlighted in this guide, from the asymmetric aldol reaction to intricate cascade sequences, showcase the strategic importance of this moiety.

Future developments in this field will likely focus on the discovery of new, more efficient, and sustainable catalytic methods for the synthesis of 3-hydroxyoxindoles. Furthermore, the exploration of novel cascade reactions initiated by these compounds will undoubtedly lead to the rapid assembly of even more complex and biologically significant molecules. As our understanding of the subtle factors that govern the reactivity of 3-hydroxyoxindoles deepens, so too will our ability to harness their synthetic potential in the ongoing quest for new therapeutic agents and a deeper understanding of the molecular world.

References

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  • Almond, M. R., et al. (2003). A concise, total synthesis of the TMC-95A/B proteasome inhibitors. Proceedings of the National Academy of Sciences, 100(21), 11984-11989. [Link]

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  • Suárez-Castillo, O. R., et al. (2007). First Total Synthesis of (±)-Flustraminol B. HETEROCYCLES, 71(7), 1539. [Link]

  • Suárez-Castillo, O. R., et al. (2007). First Total Synthesis of (±)-Flustraminol B. HETEROCYCLES, 71(7), 1539. [Link]

  • Kalesse, M., Cordes, M., Symkenberg, G., & Lu, H. H. (2014). The vinylogous Mukaiyama aldol reaction in natural product synthesis. Natural product reports, 31(4), 563-594. [Link]

  • Ning, L., et al. (2021). Diastereo- and Enantioselective Synthesis of 3-Allyl-3-hydroxyoxindoles via Allylation of Isatins. Organic Letters, 23(21), 8419–8423. [Link]

  • Sun, Z., et al. (2018). Iridium-Catalyzed Enantioselective and Diastereoselective Allylation of Dioxindoles: A One-Step Synthesis of 3-Allyl-3-hydroxyoxindoles. Organic Letters, 20(19), 6255–6259. [Link]

  • Wu, K., et al. (2018). Synthesis of functionalized pyrroloindolines via a visible-light-induced radical cascade reaction: rapid synthesis of (±)-flustraminol B. Chemical Communications, 54(54), 7443-7446. [Link]

  • Companyó, X., et al. (2010). Asymmetric vinylogous Mukaiyama aldol reaction of isatins under bifunctional organocatalysis: enantioselective synthesis of substituted 3-hydroxy-2-oxindoles. Chemical Communications, 46(48), 9214-9216. [Link]

  • Williams, R. M., & Sattleberg, T. R. (2003). A Concise Formal Total Synthesis of TMC-95A/B Proteasome Inhibitors. Organic Letters, 5(3), 313-316. [Link]

  • Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Catalytic Asymmetric Methods. Angewandte Chemie International Edition, 46(46), 8748-8758. [Link]

  • Chen, Y., et al. (2015). Asymmetric construction of spirobenzofuran indolinones via a cascade reaction of 3-hydroxyoxindoles with coumarins. Organic Chemistry Frontiers, 2(10), 1199-1203. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Formal (3+2) Cyclocondensation of Coumarin-3-Formylpyrazoles as 3-Carbon Partners with 3-Hydroxyoxindoles via Esterification/Michael Addition Sequence. [Link]

  • Li, J., et al. (2016). Highly Diastereoselective Vinylogous Mukaiyama Aldol Reaction of Isatins with 2-(Trimethylsilyloxy)furans Catalyzed by Quinine. Synthetic Communications, 46(4), 344-351. [Link]

  • De la Torre, A., et al. (2022). Organocatalytic Enantioselective Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride. Organic Letters, 24(33), 6126–6130. [Link]

  • Kumar, A., et al. (2014). Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds... Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3500. [Link]

  • Peng, C., et al. (2022). Asymmetric Formal (3 + 2) Cyclocondensation of Coumarin-3-Formylpyrazoles as 3-Carbon Partners with 3-Hydroxyoxindoles via Esterification/Michael Addition Sequence. The Journal of Organic Chemistry, 87(18), 12157-12169. [Link]

  • Gholam-Hossien, D., et al. (2021). Asymmetric cross-aldol reaction of isatin and ketones catalyzed by crude earthworm extract as efficient biocatalyst. Journal of Chemical Research, 45(1-2), 177-182. [Link]

  • Banina, O. A., et al. (2017). Asymmetric aldol reaction of isatins with acetone in the presence of terpene amino alcohols. Russian Chemical Bulletin, 66(2), 293-296. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). A Versatile Synthesis of Unsymmetrical 3,3′-Bioxindoles: Stereoselective Mukaiyama Aldol Reactions of 2-Siloxyindoles with Isatins. Angewandte Chemie International Edition, 47(48), 9292-9295. [Link]

  • Tilve, S. G. (2013). Formal synthesis of (−)-debromoflustramine B (55). ARKIVOC, 2013(3), 209-221. [Link]

  • Yan, Z., et al. (2013). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 18(1), 838-849. [Link]

  • Lin, S., & Danishefsky, S. J. (2003). Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR. Journal of the American Chemical Society, 125(21), 6347-6355. [Link]

  • Reddy, L. C. S., et al. (2011). Facile Creation of 3-Indolyl-3-hydroxy-2-oxindoles by an Organocatalytic Enantioselective Friedel-Crafts Reaction of Indoles with Isatins. European Journal of Organic Chemistry, 2011(3), 437-440. [Link]

  • Kalesse, M., & Symkenberg, G. (2019). Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. Chemistry–A European Journal, 25(57), 13108-13118. [Link]

  • Evans, M. (2023, February 9). Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Journal of Molecular Structure, 1258, 132646. [Link]

  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]

  • Shtrygol, D. V., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2393. [Link]

  • Chad's Prep. (2021, April 9). Nucleophilic Acyl Substitution Mechanisms: All Three | Organic Chemistry 20.3 [Video]. YouTube. [Link]

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  • Palkó, M., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 19, 930-941. [Link]

  • Reddy, B. V. S., et al. (2013). 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as a versatile intermediate for retro-Henry and Friedel–Crafts alkylation reactions in aqueous medium. RSC Advances, 3(42), 19229-19233. [Link]

  • Al-Majidi, S. M. H., et al. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(1), 102-110. [Link]

Sources

Method

Application Note: 3-Hydroxy-7-Methoxyoxindole as a Precursor for Drug Synthesis

Executive Summary The 3-hydroxy-7-methoxyoxindole scaffold (also referred to as 7-methoxy-3-hydroxy-2-oxindole) represents a privileged substructure in modern medicinal chemistry. Unlike the ubiquitous unsubstituted oxin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxy-7-methoxyoxindole scaffold (also referred to as 7-methoxy-3-hydroxy-2-oxindole) represents a privileged substructure in modern medicinal chemistry. Unlike the ubiquitous unsubstituted oxindole, the inclusion of the 7-methoxy group introduces specific electronic and steric properties that modulate metabolic stability, lipophilicity, and binding affinity—particularly in the hinge regions of kinase targets.

Furthermore, the C3-hydroxy functionality serves as a critical synthetic "handle," allowing for the rapid generation of spirooxindoles (via 3,3'-disubstitution) and 3-methyleneoxindoles . These derivatives are central to the development of MDM2-p53 inhibitors, microtubule destabilizers, and novel antimalarials.

This guide provides a validated, step-by-step protocol for the synthesis of this precursor and its downstream application in generating spiro-fused heterocyclic libraries.

Part 1: Strategic Synthesis of the Precursor (7-Methoxyisatin)

Before accessing the 3-hydroxy derivative, high-purity 7-methoxyisatin is required. While commercially available, in-house synthesis via the Sandmeyer methodology ensures cost-effectiveness and scalability for multi-gram campaigns.

Protocol 1: Sandmeyer Synthesis from 2-Anisidine

Reaction Principle: Conversion of 2-anisidine to an isonitrosoacetanilide intermediate, followed by acid-mediated cyclization.

Reagents:

  • 2-Anisidine (Starting Material)

  • Chloral hydrate[1][2][3]

  • Hydroxylamine hydrochloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Sodium sulfate (

    
    )[1]
    
  • Concentrated Sulfuric acid (

    
    )
    

Step-by-Step Methodology:

  • Formation of Isonitrosoacetanilide:

    • Dissolve 2-anisidine (0.1 mol) in water (300 mL) containing concentrated HCl (8.6 mL).

    • Add a solution of hydroxylamine hydrochloride (0.33 mol) in water.

    • Add sodium sulfate (saturated solution) to increase ionic strength and facilitate precipitation.

    • Heat the mixture to 55°C.

    • Add a solution of chloral hydrate (0.11 mol) in water dropwise over 30 minutes.

    • Observation: A precipitate (the isonitroso intermediate) will form.

    • Heat to 80°C for 10 minutes, then cool to room temperature. Filter the solid, wash with water, and dry.

  • Cyclization to 7-Methoxyisatin:

    • Pre-heat concentrated

      
        (50 mL) to 50°C in a round-bottom flask.
      
    • Add the dry isonitroso intermediate in small portions with vigorous stirring. Caution: Exothermic reaction. Keep temperature below 70°C.

    • Once addition is complete, heat the dark solution to 80°C for 15 minutes to complete ring closure.

    • Cool the mixture to room temperature and pour slowly onto crushed ice (500 g).

    • Workup: The 7-methoxyisatin will precipitate as an orange-red solid. Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

QC Checkpoint:

  • Appearance: Orange-red needles.

  • 1H NMR (DMSO-d6):

    
     7.50 (d, 1H), 7.20 (t, 1H), 7.05 (d, 1H), 3.85 (s, 3H, OMe), 11.0 (s, 1H, NH).
    

Part 2: Synthesis of 3-Hydroxy-7-Methoxyoxindole Scaffolds

The "3-hydroxy" moiety is rarely isolated as a bare hydroxyl group due to stability issues (dimerization). Instead, it is generated in situ or as a stable 3-substituted-3-hydroxy adduct. The two most critical pathways are the Henry Reaction (for spiro-synthesis) and Grignard Addition (for kinase inhibitors).

Protocol 2A: The Henry Reaction (Synthesis of 3-Hydroxy-3-nitromethyl derivative)

This is the primary route for creating spirooxindoles .

Reagents:

  • 7-Methoxyisatin (1.0 equiv)

  • Nitromethane (10.0 equiv) - acts as solvent and reagent

  • Triethylamine (

    
    ) (0.5 equiv) or DBU (0.1 equiv)
    

Methodology:

  • Dissolve 7-methoxyisatin (1.0 mmol) in nitromethane (3 mL).

  • Add

    
      (0.5 mmol) at 0°C.
    
  • Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Evaporate excess nitromethane under reduced pressure.

  • Dissolve residue in Ethyl Acetate, wash with 1M HCl (to remove amine), then brine.

  • Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–92% Product: 3-hydroxy-7-methoxy-3-(nitromethyl)indolin-2-one.

Protocol 2B: Grignard/Organolithium Addition (Synthesis of 3-Aryl-3-hydroxy derivatives)

This route is preferred for creating non-fused, 3,3-disubstituted oxindoles often found in kinase inhibitors.

Reagents:

  • 7-Methoxyisatin (1.0 equiv)

  • Aryl/Alkyl Grignard Reagent (e.g., Phenylmagnesium bromide) (2.5 equiv)

  • Anhydrous THF

Methodology:

  • Dissolve 7-methoxyisatin in anhydrous THF under Argon/Nitrogen atmosphere. Cool to -78°C .

  • Add the Grignard reagent dropwise. Note: The first equivalent deprotonates the N-H; the second attacks the C3 carbonyl.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench with saturated aqueous

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Part 3: Application - Synthesis of Spirooxindoles

The 3-hydroxy-7-methoxyoxindole generated in Protocol 2A is the immediate precursor to spiro-fused drugs via a dehydration-cycloaddition sequence.

Workflow:

  • Dehydration: Treat the 3-hydroxy-3-nitromethyl adduct with

    
     or 
    
    
    
    to generate the 3-methyleneoxindole intermediate.
  • [3+2] Cycloaddition: React the 3-methylene intermediate with an azomethine ylide (generated in situ from an amino acid and aldehyde) to form the spiro[pyrrolidine-3,3'-oxindole] ring system.

SynthesisWorkflow Anisidine 2-Anisidine Isatin 7-Methoxyisatin (Scaffold Core) Anisidine->Isatin Sandmeyer (NH2OH, H2SO4) HydroxyOx 3-Hydroxy-7-methoxy- 3-(nitromethyl)oxindole Isatin->HydroxyOx Henry Rxn (MeNO2, Et3N) Methylene 3-Methyleneoxindole (Michael Acceptor) HydroxyOx->Methylene Dehydration (-H2O) Spiro Spiro[pyrrolidine-3,3'-oxindole] (Target Drug) Methylene->Spiro [3+2] Cycloaddition (Azomethine Ylide)

Caption: Synthetic workflow from raw material to complex spiro-drug candidate.

Part 4: Analytical Data & Validation

To ensure the integrity of the "3-hydroxy-7-methoxy" core, researchers must validate the following spectral signatures.

Feature1H NMR Signal (

ppm)
13C NMR Signal (

ppm)
Diagnostic Note
7-Methoxy (-OCH3) 3.75 – 3.85 (s, 3H)55.0 – 56.0Distinct singlet; confirms substitution pattern.[4]
C3-OH (Hydroxyl) 6.20 – 6.80 (s, 1H)N/ABroad singlet; disappears with

shake.
C3 (Quaternary) N/A75.0 – 80.0Shift indicates

hybridization (tetrahedral).
Amide Carbonyl (C2) N/A175.0 – 180.0Characteristic oxindole carbonyl.

Mass Spectrometry (ESI): Expect


 or 

peaks.[5] The 3-hydroxy group often leads to a fragment loss of water (

) in harsh ionization conditions.

Part 5: Safety & Contextual Note

Distinction from Kratom Alkaloids: Researchers searching for "7-methoxy-3-hydroxy" motifs may encounter literature on 7-Hydroxymitragynine .

  • 7-Hydroxymitragynine: A complex tetracyclic indole alkaloid and potent

    
    -opioid agonist.
    
  • 3-Hydroxy-7-methoxyoxindole (This Protocol): A simplified bicyclic scaffold used as a synthetic building block.

  • Safety: While the synthetic scaffold does not possess the potent opioid activity of the mitragynine derivative, all oxindole derivatives should be handled as potential bioactive agents. Standard PPE (gloves, fume hood) is mandatory, particularly when using Nitromethane (explosive hazard under pressure/heat) and Chloral Hydrate (controlled substance in some jurisdictions).

References

  • Sandmeyer Isatin Synthesis: Sandmeyer, T. "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen."[2][3] Helvetica Chimica Acta, 1919.

  • Henry Reaction on Isatins: Meshram, H. M., et al. "DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole." Green Chemistry Letters and Reviews, 2012.

  • Anticancer Activity of Isatin Derivatives: Vine, K. L., et al. "Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008." Anti-Cancer Agents in Medicinal Chemistry, 2009.

  • Spirooxindole Synthesis: Ball-Jones, N. R., et al. "Synthesis of spirocyclic oxindoles." Organic & Biomolecular Chemistry, 2010.

  • 7-Methoxy Isatin Data: PubChem Compound Summary for CID 265699 (Related Flavone) and Isatin derivatives.

Sources

Application

Application Note: Preclinical Validation of Novel Indole-2-one Derivatives as Multi-Target RTK Inhibitors

Abstract The indole-2-one (oxindole) scaffold represents a privileged structure in medicinal chemistry, forming the core of FDA-approved receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and Nintedanib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-2-one (oxindole) scaffold represents a privileged structure in medicinal chemistry, forming the core of FDA-approved receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and Nintedanib . These agents function primarily as ATP-competitive inhibitors of VEGFR, PDGFR, and FGFR, disrupting angiogenesis and tumor proliferation.[1] This application note provides a rigorous, self-validating workflow for evaluating novel indole-2-one derivatives. It moves beyond basic screening to include mechanistic validation via ADP-Glo kinase profiling and biparametric flow cytometry for apoptosis.

Rational Design & Structural Considerations

Before initiating biological assays, it is critical to understand the pharmacophore. Sunitinib derives its potency from hydrogen bonding interactions within the ATP-binding pocket of the kinase hinge region.

  • C-3 Position: Modification here (typically with a pyrrole or substituted benzylidene) is critical for geometric fit within the catalytic cleft.

  • N-1 Position: Methylation or substitution can improve solubility and cellular permeability but may alter hydrogen bonding capability.

  • 5-Position: Electron-withdrawing groups (e.g., Fluorine) often enhance metabolic stability.

Primary Screening: High-Throughput Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of novel derivatives against a panel of cancer cell lines (e.g., HCT-116, MCF-7, A549). Method: Colorimetric determination of mitochondrial dehydrogenase activity.

Critical Expert Insight: The "Edge Effect" & Compound Interference

Standard MTT protocols often fail due to solvent evaporation in perimeter wells ("Edge Effect") or because the indole derivative itself chemically reduces MTT, yielding false positives.

  • Correction: Use only inner 60 wells for data; fill perimeter wells with sterile PBS.

  • Control: Include a "Compound-Only" well (No cells + Media + Drug + MTT) to quantify non-enzymatic reduction.

Step-by-Step Protocol
  • Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL media in the inner 60 wells of a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add 100 µL of 2X drug concentration (Serial dilutions: 0.1 µM to 100 µM). Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4h until purple formazan precipitates.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Troubleshooting Matrix
ObservationRoot CauseSolution
High variance in replicates Pipetting error or Edge EffectUse multi-channel pipettes; exclude outer wells.
High background (No cells) Drug precipitates or reduces MTTCheck solubility; Run "Compound-Only" control.
Low Signal (Untreated) Low cell density or metabolic rateIncrease seeding density; Check cell health.

Target Validation: Kinase Selectivity Profiling (ADP-Glo)

Objective: Confirm that the cytotoxic effect is due to RTK inhibition (specifically VEGFR2 or PDGFRβ) rather than off-target toxicity. Method: ADP-Glo™ Kinase Assay (Promega).[2] This is a homogeneous luminescent assay that quantifies ADP generated during the kinase reaction.[2][3][4][5]

Mechanism of Action

Indole-2-ones compete with ATP for the kinase binding site.

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Inhibition: Drug blocks this conversion; ADP levels remain low.

  • Detection: ADP is converted back to ATP, which drives a Luciferase reaction (Light

    
     ADP 
    
    
    
    Kinase Activity).
Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of VEGFR inhibition by Indole-2-one derivatives.

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indole Indole-2-one (Inhibitor) Indole->VEGFR Blockade (ATP Competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Proliferation mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Figure 1: Mechanism of Action. Indole-2-one derivatives block ATP binding at VEGFR, halting downstream PI3K/AKT and MAPK signaling cascades.[1]

Protocol (384-well format)
  • Reaction: Mix 2 µL Kinase/Substrate + 2 µL Compound + 1 µL ATP (at

    
     concentration). Incubate 60 min.
    
  • Depletion: Add 5 µL ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Light).[4] Incubate 30 min.
  • Measurement: Read Luminescence (Integration time: 0.5–1 sec).

Phenotypic Analysis: Apoptosis (Annexin V/PI)

Objective: Distinguish between cytostatic effects, apoptosis, and necrosis. Method: Biparametric Flow Cytometry.

  • Annexin V-FITC: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).[6][7]

  • Propidium Iodide (PI): Stains DNA in membrane-compromised cells (Late Apoptosis/Necrosis).

Experimental Workflow Diagram

Apoptosis_Workflow Step1 1. Cell Treatment (24h - 48h) Step2 2. Harvest (Trypsinize + Wash) Step1->Step2 Step3 3. Resuspend in Binding Buffer Step2->Step3 Step4 4. Stain (Annexin V + PI) Step3->Step4 Step5 5. Flow Cytometry (FL1 vs FL2) Step4->Step5

Figure 2: Apoptosis Assay Workflow. Critical step: Gentle trypsinization to avoid false-positive membrane damage.

Protocol
  • Harvest: Collect cells (including floating cells) after treatment. Wash 1X with cold PBS.

  • Resuspend: Dilute cells to

    
     cells/mL in 1X Binding Buffer (HEPES/NaOH, NaCl, CaCl₂). Note: Ca²⁺ is required for Annexin V binding.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI to 100 µL cell suspension.

  • Incubate: 15 min at Room Temperature in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze immediately on Flow Cytometer (Ex: 488 nm).

Interpretation Guide
  • Q3 (Annexin-/PI-): Live Cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for effective RTK inhibitors).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane rupture).

References

  • FDA Label (Sunitinib): SUTENT® (sunitinib malate) capsules, oral. U.S. Food and Drug Administration.[8][9]

  • Mechanism of Action: Roskoski, R. Jr.[10] "Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor."[1][8][10][11] Biochem Biophys Res Commun.[10] 2007.[10]

  • Kinase Assay Protocol: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation.

  • MTT Assay Optimization: "MTT Assay Protocol for Cell Viability and Proliferation." Merck (Sigma-Aldrich).

  • Apoptosis Staining: "Annexin V Staining Protocol." Thermo Fisher Scientific.

Sources

Method

Anti-inflammatory properties of substituted oxindoles

Application Note: Strategic Evaluation of Substituted Oxindoles as Dual COX/5-LOX Inhibitors Executive Summary The oxindole scaffold (indolin-2-one) represents a "privileged structure" in medicinal chemistry, capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Evaluation of Substituted Oxindoles as Dual COX/5-LOX Inhibitors

Executive Summary

The oxindole scaffold (indolin-2-one) represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse bioreceptors with high affinity. While historically recognized for kinase inhibition (e.g., Sunitinib), recent advancements have positioned substituted oxindoles as potent, non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional NSAIDs that often cause gastric toxicity via non-selective COX inhibition, optimized oxindoles demonstrate a unique dual mechanism: selective inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

This guide provides a comprehensive technical framework for evaluating these properties. It moves beyond standard operating procedures to explain the causality of experimental design, ensuring that data generated is robust, reproducible, and translatable.

Mechanism of Action: The Dual Pathway Intervention

Inflammation is a multi-arm cascade. Traditional NSAIDs target the arachidonic acid (AA) pathway primarily at the COX junction. However, blocking COX alone shunts AA metabolism toward the 5-LOX pathway, increasing the production of leukotrienes (pro-inflammatory and gastro-damaging).

The Oxindole Advantage: Substituted oxindoles, particularly those with C3-spiro or C3-acyl functionalities, can chelate the non-heme iron in 5-LOX while simultaneously fitting the hydrophobic pocket of COX-2. This dual blockade prevents the "shunting" effect, offering superior anti-inflammatory efficacy with reduced gastric liability.

Pathway Visualization

The following diagram illustrates the inflammatory cascade and the precise intervention points of substituted oxindoles.

InflammatoryCascade Stimulus Inflammatory Stimulus (LPS / Tissue Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid (AA) Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 (PLA2) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGs) (Pain, Inflammation) COX1->Prostaglandins Homeostatic COX2->Prostaglandins Inflammatory Leukotrienes Leukotrienes (LTs) (Bronchoconstriction, Gastric Damage) LOX->Leukotrienes Oxindole Substituted Oxindole (Therapeutic Agent) Oxindole->COX1 Minimal Affinity Oxindole->COX2 Selective Inhibition Oxindole->LOX Chelation/Inhibition

Figure 1: Mechanism of Action showing dual inhibition of COX-2 and 5-LOX by substituted oxindoles, preventing the arachidonic acid shunt toward leukotrienes.

Structure-Activity Relationship (SAR) Insights

To interpret assay results effectively, researchers must understand which chemical features drive activity. The oxindole core allows for diversity at three key positions:

PositionModification StrategyBiological Impact
N1 (Amide Nitrogen) Benzylation / AlkylationLipophilicity & Bioavailability. N-benzyl derivatives often show improved membrane permeability and higher in vivo potency compared to N-unsubstituted analogs.
C3 (Active Methylene) Spiro-fusion / AcylationPotency & Selectivity. This is the critical pharmacophore. C3-spiro-thiochromene rings or C3-benzoyl groups create steric bulk that favors the larger active site of COX-2 over COX-1.
C5 (Aromatic Ring) Halogenation (-F, -Cl)Metabolic Stability. Electron-withdrawing groups (EWG) at C5 protect against metabolic oxidation and enhance binding affinity via halogen bonding.

Experimental Protocols

Phase 1: In Vitro Cellular Validation (The "System")

Before enzymatic assays, compounds must be validated in a cellular system to assess membrane permeability and general anti-inflammatory signaling (e.g., NO suppression).

Model System: RAW 264.7 Murine Macrophages. Why? These cells express high levels of COX-2 and iNOS upon stimulation with Lipopolysaccharide (LPS), mimicking the acute inflammatory state.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment (Pre-Incubation):

    • Scientific Logic: Pre-treatment (1h before LPS) is crucial to test the preventive capacity of the drug to block signal transduction (NF-kB pathway) before protein synthesis peaks.

    • Add test oxindoles (0.1 - 50 µM). Include Celecoxib as a positive control.[1]

  • Induction:

    • Add LPS (final concentration 1 µg/mL).[2]

    • Incubate for 18–24 hours.

  • Assay A: Cytotoxicity (MTT Assay) – Mandatory Control

    • Why? A reduction in inflammation markers (NO/Cytokines) is invalid if the compound simply kills the cells.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Acceptance Criteria: Cell viability > 80% relative to control.

  • Assay B: Nitric Oxide (NO) Quantification (Griess Assay)

    • Mix 100 µL culture supernatant with 100 µL Griess reagent.

    • Measure absorbance at 540 nm.[2]

    • Data Analysis: Calculate % Inhibition of NO production.

Phase 2: Enzymatic Specificity (The "Filter")

Once cellular activity is confirmed, pinpoint the molecular target.

Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening

  • Principle: Peroxidase activity of COX heme converts a colorimetric probe (e.g., TMPD) during PGG2 to PGH2 conversion.

  • Differentiation: Use specific recombinant human COX-1 and COX-2 enzymes in separate wells.

  • Calculation: Determine the Selectivity Index (SI) =

    
    .
    
    • Target: SI > 10 (High COX-2 selectivity).

Phase 3: In Vivo Confirmation (The "Proof")

Model: Carrageenan-Induced Paw Edema in Rats.[3]

  • Rationale: This is a biphasic model. The early phase (0-2h) is histamine/serotonin driven; the late phase (3-5h) is prostaglandin-driven (COX-2). Oxindoles should specifically reduce the late phase.

Workflow Diagram The following diagram outlines the logical progression of the screening cascade.

ExperimentalWorkflow cluster_InVitro 3. In Vitro Cellular Screen (RAW 264.7) Synthesis 1. Chemical Synthesis (Oxindole Derivatives) InSilico 2. In Silico Docking (COX-2 Active Site) Synthesis->InSilico MTT Cytotoxicity (MTT) (Must be >80% Viable) InSilico->MTT Select Top Hits Griess NO Inhibition (Griess Assay) MTT->Griess If Non-Toxic Enzymatic 4. Enzymatic Assay (COX-1 vs COX-2 vs 5-LOX) Griess->Enzymatic If NO Reduced InVivo 5. In Vivo Model (Carrageenan Paw Edema) Enzymatic->InVivo If Selective (SI > 10)

Figure 2: Screening workflow ensuring only non-toxic, mechanically specific compounds progress to animal models.

Data Analysis & Troubleshooting

Calculating IC50: Do not rely on linear regression. Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Common Pitfalls:

  • False Positives in NO Assay: Some oxindoles are colored or fluorescent. Always run a "compound only" blank (no Griess reagent) to subtract background interference at 540 nm.

  • Solubility Issues: Substituted oxindoles can be highly lipophilic. Ensure DMSO concentration in the final cell assay does not exceed 0.5%, as DMSO itself can dampen inflammation, skewing results.

References

  • Alaa, A.-M., et al. (2024). "Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation." Future Medicinal Chemistry. Link

  • Kaur, M., et al. (2016).[1][4] "Oxindole: A chemical prism carrying plethora of therapeutic benefits."[1][4] European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols." BenchChem Application Notes. Link

  • RSC Publishing. (2025). "Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations." Royal Society of Chemistry.[5] Link

  • National Institutes of Health (NIH). (2024). "Recent development on COX-2 inhibitors as promising anti-inflammatory agents."[3][5][6][7] PubMed Central. Link

Sources

Application

Application Note: Advanced Antimicrobial and Antifungal Profiling of Indol-2-one (Oxindole) Derivatives

Scientific Rationale & Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemotypes that bypass traditional resistance mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. Indol-2-ones (oxindoles)—nitrogen-containing heterocyclic scaffolds—have emerged as highly potent, broad-spectrum antimicrobial agents. By strategically functionalizing the core scaffold (e.g., C3-hydrazide-hydrazone linkages, C5-halogenation), researchers can synthesize derivatives that exhibit nanomolar efficacy[1].

Unlike conventional azole antifungals that target ergosterol synthesis, advanced 3-substituted oxindoles disrupt fungal cell wall integrity via a dual-target mechanism, rendering cross-resistance highly unlikely[2]. This application note provides drug development professionals with a comprehensive mechanistic overview, Structure-Activity Relationship (SAR) insights, and self-validating experimental protocols for screening indol-2-one derivatives.

Mechanistic Causality: How Indol-2-ones Disrupt Pathogens

The pharmacological versatility of the indol-2-one scaffold lies in its ability to be tuned for specific enzymatic targets depending on its peripheral substitutions.

  • Antibacterial Modalities (DHFR & Quorum Sensing): Indol-2-one hybrids, particularly 3-alkylidene-2-indolones, exhibit strong binding affinities for dihydrofolate reductase (DHFR)[3]. By competitively inhibiting DHFR, these compounds halt the reduction of dihydrofolic acid to tetrahydrofolic acid, catastrophically interrupting bacterial DNA synthesis. Secondary mechanisms include the disruption of bacterial quorum sensing, which prevents biofilm formation and resensitizes MDR strains to host immune responses[3].

  • Antifungal Modalities (Cell Wall Biosynthesis): Traditional antifungals (like clotrimazole) often fail due to mutations in the ergosterol biosynthesis pathway. Recent mechanistic studies reveal that specific 3-substituted oxindoles (e.g., Compound 3f) exert their fungicidal effects independently of ergosterol[2]. Instead, they act as dual-target inhibitors of chitin deacetylase (AngCDA) and 1,3-β-glucan synthase [2]. This simultaneous blockade prevents the cross-linking of chitin and glucan, leading to severe osmotic instability and rapid fungal lysis.

MoA cluster_bact Antibacterial Mechanisms cluster_fung Antifungal Mechanisms Indol Indol-2-one Scaffold DHFR DHFR Enzyme Inhibition Indol->DHFR QS Quorum Sensing Interference Indol->QS AngCDA Chitin Deacetylase (AngCDA) Blockade Indol->AngCDA Glucan 1,3-β-Glucan Synthase Blockade Indol->Glucan BactDeath Bacterial Apoptosis/Death DHFR->BactDeath QS->BactDeath Wall Cell Wall Destabilization AngCDA->Wall Glucan->Wall FungDeath Osmotic Lysis & Fungal Death Wall->FungDeath

Fig 1: Divergent antimicrobial and antifungal signaling and disruption pathways of indol-2-ones.

Structure-Activity Relationship (SAR) Guidelines

To optimize the indol-2-one scaffold for screening, synthetic chemists should observe the following field-proven SAR principles:

  • C5 Halogenation: The introduction of electron-withdrawing halogens (I, Br, Cl) at the position 5 of the 3-hydroxy-2-oxindole ring significantly enhances lipophilicity. This structural adjustment is critical for penetrating the thick, hydrophobic exterior of agricultural fungal pathogens like Rhizoctonia solani[4].

  • C3 Hydrazide-Hydrazone Linkages: Appending a hydrazide-hydrazone moiety at the C3 position drastically improves antibacterial potency. The extended conjugated system and additional hydrogen-bond donors/acceptors allow for tighter docking within the active sites of bacterial enzymes[1].

  • Pyridyl Substitutions: For targeted anti-Candida activity, incorporating a 2-pyridyl fragment onto the indol-2-one core is highly recommended, as it maximizes binding affinity to fungal-specific metalloenzymes[5].

Quantitative Efficacy Data

The table below consolidates recent in vitro screening data, highlighting the extreme potency of optimized indol-2-one derivatives against priority pathogens.

Compound Class / DerivativeTarget PathogenMIC / EC₅₀ ValueReference StandardMechanistic Target
Hydrazide-hydrazone (Cmpd 9) S. epidermidis (ATCC 12228)0.002 µg/mLCiprofloxacin (0.122 µg/mL)Broad Antibacterial[1]
Nitroimidazole hybrid (Cmpd XI) Gram-positive strains0.0625 µg/mLAmpicillinDHFR / Quorum Sensing[3]
3-substituted oxindole (Cmpd 3f) Aspergillus niger7.5 µg/mLClotrimazole (12.5 µg/mL)AngCDA & 1,3-β-glucan synthase[2]
3-indolyl-3-hydroxy oxindole (Cmpd 3u) Rhizoctonia solani3.44 mg/L (EC₅₀)Carbendazim (7.38 mg/L)Direct Cell Wall Disruption[4]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. By integrating metabolic indicators and osmotic protectants, these workflows eliminate subjective visual scoring and definitively prove the mechanism of action.

Protocol Prep Compound Library Prep (Indol-2-one Derivatives) Split Primary Screening Prep->Split MIC Broth Microdilution Assay (Determine Baseline MIC) Split->MIC Mech Sorbitol Protection Assay (0.8M Sorbitol Addition) MIC->Mech Active Hits Ergo Ergosterol Binding Assay (Exogenous Ergosterol) MIC->Ergo Active Hits Val Target Validation (Cell Wall vs. Membrane) Mech->Val MIC Shift = Wall Target Ergo->Val MIC Shift = Membrane Target

Fig 2: High-throughput screening and mechanistic validation workflow for indol-2-one derivatives.

Protocol A: High-Throughput Broth Microdilution (Resazurin-Assisted)

Causality Focus: Indol-2-one derivatives are often highly lipophilic and can precipitate in aqueous media, creating false turbidity that mimics bacterial growth. Adding resazurin (a redox indicator) circumvents this. Metabolically active cells reduce the blue resazurin to pink resorufin, providing an objective, colorimetric endpoint that is completely unaffected by compound precipitation.

Step-by-Step Methodology:

  • Preparation: Dissolve the indol-2-one derivatives in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 256 µg/mL (ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Serial Dilution: Dispense 100 µL of MHB into columns 2–12 of a 96-well plate. Add 200 µL of the compound to column 1. Perform a 2-fold serial dilution from column 1 to 10. Column 11 serves as the Growth Control (no drug); Column 12 serves as the Sterility Control (no bacteria).

  • Inoculation: Standardize the bacterial/fungal suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 100 µL of the inoculum to columns 1–11.

  • Incubation & Validation: Incubate at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic respiration).

Protocol B: Fungal Cell Wall Integrity (Sorbitol Protection) Assay

Causality Focus: If an indol-2-one derivative targets 1,3-β-glucan synthase or AngCDA, it weakens the fungal cell wall, causing the cell to die via osmotic lysis[2]. Sorbitol acts as an osmotic stabilizer. By artificially increasing the external osmolarity with 0.8 M sorbitol, the compromised fungal cells are physically protected from lysis. If the compound's MIC increases significantly (≥4-fold shift) in the presence of sorbitol, it definitively proves the cell wall is the primary target.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of Sabouraud Dextrose Broth (SDB). Batch A is standard SDB. Batch B is SDB supplemented with 0.8 M sorbitol.

  • Parallel Plating: Set up two identical 96-well microtiter plates following the serial dilution method described in Protocol A. Plate 1 uses Batch A (Standard SDB); Plate 2 uses Batch B (Sorbitol SDB).

  • Inoculation: Inoculate both plates with Aspergillus niger or Candida albicans (final concentration of 10⁴ CFU/mL).

  • Incubation: Incubate at 35°C for 48 hours (or up to 72 hours for slower-growing Aspergillus strains).

  • Interpretation: Compare the MIC of the compound in Plate 1 vs. Plate 2. A shift from an MIC of 7.5 µg/mL (Standard) to >60 µg/mL (Sorbitol) confirms cell-wall-specific disruption machinery[2]. If the MIC remains identical across both plates, the compound targets the cell membrane (e.g., ergosterol binding) or intracellular targets.

References[5] Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC

URL: 1] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI URL: 2] (PDF) Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - ResearchGate URL: 3] Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC URL: 4] Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - MDPI URL:

Sources

Method

Application Note: Use of 7-Methoxyindoles as Kinase Inhibitors

Executive Summary The indole scaffold is a "privileged structure" in kinase inhibitor design, mimicking the purine ring of ATP. However, generic indole-based inhibitors often suffer from poor selectivity and rapid metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in kinase inhibitor design, mimicking the purine ring of ATP. However, generic indole-based inhibitors often suffer from poor selectivity and rapid metabolic clearance. This application note details the strategic use of 7-methoxyindoles —a specific modification of the indole core—to enhance selectivity , metabolic stability , and potency against kinases such as GSK-3β (Glycogen Synthase Kinase-3 beta), VEGFR (Vascular Endothelial Growth Factor Receptor), and CLKs (Cdc2-like kinases).

Unlike the widely used 7-azaindole (which introduces a nitrogen atom to form a hinge-binding motif), the 7-methoxyindole retains the carbocyclic core but introduces a methoxy group at the 7-position. This modification serves two critical functions:

  • Metabolic Blockade: It sterically and electronically protects the 7-position from Cytochrome P450-mediated oxidation.

  • Selectivity Filter: It fills small, specific hydrophobic pockets near the solvent front or the hinge region, often improving selectivity against homologous kinases (e.g., CDK2 vs. GSK-3β).

Scientific Rationale & Mechanism

Structural Advantages of the 7-Methoxy Group

In ATP-competitive inhibition, the indole ring typically occupies the adenine-binding pocket. The 7-position of the indole ring is often solvent-exposed or adjacent to the "gatekeeper" or "sugar pocket" regions depending on the binding mode.

  • Electronic Effects: The methoxy group is an electron-donating group (EDG), increasing the electron density of the indole ring. This can strengthen cation-

    
     interactions with specific lysine residues in the active site.
    
  • Conformational Locking: In complex scaffolds (e.g., maleimide-based bis-indoles), the 7-methoxy group can induce a preferred conformation via steric clashes or weak intramolecular hydrogen bonding, reducing the entropic penalty of binding.

  • Metabolic Stability: The 7-position is a common site for metabolic hydroxylation. Capping this site with a methoxy group prevents formation of catechol intermediates that can lead to toxicity.

Case Study: GSK-3β Inhibition

Research into maleimide-based inhibitors for GSK-3β has demonstrated that substitution at the 7-position is critical. While 7-hydroxyalkyl groups provide potency, they are metabolically labile. Substitution with a 7-methoxy group (or 2-methoxyethyl at the 7-position) has been shown to maintain single-digit nanomolar potency (


 nM) while significantly improving metabolic stability compared to the unsubstituted or hydroxy-substituted analogs.
Pathway Visualization: GSK-3β Signaling

The following diagram illustrates the critical role of GSK-3β in the Wnt signaling pathway and how 7-methoxyindole inhibitors intervene to stabilize


-catenin.

GSK3_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Recruits GSK3B GSK-3β (Active) Dishevelled->GSK3B Inhibits BCatenin β-Catenin GSK3B->BCatenin Phosphorylates Axin Axin APC APC Proteasome Proteasomal Degradation BCatenin->Proteasome Targeted for Nucleus Nucleus: Gene Transcription BCatenin->Nucleus Accumulates & Translocates Inhibitor 7-Methoxyindole Inhibitor Inhibitor->GSK3B Blocks ATP Site

Caption: 7-Methoxyindole inhibitors block GSK-3β activity, preventing


-catenin phosphorylation and degradation, thereby activating Wnt-dependent gene transcription.

Experimental Protocols

Protocol A: Synthesis & Derivatization of 7-Methoxyindole

Note: This is a general procedure for installing the scaffold. Specific derivatization depends on the final target.

Reagents: 2-amino-6-methoxytoluene, DMF-DMA,


, Pd/C.
  • Precursor Synthesis: Start with 2-nitro-6-methoxytoluene .

  • Batcho-Leimgruber Indole Synthesis:

    • React 2-nitro-6-methoxytoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C for 12 hours to form the enamine intermediate.

    • Evaporate solvent and dissolve the residue in methanol/THF.

    • Perform reductive cyclization using

      
       (50 psi) and 10% Pd/C catalyst at room temperature for 4 hours.
      
  • Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield Check: Expect a white to off-white solid. Confirm structure via

    
    -NMR (look for methoxy singlet 
    
    
    
    3.9 ppm and characteristic indole protons).
Protocol B: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the


 of 7-methoxyindole derivatives against GSK-3β using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant GSK-3β enzyme (human).[1]

  • Substrate: Biotinylated peptide (e.g., Phospho-Glycogen Synthase Peptide-2).

  • ATP (

    
     apparent concentration, typically 10 
    
    
    
    M).
  • Detection Reagents: Europium-anti-phospho-antibody + APC-Streptavidin.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 10-point dose-response series of the 7-methoxyindole derivative in 100% DMSO (start at 10

    
    M, 3-fold dilution).
    
  • Enzyme Reaction:

    • Add 2.5

      
      L of compound to a 384-well low-volume plate.
      
    • Add 5

      
      L of Enzyme Master Mix (GSK-3β in assay buffer). Incubate 10 min.
      
    • Add 2.5

      
      L of Substrate/ATP Mix to initiate reaction.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-antibody + APC-Streptavidin in EDTA buffer to stop reaction).
      
    • Incubate 60 minutes.

  • Read: Measure TR-FRET signal on a multimode plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

  • Analysis: Calculate Ratio (665/620). Fit data to a sigmoidal dose-response equation to determine

    
    .
    
Protocol C: Cellular Target Engagement (Western Blot)

Objective: Validate that the inhibitor penetrates cells and inhibits GSK-3β activity in situ (measured by accumulation of


-catenin or reduction of p-Glycogen Synthase).

Steps:

  • Cell Culture: Seed HEK293 or SH-SY5Y cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with inhibitor (0.1, 1, 10

    
    M) or DMSO control for 6-24 hours.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run 20

      
      g protein on 4-12% Bis-Tris SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-

      
      -catenin (Total) or Anti-Phospho-GS-Ser641.
      
    • Control Antibody: Anti-GAPDH.

  • Result: Effective inhibition of GSK-3β should result in a dose-dependent increase in total

    
    -catenin levels  (due to blocked degradation).
    

Data Summary & SAR Analysis

The table below highlights the impact of the 7-methoxy substitution on potency and selectivity (Hypothetical data based on consensus literature trends for maleimide-based GSK-3 inhibitors).

Compound IDR-Group (Indole Pos.[2] 7)GSK-3β IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio (CDK2/GSK3)Metabolic Stability (t1/2, min)
IND-001-H (Unsubstituted)18452.5x35
IND-002-OH (Hydroxy)1212010x12 (Rapid Glucuronidation)
IND-003 -OCH3 (Methoxy) 20 450 22.5x >120
IND-004-Cl (Chloro)85901.0x60

Interpretation: While the hydroxyl group (IND-002) offers high potency, it suffers from poor stability. The 7-methoxy analog (IND-003) retains nanomolar potency but significantly enhances selectivity and metabolic half-life, making it the superior candidate for in vivo studies.

Workflow Diagram

Workflow cluster_synthesis Phase 1: Chemistry cluster_screening Phase 2: Screening Start 2-Nitro-6-Methoxytoluene Synth Batcho-Leimgruber Synthesis Start->Synth Product 7-Methoxyindole Scaffold Synth->Product Biochem TR-FRET Assay (IC50) Product->Biochem Derivatization Cellular Western Blot (Target Engagement) Biochem->Cellular Hit Confirmation

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation.

References

  • GSK-3 Inhibitor SAR: Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. (2013). Journal of Medicinal Chemistry. Link

  • Indole Synthesis: Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate. BenchChem.[3] Link

  • Kinase Assay Methodology: Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[4] Link

  • 7-Methoxyindole in Cancer: Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. (2015).[5] ACS Med Chem Lett. Link

  • General Kinase Profiling: Small-Molecule Kinase-Inhibitor Target Assessment. Shokat Lab, UCSF. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting the Synthesis of 3,7-Disubstituted Oxindoles

From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division To: R&D Teams, Medicinal Chemistry Groups Subject: Strategic Solutions for Regio- and Enantiocontrol in Oxindole Scaffolds Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division To: R&D Teams, Medicinal Chemistry Groups Subject: Strategic Solutions for Regio- and Enantiocontrol in Oxindole Scaffolds

Executive Summary

The 3,7-disubstituted oxindole scaffold represents a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors and Gelsemium alkaloids. However, accessing this specific substitution pattern presents a unique orthogonality challenge: C3-quaternary stereocenter formation is sterically demanding, while C7-functionalization fights against the inherent electronic bias of the aromatic ring (which favors C5).

This guide deconstructs these competing challenges into a self-validating workflow, prioritizing the order of operations to maximize yield and enantiomeric excess (ee).

Module 1: The C7-Position Blockade (Regioselectivity)

The primary failure mode in synthesizing 3,7-disubstituted oxindoles is the inability to install the C7-substituent selectively. Electrophilic aromatic substitution (EAS) naturally targets the para-position (C5) relative to the nitrogen. To hit C7, you must override this bias.

Protocol: C7-Selective C–H Activation

Standard EAS will fail. You must use Directing Group (DG) mediated Transition Metal Catalysis.

The Mechanism: The C7 position is sterically hindered by the carbonyl and the N-substituent. Successful functionalization requires a Transient Directing Group (TDG) or a removable Directing Group on the Nitrogen that coordinates with a metal catalyst (Pd, Rh, Ir) to form a metallocycle intermediate.

Troubleshooting Table: C7-Functionalization

SymptomProbable CauseCorrective Action
Major Product is C5-Substituted Lack of coordination; Electronic control dominates.Switch DG: Use strongly coordinating groups like N-Pivaloyl (Piv) or N-Phosphinoyl . These form a stable 6-membered palladacycle that forces C7 activation.
Low Conversion (<20%) Steric crowding at the metal center.Ligand Tuning: Switch to electron-deficient pyridine-type ligands or amino acid ligands (e.g., Ac-Gly-OH) which facilitate the C–H cleavage step in crowded environments.
De-protection Fails DG is too stable (e.g., N-Methyl, N-Benzyl).Use Removable DGs: Employ N-Pivaloyl (cleavable with NaOMe) or N-Pyrimidyl (cleavable with NaOEt/EtOH).
Visualization: C7-H Activation Workflow

The following diagram illustrates the logic flow for achieving C7 selectivity using a Pivaloyl directing group.

C7_Activation Start Oxindole Substrate Decision Target Position? Start->Decision C5_Path Standard EAS (Bromination/Nitration) Decision->C5_Path Electronic Control C7_Path Install Directing Group (N-Pivaloyl/N-Phosphinoyl) Decision->C7_Path Chelation Control C5_Result C5-Product (Undesired) C5_Path->C5_Result Catalysis Pd(II) Catalysis (C-H Activation) C7_Path->Catalysis Cycle 6-Membered Metallacycle Catalysis->Cycle Coordination Product C7-Substituted Oxindole Cycle->Product Reductive Elimination

Figure 1: Logic flow for overriding electronic bias to achieve C7-regioselectivity via Directing Group (DG) strategy.

Module 2: The C3-Stereocenter Conundrum (Enantioselectivity)

Once the C7 position is functionalized, the challenge shifts to the C3 position. The presence of a C7 substituent creates a "molecular wall" that can distort the amide bond geometry, affecting the trajectory of incoming electrophiles.

Protocol: Asymmetric Alkylation of 3-Substituted Oxindoles

Targeting the All-Carbon Quaternary Center.[1]

The Challenge: Standard enolate chemistry often leads to racemization.[1] For 3,7-disubstituted systems, the C7 substituent can sterically clash with the chiral catalyst, lowering the enantiomeric excess (ee).

Troubleshooting Table: C3-Enantioselectivity

SymptomProbable CauseCorrective Action
Low ee% (<50%) C7 substituent interferes with catalyst binding pocket.Change Catalyst Class: Switch from bulky Cinchona alkaloids to Bifunctional Phosphonium Salts or Phase Transfer Catalysts (Maruoka) which have larger, more flexible chiral pockets.
No Reaction (0% Yield) C7 group prevents enolate formation (Steric inhibition of resonance).Base Selection: Use a smaller, stronger base (e.g., NaH or LiHMDS) rather than bulky organic bases (TEA/DIPEA) to ensure complete deprotonation despite the C7 steric bulk.
Inversion of Configuration Unexpected catalyst-substrate interaction.Check N-Protecting Group: The N-PG defines the "face" of the enolate. If C7 is bulky, switch N-PG from Boc to Acetyl or Methyl to reduce steric pressure on the catalyst.
Visualization: C3-Asymmetric Induction Logic

How to select the right catalytic approach based on C7-interference.

C3_Strategy Input C7-Substituted Oxindole Check Is C7 Bulky? (e.g., -I, -Ph, -tBu) Input->Check Small No (e.g., -F, -Cl, -Me) Check->Small Minimal Interaction Big Yes (Steric Clash) Check->Big High Interaction Method_A Standard Organocatalysis (Cinchona Alkaloids) Small->Method_A Method_B Transition Metal Catalysis (Pd-Trost / Mo-Catalysts) Big->Method_B Requires Metal Coordination Control Result High ee% 3,7-Disubstituted Product Method_A->Result Method_B->Result

Figure 2: Decision matrix for selecting the asymmetric catalyst based on the steric bulk of the C7 substituent.

Module 3: Order of Operations (Critical Path)

A common pitfall is attempting to install the C7 group after the delicate C3 quaternary center is formed.

The Golden Rule: Functionalize C7 FIRST, then C3.

  • Why? C7-H activation often requires high temperatures (>80°C) and oxidants (Ag salts, Cu salts). These conditions can racemize a pre-formed C3 stereocenter or cause retro-aldol/retro-Michael reactions.

  • Exception: If C7 is a halogen (Br/I) present in the commercially available starting material (e.g., 7-bromo-isatin), you can proceed directly to C3 functionalization, then use the C7-halogen for cross-coupling (Suzuki/Buchwald) later.

Frequently Asked Questions (FAQ)

Q1: I am using N-Boc protection, but my C7-H activation yield is <10%. Why? A: The Boc group is bulky and electronically insulating. It is a poor directing group for C-H activation. Switch to N-Pivaloyl (Piv) . The carbonyl oxygen in the pivaloyl group coordinates effectively with Palladium, directing it to the C7 position [1].

Q2: Can I use 7-substituted isatins as starting materials? A: Yes, this is often superior to C-H activation if the specific 7-substituent is available. 7-Halo-isatins can be reduced to oxindoles (Wolff-Kishner or NaBH4) to provide a clean 7-substituted oxindole core ready for C3 chemistry [2].

Q3: My C3-alkylation works, but I can't remove the N-protecting group afterwards. A: Steric hindrance from the C7 substituent and the C3 quaternary center can make the amide nitrogen inaccessible to hydrolysis reagents. Avoid "permanent" groups like Benzyl. Use N-Acetyl or N-Pivaloyl , which can be cleaved using nucleophilic attack (hydrazine or alkoxides) rather than requiring steric access for hydrolysis.

Q4: How do I determine the absolute configuration of my new 3,7-disubstituted compound? A: Do not rely solely on optical rotation comparison with mono-substituted analogs. The C7 substituent changes the electronic vectors. You must use X-ray crystallography or Circular Dichroism (CD) spectroscopy.

References
  • Yang, Y., et al. (2016).[2][3][4] "Palladium-Catalyzed C–H Arylation of Indoles at the C7-Position." Journal of the American Chemical Society.[3][4] [4]

  • Dalpozzo, R., et al. (2019).[5] "Asymmetric synthesis of 3,3-disubstituted oxindoles." World Scientific.

  • Lanke, V., et al. (2017).[3] "Iridium(III) Catalyzed Regioselective Amidation of Indoles at the C4-Position Using Weak Coordinating Groups."[3] Chemical Communications.[3]

  • Jiang, X., et al. (2016).[2] "Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor." Organic Letters.

  • Shen, K., et al. (2018). "Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles." Accounts of Chemical Research.

Sources

Optimization

Optimization of Fischer indole synthesis for methoxy derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges of synthesizing methoxy-substituted indoles via the Fischer Indole Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, nuanced challenges of synthesizing methoxy-substituted indoles via the Fischer Indole Synthesis (FIS).

Methoxy groups fundamentally alter the electronic landscape of the indole core and its intermediates. By understanding the causality behind these electronic shifts, we can move away from trial-and-error and implement rational, self-validating optimization strategies.

Diagnostic Workflow: Methoxy-Fischer Indolization

Workflow Start Methoxy-Phenylhydrazone Substrate Acid Select Acid Catalyst Start->Acid Strong Strong Protic Acid (HCl, H2SO4) Acid->Strong Avoid Mild Lewis Acid / Mild Protic (ZnCl2, BF3, PPA) Acid->Mild Preferred Tar Issue: Tarring & Cl- Substitution Strong->Tar High Risk Success Smooth[3,3]-Rearrangement Mild->Success Optimal Regio Regiochemistry Check (meta-methoxy) Success->Regio Isomer4 4-Methoxyindole (Sterically Hindered) Regio->Isomer4 Minor Product Isomer6 6-Methoxyindole (Thermodynamically Favored) Regio->Isomer6 Major Product

Caption: Troubleshooting workflow for the Fischer indole synthesis of methoxy derivatives.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my synthesis of 5-methoxyindole result in heavy tarring and low yields when using hydrochloric acid (HCl)? Causality: The methoxy group is strongly electron-donating via resonance. This significantly increases the electron density of the resulting indole core, making it highly susceptible to acid-catalyzed dimerization, oligomerization, and oxidative degradation (tarring) under harsh conditions. Furthermore, when using strong HCl, an 1 can occur, where the methoxy group is nucleophilically displaced by a chloride ion from the acid catalyst[1]. Solution: Abandon strong protic acids. Switch to a milder Lewis acid (e.g.,


) or use Polyphosphoric Acid (PPA) with strict temperature controls to prevent over-reaction.

Q2: My ene-hydrazine intermediate seems to dissociate rather than cyclize. What is happening? Causality: The [3,3]-sigmatropic rearrangement requires the formation of an Nα-protonated ene-hydrazine. Electron-donating substituents like methoxy groups weaken the N–N bond. While this lowers the activation energy for the rearrangement, excessive stabilization of the resulting positive charge can lead to2 before the [3,3]-shift can occur[2]. This causes the intermediate to dissociate into an aniline derivative and an iminyl carbocation[3]. Solution: Utilize aprotic Lewis acid catalysis (e.g.,


) in non-nucleophilic solvents (like DCM) to keep the intermediate coordinated and facilitate the sigmatropic shift without full protonation.

Q3: I am using meta-methoxyphenylhydrazine. Why am I getting a mixture of two different indole products? Causality: The tautomerization of the hydrazone and the subsequent [3,3]-sigmatropic rearrangement can occur at either of the two ortho positions relative to the hydrazine moiety. For meta-substituted phenylhydrazines, this leads to a mixture of 4-methoxyindole and 6-methoxyindole. The new C-C bond formation adjacent to the methoxy group (yielding the 4-isomer) is sterically hindered, whereas the 6-isomer is sterically free and thermodynamically favored, often resulting in ratios like 4[4]. Solution: Regioselectivity can be pushed further toward the 6-isomer by using bulkier Lewis acids or lower temperatures, which amplify the steric penalty of the 4-position pathway.

Mechanistic Pathway Analysis

Mechanism Hydrazone Methoxy-Phenylhydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Desired Pathway Cleavage Heterolytic N-N Cleavage (Dissociation) EneHydrazine->Cleavage Excessive e- donation (Strong Acid) Diimine Diimine Intermediate Sigmatropic->Diimine Indole Methoxyindole + NH3 Diimine->Indole Cyclization & Aromatization

Caption: Mechanistic divergence in methoxy-substituted Fischer indolization.

Quantitative Catalyst Optimization

The table below summarizes the empirical data for optimizing methoxy-substituted Fischer indolizations[1][5].

Catalyst SystemTemp (°C)Methoxyindole Yield (%)Primary Side ReactionRegioselectivity (meta-OMe)
HCl (conc.) 80 - 100< 20%Chlorination, TarringPoor
H₂SO₄ (10%) 9030 - 40%DimerizationPoor
PPA 80 - 9065 - 75%Minor oligomerizationModerate (Favors 6-OMe)
ZnCl₂ (Toluene) 11070 - 85%NoneHigh (Favors 6-OMe)
BF₃·OEt₂ (DCM) 6080 - 90%N-N Cleavage (if wet)High (Favors 6-OMe)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation checks (In-Process Quality Controls) so you can verify the success of the reaction at each step without waiting for final isolation.

Protocol A: Mild Polyphosphoric Acid (PPA) Catalyzed Synthesis

Best for standard 5-methoxyindole derivatives where Lewis acids are unavailable.

  • Hydrazone Formation:

    • Action: Dissolve 1.0 eq of 4-methoxyphenylhydrazine hydrochloride and 1.05 eq of the target ketone in absolute ethanol. Reflux for 2 hours.

    • Causality: A slight excess of ketone ensures complete consumption of the hydrazine, preventing unreacted hydrazine from interfering with the cyclization.

    • Validation Check: Spot an aliquot on a TLC plate (Hexanes:EtOAc 8:2). The disappearance of the ketone and the emergence of a distinct, less polar UV-active spot confirms quantitative hydrazone formation.

  • Indolization:

    • Action: Evaporate the ethanol. Add the crude hydrazone to pre-heated PPA (80 °C) while stirring vigorously. Maintain temperature for 1-3 hours[1].

    • Causality: PPA acts as both a mild Brønsted acid and a dehydrating solvent, promoting the[3,3]-shift without the harsh oxidative profile of sulfuric acid.

    • Validation Check: Observe the color. A shift from yellow to dark amber is standard. If the mixture turns opaque black within 10 minutes, the temperature is too high, and tarring (dimerization) is occurring. Immediately cool the flask.

  • Workup & Isolation:

    • Action: Pour the hot mixture over crushed ice. Neutralize carefully with saturated aqueous

      
      . Extract with EtOAc.
      
    • Validation Check: Evaporate the organic layer. The residue should readily crystallize. If it remains a highly viscous oil, run a TLC; a streaky baseline indicates that oligomerization bypassed your temperature controls.

Protocol B: Lewis Acid ( ) Mediated Regioselective Synthesis

Best for meta-methoxyphenylhydrazines to maximize the 6-methoxy isomer yield.

  • Azeotropic Hydrazone Formation:

    • Action: Combine 1.0 eq of 3-methoxyphenylhydrazine and 1.0 eq of ketone in toluene. Attach a Dean-Stark apparatus and reflux.

    • Causality: Toluene allows for the physical removal of water, driving the condensation equilibrium forward without requiring acidic promoters that might trigger premature, unselective cyclization.

    • Validation Check: The physical collection of the theoretical volume of water in the Dean-Stark trap serves as a real-time, self-validating indicator of >95% conversion.

  • Lewis Acid Catalysis:

    • Action: Cool the toluene solution to 80 °C. Add 1.5 eq of anhydrous

      
      . Heat back to reflux for 4 hours.
      
    • Causality:

      
       coordinates to the enamine intermediate, facilitating the[3,3]-sigmatropic rearrangement. Its bulkiness heavily penalizes the transition state leading to the 4-methoxy isomer, driving regioselectivity toward the 6-methoxy isomer.
      
    • Validation Check: Monitor by HPLC or GC-MS. The chromatogram should self-validate the regioselectivity, displaying a >10:1 peak area ratio in favor of the 6-methoxy isomer over the 4-methoxy isomer.

References

  • BenchChem Technical Support Team. Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUG-z8fYrQKgYuG0DfgIBrWoj8Mv0W8KxU7Q0TfZJdkbzMP2UZlymHHPCVzMxjvibd0-LqdAusXDxpCRMrzRCc5m4l9FrKaYkxDuEfFTFfUDU1jOqwxOv--MwHn0I8tQ_QOnWzkaDUTmpOv_-yPe-SJrIPORhA8vHceCFQym6I72gfOmBiyNmUKWaHTHOk6MkV9K8=][1]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE8Dk3l7LGc4pVshkQgretONkIXnaLyRbc2EcWNa_43K5wl--ggQjuHJE9Q-ZLt-VF0CU-gYN7gsoqcUtWujo3mVlRkTMmPynCRqjKpA-mHbiV7q9etRMR1DfIZ95cM8hsp71vRchn1GlibfU=][2]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEb2C6_uzU1OSS0A_cBxOfUVUfNskEKBDw5PJzRgwW1sxTIS02Zfvz6KYaoh0SnyuvILO7jHgqpQ_Rg5z3RdLln8dHMnFEwOUH4xKKmmP7u6N6XqhILsbkpxp2AxNxzbkkYcC7A==][3]

  • Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFqrLAVsGCpLI2YJeBHkbwxmVIF9FkvP2Qe2fn7k-I_NeSuELIHST2jV8E2Vn12EaJgivfGaXizBH-U2FxNdCuyQlSHgcboH9RLix9gARIm40ltB5J2DFhpikpCtsbTCAvvqVnww==][5]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmslP88fxh2fOwCu-_5Q7ESFHIX9Rsx-EAZwkRXDN_M0tE6juan770q9vSGcPgQKQYYOowBOX_OmyhMf2QmasCsnJLCBgfB7KOTRc5ap8Y8L4pctdL_6goGHvuQRL9v27dzxpfKMgO0dVA_Y8=][4]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Indoles

Status: Online | Queue: Low | Operator: Senior Application Scientist Welcome to the Indole Synthesis Technical Support Center. This guide is structured to address the most frequent "failure modes" reported by medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Queue: Low | Operator: Senior Application Scientist

Welcome to the Indole Synthesis Technical Support Center. This guide is structured to address the most frequent "failure modes" reported by medicinal chemists and process engineers. We move beyond standard textbook mechanisms to troubleshoot the specific side reactions that ruin yields and purity.

🎫 Ticket #101: Fischer Indole Synthesis – Regioselectivity & "Tar" Formation

User Issue: "I’m reacting a meta-substituted phenylhydrazine with an unsymmetrical ketone. I’m getting a 60:40 mixture of isomers and a significant amount of black tar that streaks on the column."

🔬 Diagnosis

You are encountering the two classic plagues of the Fischer synthesis: Regiochemical Ambiguity and Polymerization via Indolenine Intermediates .

1. The Regioselectivity Problem

When using a meta-substituted hydrazine, there are two non-equivalent ortho positions available for the [3,3]-sigmatropic rearrangement.

  • Electronic Rule: Electron-Donating Groups (EDGs) (e.g., -OMe, -Me) generally activate the para position relative to themselves, leading to 6-substituted indoles .

  • Steric Rule: Bulky meta-substituents hinder the adjacent ortho site, favoring cyclization at the less hindered position, also leading to 6-substituted indoles .

  • The Conflict: If you have a meta-EWG (Electron Withdrawing Group) or a small group, the "ortho" attack becomes competitive, yielding the 4-substituted indole .

2. The "Tar" (Polymerization)

The black tar is likely oligomers formed from indolenine intermediates . If the final aromatization step (loss of NH₃) is slow, or if the acid is too harsh, the electron-rich indole product attacks the electrophilic imine of the uncyclized intermediate.

🛠️ Troubleshooting Protocol

Step 1: Switch Acid Catalysts (The "Lewis" Pivot) Strong protic acids (H₂SO₄, PPA) often accelerate polymerization. Switch to a mild Lewis acid which coordinates the nitrogen without protonating the carbon scaffold as aggressively.

  • Recommendation: Zinc Chloride (ZnCl₂) in acetic acid or Boron Trifluoride etherate (BF₃[1]·OEt₂).

Step 2: Solvent Control

  • Avoid: Alcohols (can form acetals with your ketone).

  • Use: Aprotic non-polar solvents (Toluene) with azeotropic water removal (Dean-Stark) to drive the equilibrium forward without harsh dehydration agents.

📊 Data: Regioselectivity Trends (meta-substituted Hydrazines)
Substituent (R)Electronic NatureMajor Product (Position)Approx. Ratio (6-sub : 4-sub)
-OMe Strong Donor6-substituted> 90 : 10
-Me Weak Donor6-substituted~ 80 : 20
-Cl Weak Withdrawer6-substituted~ 60 : 40
-CF₃ Strong Withdrawer4-substituted (often)~ 40 : 60 (Variable)
🧠 Visualizing the Pathway

The diagram below illustrates the bifurcation point where the meta-substituent dictates the path.

FischerRegio Start meta-Substituted Hydrazone EnamineA Enamine Tautomer A (Sterically Hindered) Start->EnamineA Protonation EnamineB Enamine Tautomer B (Less Hindered) Start->EnamineB Protonation TS_A [3,3] Rearrangement (Crowded TS) EnamineA->TS_A Slow TS_B [3,3] Rearrangement (Accessible TS) EnamineB->TS_B Fast Prod4 4-Substituted Indole (Minor Isomer) TS_A->Prod4 Prod6 6-Substituted Indole (Major Isomer) TS_B->Prod6

Caption: Divergent pathways in Fischer Synthesis. Steric hindrance at the transition state usually favors the 6-substituted product.

🎫 Ticket #205: Larock Heteroannulation – Catalyst Death & Yield Loss

User Issue: "I’m using the Larock method (2-iodoaniline + alkyne). The starting material is consumed, but I’m isolating <40% indole. NMR shows a complex aliphatic mixture."

🔬 Diagnosis

You are likely experiencing Alkyne Dimerization/Oligomerization . In the Larock sequence, the Palladium catalyst must undergo oxidative addition with the aryl iodide before it coordinates with the alkyne.[2][3] If the alkyne concentration is too high locally, or if the oxidative addition is sluggish (due to electron-rich anilines), the Pd(0) will catalyze the homocoupling of the alkyne instead.

Secondary Failure Mode: Regioselectivity Drift . If your alkyne has two similar alkyl groups (e.g., 2-pentyne), the "bulky group near C2" rule weakens, leading to inseparable isomers.

🛠️ Troubleshooting Protocol

Step 1: The "Slow Addition" Technique Do not dump all reagents in at once.

  • Dissolve Catalyst, Ligand, Base, and Iodoaniline in the solvent (DMF or DMAc).

  • Heat to reaction temperature (80-100°C).

  • Add the Alkyne slowly via syringe pump over 1-2 hours.

    • Why? This keeps the alkyne concentration low relative to the oxidative addition complex, forcing the Pd to follow the indole cycle rather than the alkyne dimerization cycle.

Step 2: The Chloride Additive Ensure you are adding LiCl (1 equiv) or n-Bu₄NCl .[4]

  • Mechanism:[3][4][5][6][7][8][9][10] Chloride ions stabilize the Pd(0) species and facilitate the reduction of Pd(II) precatalysts. They also prevent the formation of inactive "Palladium Black" aggregates.

Step 3: Bulky Ligands If using electron-rich iodoanilines (which are slow to oxidatively add), switch from PPh₃ to a bulkier, electron-rich ligand like XPhos or P(t-Bu)₃ . This accelerates the oxidative addition step.

🧪 Standardized Larock Protocol (Optimized)
  • Charge: Flask with 2-iodoaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂CO₃ (3.0 equiv), and LiCl (1.0 equiv).

  • Solvent: Add dry DMF (0.2 M concentration relative to aniline).

  • Degas: Sparge with Argon for 15 mins.

  • Heat: Bring to 100°C.

  • Add: Alkyne (1.2 equiv) dissolved in minimal DMF over 1 hour.

  • Workup: Dilute with Et₂O (not EtOAc, to avoid emulsion with DMF), wash with LiCl (aq) to remove DMF.

🧠 Visualizing the Pathway

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I SideLoop SIDE REACTION: Alkyne Dimerization Pd0->SideLoop High [Alkyne] Slow OxAdd Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination (Indole Release) Insert->RedElim RedElim->Pd0 SideLoop->Pd0 Catalyst Turnover

Caption: The Larock Cycle. Note the red path: if Oxidative Addition is slow, Pd(0) consumes the alkyne via dimerization.

🎫 Ticket #309: Post-Synthesis Stability (The "Pink Pot" Syndrome)

User Issue: "My indole was white after the column. I left it on the bench over the weekend, and now it's pink/brown. Is it ruined?"

🔬 Diagnosis

Indoles are electron-rich heterocycles susceptible to Auto-oxidation .

  • Mechanism: Radical oxidation at the C3 position (the most nucleophilic site) leads to the formation of indoxyls. These reactive intermediates dimerize to form Indigo-like dyes (hence the pink/blue/brown color).

  • Note: Even trace amounts (ppm) of these dimers cause intense coloration, so your bulk material might still be >95% pure.

🛠️ Remedial Actions

1. Purification (The "Flash" Fix)

  • Filter the solid through a short plug of silica gel using 10% EtOAc/Hexanes. The colored dimers are highly polar and will stick to the baseline; your indole will elute.

2. Storage Protocol (Mandatory for Drug Discovery)

  • Atmosphere: Store under Argon/Nitrogen.

  • Temp: -20°C is standard.

  • State: Do not store as an oil. If it won't crystallize, precipitate it as an HCl or Oxalate salt. Salts are significantly more stable to oxidation than the free base.

📚 References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][6][7][8][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3][6][13] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Li, J. J. (2014). Fischer Indole Synthesis.[1][6][7][9][11][14] In Name Reactions (pp. 248-249). Springer. Link

Sources

Optimization

Purification techniques for polar indole derivatives

Technical Support Center: Purification of Polar Indole Derivatives Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: IND-PUR-001 Welcome to the Technical Support Center You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Indole Derivatives

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: IND-PUR-001

Welcome to the Technical Support Center

You are likely here because your indole derivative has turned your column pink, streaked from the baseline to the solvent front, or decomposed upon concentration.

Polar indole derivatives (e.g., tryptamines, indole-3-acetic acids, glycosylated indoles) present a "perfect storm" for purification: they are electron-rich (prone to oxidation), often acid-sensitive (prone to polymerization), and possess high polarity (difficult to resolve on standard silica).

This guide is not a textbook; it is a triage unit. We focus on causality and self-validating protocols .

Module 1: The "Emergency Room" (Critical Troubleshooting)

Q: My compound turned pink/brown on the silica column. Is it lost? A: Likely not lost, but it is actively degrading.

  • Diagnosis: Indoles are electron-rich aromatic systems. Standard silica gel (pH ~5.0) acts as a Lewis acid, catalyzing oxidative coupling (dimerization) or polymerization. The color change indicates the formation of conjugated impurities (often quinoidal species) at trace levels, which can mask the bulk material.

  • Immediate Action:

    • Flush immediately with a high-polarity solvent (e.g., 10% MeOH in DCM) to recover the bulk.

    • Switch Stationary Phase: Do not re-run on standard silica. Use Neutral Alumina or Deactivated Silica (see Protocol A).[1]

    • Add Antioxidant: For highly sensitive indoles, add 0.1% BHT (butylated hydroxytoluene) to your collection flasks.

Q: My product streaks (tails) badly, even with 50% Ethyl Acetate. A: You are fighting the "Silanol Effect."

  • The Mechanism: The indole N-H (and any polar side chains like amines) hydrogen-bonds with free acidic silanol groups (Si-OH) on the silica surface. This is not a polarity issue; it is a chemical interaction issue.

  • The Fix: You must mask the silanols.

    • For Basic Indoles (Tryptamines): Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • For Acidic Indoles (Carboxylic acids): Add 0.5% Acetic Acid .

    • Warning: Never mix TEA and Acetic Acid; you will create salt plugs in your column.

Module 2: Strategic Decision Making

Before choosing a method, assess your compound's properties using this logic flow.

IndolePurificationStrategy Start Crude Polar Indole Solubility Solubility in DCM? Start->Solubility AcidSensitive Acid Sensitive? (Turns pink on TLC) Solubility->AcidSensitive Yes (High) MethodC Reverse Phase (C18) Water/MeOH Gradient Solubility->MethodC No (Low) FunctGroup Functional Group? AcidSensitive->FunctGroup No MethodB Neutral Alumina Chromatography AcidSensitive->MethodB Yes (High Risk) MethodA Normal Phase (Silica) + 1% TEA Modifier FunctGroup->MethodA Amine/Basic MethodD Recrystallization (EtOH/Water) FunctGroup->MethodD Carboxylic Acid (Solid)

Figure 1: Decision Matrix for selecting the optimal purification route based on solubility and stability profiles.

Module 3: Chromatographic Optimization

Normal Phase: The "Deactivation" Technique

Standard silica is often too aggressive. If you must use Normal Phase (NP), you must deactivate the silica.

ParameterStandard ProtocolIndole-Optimized ProtocolReason
Stationary Phase Silica Gel 60Deactivated Silica (See Protocol A)Neutralizes acidic sites to prevent polymerization.
Solvent A Hexanes/DCMDCM or Toluene Indoles often have poor solubility in hexanes, leading to precipitation at the head of the column.
Solvent B Ethyl AcetateMeOH or IPA Alcohols provide better desorption kinetics for H-bonding polar groups.
Modifier None1% Triethylamine (TEA) Competitively binds to silanols, allowing the indole to elute as a tight band.
Reverse Phase (The "Gold Standard" for Polar Indoles)

If your indole contains a carboxylic acid or multiple hydroxyl groups, NP is often futile. Reverse Phase (C18) is superior because the stationary phase is inert (no silanol interactions).

  • Column: C18-bonded silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Loading: Dissolve crude in DMSO or DMF. Inject directly.

  • Why it works: The hydrophobic indole core interacts with the C18 chains, while the polar groups interact with the aqueous mobile phase, providing excellent resolution without "streaking."

Module 4: Experimental Protocols

Protocol A: Preparation of Deactivated Silica Gel

Use this for acid-sensitive indoles (e.g., 2-substituted indoles, tryptamines).

  • Slurry Preparation: Suspend the required amount of Silica Gel 60 in your starting mobile phase (e.g., 99:1 DCM:MeOH).

  • The Deactivation Spike: Add Triethylamine (TEA) to the slurry to reach a concentration of 2% v/v .

  • Equilibration: Pour the slurry into the column and flush with 2 Column Volumes (CV) of the TEA-containing solvent.

    • Note: The column will heat up slightly (exothermic acid-base reaction).

  • The Wash: Flush with 1 CV of mobile phase containing only 0.5% TEA .

    • Why: High concentrations of TEA can cause basic hydrolysis of esters. We want to block surface silanols, not run a basic reaction.

  • Loading: Load your sample. Maintain 0.5% TEA in the eluent throughout the run.

Protocol B: The "Sandwich" Load for Low Solubility

Use this when your polar indole won't dissolve in DCM but you don't have a C18 column.

  • Dissolution: Dissolve crude material in a minimal amount of MeOH or Acetone.[2]

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution (Ratio: 2g Celite per 1g crude).

  • Evaporation: Rotovap until a free-flowing powder is obtained.

  • Loading: Pour the powder on top of your packed/equilibrated silica column.

  • Protection: Add a layer of sand on top of the Celite to prevent disturbance when adding solvent.

Module 5: Mechanism of Failure (Visualized)

Understanding why tailing occurs allows you to predict when it will happen.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction No Modifier Blocked Capped Silanol (Smooth Elution) Silica->Blocked With Modifier Indole Indole Derivative (Basic N-H / Amine) Indole->Interaction Sticks to Column Indole->Blocked Passes Through TEA Triethylamine (Modifier) TEA->Silica Preferential Binding

Figure 2: Mechanism of Tailing. Without a modifier (TEA), the indole binds to acidic silanols. TEA competitively binds to these sites, allowing the indole to elute freely.

References & Validated Sources

  • BenchChem Technical Support. (2025).[1][2][3][4] Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Biotage. (2023). What can I use to purify polar reaction mixtures? (HILIC & Flash Guide). Retrieved from

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from

  • University of Rochester. Flash Column Chromatography: Media for Separation. Retrieved from

Sources

Troubleshooting

Stability issues of 1-acyloxy indole compounds

Technical Support Center: Stability & Handling of 1-Acyloxy Indoles To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability Profiles and Isolation Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Acyloxy Indoles

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability Profiles and Isolation Protocols for 1-Acyloxy Indoles

Executive Summary

1-Acyloxy indoles (N-acyloxyindoles) are versatile synthetic intermediates and potential prodrug scaffolds. However, their utility is frequently compromised by their "activated ester" character. Unlike standard indoles, the N–O bond significantly reduces the electron density of the carbonyl carbon, rendering the acyl group highly susceptible to nucleophilic attack (hydrolysis) and the indole core prone to oxidative degradation.

This guide provides a mechanistic understanding of these instability modes and actionable protocols to mitigate them during synthesis, purification, and storage.

Part 1: The Core Instability Profile

To troubleshoot effectively, you must understand the two primary decomposition pathways:

The "Activated Ester" Hydrolysis (Primary Failure Mode)

The N–O bond exerts an inductive electron-withdrawing effect, making the acyl carbonyl more electrophilic than a standard amide or ester.

  • Mechanism: Water or hydroxide attacks the carbonyl carbon.[1][2] The 1-hydroxyindole anion is a good leaving group (pKa ~9.5), facilitating rapid cleavage.

  • Result: Reversion to the parent 1-hydroxyindole and the corresponding carboxylic acid.

Oxidative Dimerization

Upon hydrolysis, the resulting 1-hydroxyindole is air-sensitive.

  • Mechanism: It oxidizes to the radical species, which rapidly dimerizes or polymerizes to form indigo-like oligomers.

  • Indicator: Samples turning from pale yellow/white to dark red, blue, or black.

Part 2: Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Optimization

Q1: My reaction yield is low (<30%), and TLC shows a streak of polar material. Is my coupling inefficient? Diagnosis: It is likely not a coupling failure, but in situ hydrolysis . Technical Insight: If you are using standard bases like K₂CO₃ or TEA, the generated water or hydroxide (from trace moisture) hydrolyzes the product as fast as it forms. Solution:

  • Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[3][4] DBU is non-nucleophilic and efficient for acylation in anhydrous conditions.

  • Steric Shielding: If possible, switch the acyl group from acetyl (highly unstable) to pivaloyl or benzoyl . The steric bulk protects the carbonyl from nucleophilic attack, significantly increasing half-life [1].

Q2: I see the product on TLC during the reaction, but it disappears after aqueous workup. Where did it go? Diagnosis: pH-Dependent Hydrolysis during extraction. Technical Insight: 1-Acyloxy indoles are sensitive to both acidic and basic hydrolysis.[1][2] A strong basic wash (e.g., 1M NaOH) or an acidic quench can trigger immediate cleavage. Solution:

  • Buffer Your Wash: Use saturated NH₄Cl (mildly acidic) or phosphate buffer (pH 6–7) . Avoid strong bases.

  • Cold Workup: Perform all extraction steps with ice-cold solvents to kinetically slow the hydrolysis rate.

Category B: Purification & Isolation

Q3: My compound decomposes on the silica column. How do I purify it? Diagnosis: Silica Acidity . Technical Insight: Standard silica gel is slightly acidic (pH ~5-6). This acidity can catalyze the cleavage of the N-O bond or the ester, especially for labile derivatives like 1-acetoxyindole. Solution:

  • Neutralize Silica: Pre-treat your silica column with 1–2% Triethylamine (TEA) in hexanes before loading your sample.

  • Fast Flash: Use a short column and high flow rate ("Flash" in the literal sense). Limit residence time to <10 minutes.

  • Alternative: If the compound is solid, prioritize recrystallization (e.g., from cold Et₂O/Hexanes) over chromatography.

Category C: Storage & Handling

Q4: My solid sample turned black after a week in the fridge. Is it salvageable? Diagnosis: Autocatalytic Decomposition . Technical Insight: Trace hydrolysis releases carboxylic acid. This acid catalyzes further hydrolysis (autocatalysis). The released 1-hydroxyindole then oxidizes to black oligomers. The sample is likely lost. Solution:

  • The "Desiccator Rule": Moisture is the enemy. Store under Argon in a desiccator.

  • Solvent Storage: For long-term storage, dissolve in anhydrous DMSO or Acetonitrile and store at -80°C. Solid state is often less stable if trace acid is present in the crystal lattice.

Part 3: Visualized Pathways & Protocols

Figure 1: Decomposition Pathways of 1-Acyloxy Indoles

This diagram illustrates the mechanistic bifurcation between hydrolysis (triggered by moisture/pH) and subsequent oxidation (triggered by air).

Decomposition Compound 1-Acyloxy Indole (Substrate) Hydrolysis Hydrolysis (Rate Limiting) Compound->Hydrolysis H2O / OH- / H+ Intermediate 1-Hydroxyindole + Carboxylic Acid Hydrolysis->Intermediate Ester Cleavage Intermediate->Hydrolysis Acid Catalysis Oxidation Air Oxidation Intermediate->Oxidation O2 (Air) Product Indigo-like Oligomers (Dark Precipitate) Oxidation->Product Dimerization

Caption: Hydrolysis is the gateway event. The released acid accelerates further decomposition (red dashed line), leading to irreversible oxidation.

Figure 2: Optimized Isolation Workflow

Follow this decision tree to maximize recovery of unstable derivatives.

Isolation Start Reaction Complete Quench Quench: Sat. NH4Cl (Cold) Start->Quench Extract Extract: EtOAc (Cold) Wash: Brine Quench->Extract Dry Dry: Na2SO4 (Max 10 mins) Extract->Dry Decision Is Product Solid? Dry->Decision SolidPath Recrystallization (Et2O / Pentane) Decision->SolidPath Yes OilPath Neutralized Silica Gel (1% Et3N doped) Decision->OilPath No Storage Storage: -20°C, Argon, Dark SolidPath->Storage OilPath->Storage

Caption: Speed and pH control are critical. Avoid acidic washes and prolonged exposure to drying agents.

Part 4: Quantitative Stability Data

The stability of 1-acyloxy indoles is heavily dependent on the steric bulk of the acyl group (


).
Acyl Group (

)
Relative StabilityApprox.[3]

(pH 7.4)
Recommended Handling
Acetyl (-Me)Low < 30 minIsolate immediately; Use fresh.
Butanoyl (-Pr)Low ~ 1-2 hoursKeep cold; Avoid silica.
Benzoyl (-Ph)Moderate 6-12 hoursStandard flash chromatography.
Pivaloyl (-tBu)High > 24 hoursStable solid; Can be stored for months.

Data derived from kinetic observations in synthetic methodology studies [1, 2].

Part 5: Experimental Protocols

Protocol A: Neutralized Flash Chromatography

Use this for oils or unstable derivatives like 1-acetoxyindole.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (v/v) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent without amine to remove excess base (which might cause ester aminolysis if too concentrated).

  • Loading: Load the crude mixture as a concentrated solution (avoid dry loading on silica).

  • Elution: Elute rapidly using slightly higher pressure/flow than standard. Collect fractions in tubes containing a drop of solvent to keep them dilute.

Protocol B: Storage of Stock Solutions
  • Dissolve the purified 1-acyloxy indole in anhydrous DMSO-d6 or Acetonitrile (0.1 M).

  • Flush the vial with Argon gas for 30 seconds.

  • Seal with a Parafilm-wrapped cap.

  • Store at -20°C or -80°C .

  • Note: Avoid protic solvents (MeOH, EtOH) for storage, as transesterification can occur over time.

References

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Source: MDPI (Molecules), 2022. Key Finding: Establishes the instability of 1-acetoxyindoles vs. pivaloyl derivatives and details the DBU-mediated synthesis.

  • Kinetics and Mechanism of Hydrolysis of N-Acyloxymethyl Derivatives. Source: Journal of Organic Chemistry (ACS), 2004. Key Finding: Provides mechanistic insight into the "activated ester" hydrolysis pathway and pH dependence.[1][2]

  • Technical Support Center: Synthesis of Multisubstituted 1-Acyloxyindoles. Source: BenchChem.[4][5][6] Key Finding: Troubleshooting guide for low yields and decomposition on TLC plates.

Sources

Optimization

Troubleshooting low yields in indole derivative synthesis

Technical Support Center: Indole Derivative Synthesis Subject: Troubleshooting Guide for Low Yields & Reaction Failures Ticket ID: IND-SYN-2026-OPT Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Derivative Synthesis Subject: Troubleshooting Guide for Low Yields & Reaction Failures Ticket ID: IND-SYN-2026-OPT Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Variables in Indole Chemistry

Welcome to the Technical Support Center. If you are reading this, your indole synthesis likely resulted in a black tar, a stalled palladium cycle, or a product that vanished on the silica column.

Indole synthesis is deceptive. While the core mechanisms (Fischer, Larock, Bartoli) are well-documented, the operational success relies on controlling kinetic vs. thermodynamic pathways. Indoles are electron-rich, acid-sensitive heterocycles that act as "thermodynamic sinks" for oxidative polymerization.

This guide moves beyond textbook steps to address the causality of failure . We will isolate specific failure modes in the three most common synthetic routes and provide self-validating protocols to correct them.

Module 1: The Fischer Indole Synthesis

The Issue: "My reaction turned into a black intractable tar."

Root Cause Analysis

The "tar" is not random; it is a polymer.[1] The Fischer synthesis relies on an acid-catalyzed [3,3]-sigmatropic rearrangement.[1] However, two competing pathways destroy yields:

  • N-N Bond Cleavage (The "Aniline" Trap): Electron-rich hydrazones (e.g., methoxy-substituted) stabilize the iminyl carbocation, favoring heterolytic N-N cleavage over the rearrangement.

  • Acid-Mediated Oligomerization: The product indole is more electron-rich than the starting material. If the acid is too strong (e.g., Polyphosphoric acid - PPA) or the temperature too high, the product attacks the starting hydrazone.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Black Tar / No Product Acid too strong; Polymerization.[2]Switch to Lewis Acids. Replace

/PPA with

(1-2 equiv) in acetic acid.
Low Yield + Aniline Byproduct Electron-rich substrate favoring N-N cleavage.Ammonia Scrubbing. Perform the reaction in a sealed tube with an ammonia scavenger or use the "Interrupted Fischer" method to isolate the ene-hydrazine first.
Exotherm upon addition Runaway kinetic control.Temperature Ramp. Start at 0°C, then slowly ramp to 60-80°C. Never dump reagents at reflux.
Visualization: The Fischer Divergence

The following diagram illustrates the "Point of No Return" where yield is lost.

FischerFailure Hydrazone Aryl Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Correct Pathway Cleavage Heterolytic N-N Cleavage (Aniline formation) EneHydrazine->Cleavage e- donating groups (OMe, NH2) Indole Indole Product Sigmatropic->Indole - NH3 Polymer Acid-Catalyzed Oligomerization (Tar) Indole->Polymer Excess Strong Acid High Temp

Caption: Figure 1. The Kinetic Divergence in Fischer Synthesis. Electron-donating groups favor the red "Cleavage" path; harsh acids favor the black "Polymer" path.

Module 2: The Larock Heteroannulation

The Issue: "The reaction stalled, and Palladium black precipitated."

Root Cause Analysis

The Larock synthesis (o-iodoaniline + alkyne) is robust but suffers from catalyst death .

  • Ligand Dissociation: Standard

    
     ligands can dissociate at high temperatures (80-100°C), leading to Pd aggregation (Pd black).
    
  • The "Chloride Effect": The reaction requires a chloride source (LiCl or

    
    ) to stabilize the Pd(II) intermediate. However, stoichiometry is critical . Excess LiCl inhibits the reaction by saturating the metal center.
    
Optimization Protocol
  • Stoichiometry Check: Ensure LiCl is exactly 1.0 equivalent . Do not use excess.

  • Base Selection: Switch from

    
     to 
    
    
    
    or
    
    
    if the alkyne is bulky.
  • Alkyne Regioselectivity: Remember that the larger steric group on the alkyne will end up at the C2 position (adjacent to the Nitrogen) due to steric repulsion in the migratory insertion step [1].

Visualization: The Catalytic Cycle & Stall Points

LarockCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-iodoaniline PdBlack Pd Black Precipitate (Dead Catalyst) Pd0->PdBlack Ligand Dissociation (High T) Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Syn-addition) Coord->Insert Regio-determining Palladacycle Nitrogen Displacement (Palladacycle) Insert->Palladacycle - HI (Base assisted) RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 + Product

Caption: Figure 2. Larock Catalytic Cycle. The critical failure point is the precipitation of Pd Black if ligands dissociate before oxidative addition.

Module 3: The Bartoli Indole Synthesis

The Issue: "Low yield with 4-substituted nitroarenes."

Technical Insight

The Bartoli reaction (Nitroarene + Vinyl Grignard) is unique because it requires 3 equivalents of Grignard reagent.[3]

  • Equiv 1: Reduces Nitro (

    
    ) to Nitroso (
    
    
    
    ).
  • Equiv 2: Attacks the Nitroso oxygen (SET mechanism).[4]

  • Equiv 3: Deprotonates the intermediate to drive aromatization.

Crucial Constraint: This reaction fails without an ortho-substituent on the nitroarene.[3] The ortho-substituent provides necessary steric bulk to force the [3,3]-sigmatropic rearrangement. Without it, the Grignard simply attacks the nitro group to form an aniline [2].

Protocol:

  • Temperature: Must be kept between -40°C and -20°C.

  • Substrate: Only use ortho-substituted nitroarenes. If your target lacks this, switch to the Leimgruber-Batcho method.

Module 4: Isolation & Purification (The Silent Killer)

The Issue: "The spot was there on TLC, but disappeared after the column."

The "Pink Oil" Syndrome

Indoles are acid-sensitive. Standard silica gel is slightly acidic (


). Electron-rich indoles (e.g., 5-methoxyindole) will oxidize and polymerize on the column, often turning fractions pink or red.
Self-Validating Stability Test

Before running your column, perform a 2D-TLC Stability Test :

  • Spot crude mixture at the corner of a square TLC plate.

  • Run the plate in your solvent system (Direction 1).

  • Dry the plate, rotate it 90°, and run it again in the same solvent (Direction 2).

  • Result: If all spots lie on the diagonal, the compound is stable. If new spots appear off-diagonal, your product is decomposing on the silica.[5]

Corrective Protocol: Silica Deactivation

If the stability test fails, you must deactivate the silica:

  • Slurry Preparation: Mix silica gel with Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column with this slurry.

  • Elution: Run the column with your standard eluent (e.g., Hexanes/EtOAc).[5] The TEA neutralizes acidic sites, preventing oxidative degradation [3].

References

  • Larock Indole Synthesis Mechanism & Regioselectivity Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[6] Journal of the American Chemical Society.

  • Bartoli Reaction Scope and Limitations Bartoli, G., et al. (1989).[7] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[3][4] Tetrahedron Letters.

  • Purification of Acid-Sensitive Indoles BenchChem Technical Support. (2025).[1][2][8][9] Purification of Indole Derivatives by Column Chromatography.

  • Fischer Indole Failure Modes (Computational Study) Inman, M., & Moody, C. J. (2013). Why Do Some Fischer Indolizations Fail? PMC - NIH.

Sources

Troubleshooting

Protecting group strategies for multi-step indole synthesis

Welcome to the Technical Support Center for multi-step indole synthesis. The indole core is a privileged scaffold in drug discovery, but its electron-rich, ambident nucleophilic nature (N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for multi-step indole synthesis. The indole core is a privileged scaffold in drug discovery, but its electron-rich, ambident nucleophilic nature (N1 vs. C3) often necessitates robust protecting group (PG) strategies. As a Senior Application Scientist, I have compiled this guide to move beyond standard textbook protocols. Here, we dissect the causality behind common experimental failures—such as unintended migrations, sluggish deprotections, and chemoselectivity issues—and provide self-validating, field-tested solutions.

Part 1: Strategic Decision Matrix for N1-Protecting Groups

Choosing the correct protecting group for the indole nitrogen fundamentally alters the electronic nature of the pyrrole ring, dictating the success of downstream metalations, cross-couplings, and electrophilic substitutions.

PG_Decision_Tree Start Select Indole N1 Protecting Group OrgMet Using strong organometallics (e.g., n-BuLi, RMgX)? Start->OrgMet DoM Directing ortho-metalation (C2 lithiation) desired? OrgMet->DoM Yes AcidSens Is the substrate acid-sensitive? OrgMet->AcidSens No Boc Boc Group (Risk of N->C migration) DoM->Boc Caution SEM SEM Group (Robust, directs to C2) DoM->SEM Yes TIPS TIPS Group (Blocks C2 sterically) DoM->TIPS No (Block C2) AcidSens->Boc No (TFA removal) Ts Tosyl (Ts) Group (Stable, harsh removal) AcidSens->Ts Yes (Base removal)

Decision tree for selecting an indole N1-protecting group based on downstream reaction conditions.

Part 2: Quantitative Comparison of Common Indole Protecting Groups

Protecting GroupElectronic Effect on IndoleStability to Strong Base/NucleophilesStability to AcidStandard DeprotectionTypical Yield
Boc Strong Electron-WithdrawingPoor (Prone to migration)PoorTFA or HCl85–95%
Ts Strong Electron-WithdrawingExcellentExcellentKOH/EtOH or Mg/MeOH70–90%
SEM Mild Electron-WithdrawingExcellentFairTBAF or MgBr₂80–95%
TIPS Electron-Donating (Steric block)GoodPoorTBAF85–99%

Part 3: Troubleshooting Guides & FAQs

Issue 1: Unintended N-to-C Boc Migration During Lithiation

Q: When I treat my N-Boc protected indole with n-BuLi or Grignard reagents to initiate a halogen-metal exchange, I lose the N-Boc group, and it ends up on the C2 or C3 position. What is happening? A (Causality & Solution): The tert-butyloxycarbonyl (Boc) group is highly electrophilic. When you generate an organolithium species on the indole ring (e.g., via halogen-metal exchange), the resulting localized anion can undergo an intramolecular nucleophilic attack on the N-Boc carbonyl. This leads to a ring-opened intermediate that collapses, transferring the Boc group from the nitrogen to the carbon atom (a known N→C migration)[1]. Solution: If your workflow requires strong organometallics at temperatures above -78 °C, the Boc group is a liability. Swap it for a SEM (2-(Trimethylsilyl)ethoxymethyl) or TIPS (Triisopropylsilyl) group. If you must use Boc, ensure strict cryogenic conditions (-78 °C) and use in situ electrophilic trapping to outcompete the intramolecular migration.

Issue 2: Sluggish or Incomplete SEM Deprotection

Q: My N-SEM deprotection using standard TBAF in THF stalls at 50% conversion, even with excess reagent and heating. How can I drive this to completion without degrading my molecule? A (Causality & Solution): N-SEM deprotection requires the cleavage of the Si-C bond, followed by the expulsion of formaldehyde to liberate the free amine. In indoles, the intermediate hemiaminal can be surprisingly stable, leading to a stalled reaction. Furthermore, trace water in hygroscopic TBAF can severely inhibit the fluoride attack. Solution: Switch to a Lewis acid-mediated deprotection. Magnesium bromide (MgBr₂) in ether/nitromethane or with a thiol scavenger provides a highly selective and mild alternative. The Mg²⁺ ion coordinates the SEM oxygen and the indole nitrogen, facilitating cleavage without relying on fluoride. This method is exceptionally useful if your molecule contains other silyl groups (like TIPS) that must survive[2].

Issue 3: Tosyl (Ts) Group Removal Causing Substrate Decomposition

Q: Refluxing my N-Ts indole in KOH/EtOH removes the Ts group but degrades the rest of my target molecule. Are there milder alternatives? A (Causality & Solution): The N-S bond in N-Ts indoles is exceptionally stable because the electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, making the bond highly resistant to standard hydrolysis. Basic cleavage requires harsh nucleophilic attack at the sulfur atom or high-temperature hydrolysis. Solution: Utilize single-electron transfer (SET) reductive cleavage instead of basic hydrolysis. Magnesium metal in methanol under sonication cleaves the N-S bond reductively at room temperature, preserving base-sensitive moieties like esters or epoxides[3].

Part 4: Validated Experimental Protocols

Protocol 1: Mild N-SEM Deprotection using MgBr₂

Context: This protocol avoids TBAF and uses a thiol scavenger to trap the extruded formaldehyde, preventing reversible hemiaminal formation or re-alkylation.

SEM_Deprotection_Workflow Step1 1. Dissolve N-SEM Indole in dry CH2Cl2 Step2 2. Add Scavenger (1,3-propanedithiol) Step1->Step2 Step3 3. Add Lewis Acid (MgBr2·Et2O) Step2->Step3 Step4 4. Monitor State (Hetero to Homo) Step3->Step4 Step5 5. Quench & Extract (NaHCO3 / CH2Cl2) Step4->Step5

Experimental workflow for mild, Lewis acid-mediated N-SEM deprotection.

Step-by-Step Methodology:

  • Dissolve the N-SEM protected indole (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere.

  • Add 1,3-propanedithiol (5.0 mmol) to act as a formaldehyde scavenger.

  • Add MgBr₂·Et₂O (3.0 mmol) in one portion.

  • Stir the suspension at room temperature.

    • Self-Validating System Check: The reaction is physically self-indicating. As the Mg-complex forms and deprotection proceeds, the initially heterogeneous mixture will transition into a homogeneous solution. The dithiol chemically validates the forward progress by irreversibly trapping the formaldehyde byproduct[2].

  • Monitor by TLC. Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO₃ (10 mL).

  • Extract with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography.

Protocol 2: Standard N-Boc Protection of Indole

Context: The indole nitrogen is a poor nucleophile due to the lone pair's participation in the aromatic system. Standard Boc protection requires catalytic DMAP to form a highly electrophilic N-Boc-pyridinium intermediate.

Step-by-Step Methodology:

  • Dissolve the indole derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%).

    • Self-Validating System Check: Immediate effervescence (CO₂ gas evolution) should be observed upon DMAP addition. This physical cue validates the activation of Boc₂O and the formation of the reactive acyl-pyridinium species. If no gas evolves, the Boc₂O may be degraded.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Quench with 0.1 M HCl (5 mL) to remove the DMAP catalyst, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

References

  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry | [1]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Organic Letters | [2]

  • 4-Methylbenzenesulfonyl bromide | 1950-69-2 | BenchChem Technical Support | 3[3]

Sources

Optimization

Scalable synthesis of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this technical guide to provide you with a self-validating protocol and an in-depth troubleshooting framework for the scalable sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this technical guide to provide you with a self-validating protocol and an in-depth troubleshooting framework for the scalable synthesis of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (3-hydroxy-7-methoxyoxindole).

This guide moves beyond basic instructions, focusing on the mechanistic causality behind each step to ensure high-fidelity, reproducible results from the bench to the pilot scale.

Mechanistic Rationale & Synthesis Workflow

The most direct and scalable route to synthesize 3-hydroxy-7-methoxyoxindole is the chemoselective reduction of 7-methoxyisatin. The C3 ketone of the isatin core is more electrophilic than the C2 amide; however, aggressive reducing agents or improper thermal control will lead to over-reduction (forming 7-methoxyindole) or ring-opening.

To achieve exclusive C3 reduction, we utilize Sodium Borohydride (NaBH₄) in a protic co-solvent system. The protic solvent stabilizes the transition state via hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack precisely[1].

G A 7-Methoxyisatin (Starting Material) B Solvent Suspension (EtOH/H2O, 0°C) A->B C NaBH4 Addition (Controlled Rate) B->C D Reaction Monitoring (TLC/HPLC) C->D E Acidic Quench (NH4Cl Buffer) D->E F Isolation & Washing E->F G 3-Hydroxy-7-methoxyoxindole (Target Product) F->G

Workflow for the chemoselective reduction of 7-methoxyisatin.

Standard Operating Procedure (SOP): Gram-to-Decagram Scale

Self-Validating Protocol: This procedure incorporates built-in physicochemical checkpoints (e.g., solubility shifts, pH monitoring) to guarantee reproducibility and prevent downstream failures.

Step 1: Substrate Preparation Charge a clean, dry, round-bottom flask equipped with a magnetic stirrer and internal thermometer with 7-methoxyisatin (1.0 eq). Add a 4:1 mixture of Ethanol/Water (10 mL per gram of substrate). Causality: The substrate will remain a suspension. Do not heat to dissolve; the heterogeneous protic environment activates the C3 carbonyl while the low temperature protects the C2 amide from unwanted hydride attack.

Step 2: Cryogenic Control & Reduction Cool the suspension to 0 °C using an ice-water bath. Slowly add NaBH₄ (1.1 eq) in small portions over 30 minutes. Causality: Portion-wise addition prevents exothermic spikes. As the reduction proceeds, the insoluble isatin converts into the highly soluble sodium alkoxide intermediate. The transition from a turbid orange suspension to a clear, pale-yellow solution serves as an intrinsic visual validation of reaction progress.

Step 3: Reaction Monitoring Stir the reaction at 0 °C to 5 °C for 1.5 hours. Verify completion via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

Step 4: Buffered Quenching Slowly add saturated aqueous NH₄Cl solution until the pH reaches ~6.0. Causality: A buffered quench is critical. Strong acids (e.g., 1M HCl) can catalyze the dehydration of the newly formed C3 hydroxyl group, leading to dimerization or degradation[2].

Step 5: Extraction and Isolation Extract the aqueous mixture with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Crystallization Recrystallize the crude solid from hot ethyl acetate/hexanes to afford pure 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one as an off-white crystalline solid.

Quantitative Data Summary

The following table summarizes how parameter deviations impact the reaction, validating the specific boundaries set within the SOP.

ParameterSub-optimal ConditionOptimized ConditionCausality & Impact on Synthesis
Temperature 25 °C (Room Temp)0 °C to 5 °CHigher temperatures accelerate over-reduction to the indoline/indole and promote ring-opening.
Reductant LiAlH₄ in THFNaBH₄ in EtOH/H₂OLiAlH₄ aggressively reduces the C2 amide. NaBH₄ provides exquisite C3 chemoselectivity.
Quench Reagent 1M HClSat. NH₄Cl (pH 6)Strong acids trigger C3-OH dehydration. NH₄Cl safely neutralizes excess hydride.
Extraction Solvent Dichloromethane (DCM)Ethyl Acetate / 2-MeTHFThe product is highly polar; DCM results in poor partition coefficients and low mass recovery.
Typical Yield 40 - 55%85 - 92%Optimization prevents byproduct formation and maximizes target isolation.

Troubleshooting Guide & FAQs

Q: Why am I observing the formation of 7-methoxyindole instead of the desired 3-hydroxyoxindole? A: You are experiencing over-reduction. This occurs when the hydride source is too strong, the internal temperature exceeds 10 °C, or the reaction is left stirring for an extended period. The newly formed C3 hydroxyl group can undergo elimination followed by further reduction to the indole[3]. Strictly adhere to 0 °C and quench immediately upon the disappearance of the starting material.

Q: My 7-methoxyisatin starting material is not fully dissolving in the ethanol/water mixture at 0 °C. Should I heat it to force dissolution? A: Absolutely not. Isatins typically form suspensions in cold protic solvents. The reaction is designed to proceed heterogeneously. As the NaBH₄ reduces the ketone, the resulting alkoxide intermediate becomes soluble. Heating the mixture will compromise the chemoselectivity and lead to degradation[2].

Q: The product is highly water-soluble, and my isolated yields are consistently below 60%. How can I improve recovery during the aqueous workup? A: 3-Hydroxyoxindoles possess significant hydrogen-bonding capabilities, making them prone to remaining in the aqueous layer. To improve recovery:

  • Saturate the aqueous layer with solid NaCl before extraction (salting out).

  • Switch your extraction solvent from DCM or diethyl ether to a more polar solvent like 2-MeTHF or Ethyl Acetate.

  • Ensure your quench pH is not too basic, as the C3-hydroxyl can become partially deprotonated, drastically increasing water solubility.

Q: How do I spectroscopically verify that the reduction occurred at C3 and not C2? A: Utilize ¹H-NMR and ¹³C-NMR spectroscopy. In ¹H-NMR, the successful reduction is marked by the appearance of a distinct methine proton at C3, typically resonating as a singlet or doublet (if coupling with the OH) around 4.8–5.2 ppm. In ¹³C-NMR, the C3 ketone peak (~185 ppm) will disappear, while the C2 amide carbonyl peak (~178 ppm) must remain intact.

G Isatin 7-Methoxyisatin Hydride Hydride Attack at C3 Ketone Isatin->Hydride Alkoxide C3-Alkoxide Intermediate Hydride->Alkoxide Quench Mild Acidic Quench (NH4Cl) Alkoxide->Quench StrongRed High Temp / Strong Reductant Alkoxide->StrongRed Product 3-Hydroxy-7-methoxyoxindole Quench->Product OverRed Over-reduction (Indole formation) StrongRed->OverRed

Mechanistic divergence highlighting the cause of over-reduction.

References

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Semantic Scholar. 1[1]

  • Metal hydride mediated reduction of 1,3-dimethyl-3(methylthio)oxindole. Canadian Science Publishing. 3[3]

  • The chemistry of isatins: a review from 1975 to 1999. SciELO. 2[2]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of 3-Hydroxyoxindole Purity: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Hydroxyoxindole (3-HOI) , a critical scaffold in drug discovery and a significant metabolite in tryptophan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Hydroxyoxindole (3-HOI) , a critical scaffold in drug discovery and a significant metabolite in tryptophan pathways.

Executive Summary: The Stability-Selectivity Paradox

3-Hydroxyoxindole (3-hydroxyindolin-2-one) presents a unique analytical challenge. Unlike its precursor indole or its oxidation product isatin, 3-HOI possesses a labile hydroxyl group at the C3 position. This creates two distinct hurdles for the analyst:

  • Chemical Instability: 3-HOI is prone to dehydration (forming oxindole) and oxidation (forming isatin) under standard alkaline or oxidative HPLC conditions.

  • Polarity Issues: Its increased polarity compared to indole leads to poor retention and "peak dumping" on conventional C18 columns, often co-eluting with solvent fronts or polar impurities.

This guide compares the Standard Generic C18 Method (often used in initial screening) against the Optimized Polar-Embedded Method (recommended for high-integrity purity assessment).

Comparative Analysis: Generic vs. Optimized Methodologies

The following data synthesizes performance metrics across multiple experimental trials. The "Optimized" method utilizes a polar-embedded stationary phase and electrochemical detection (or high-sensitivity UV) to resolve the stability and selectivity issues inherent to the molecule.

Performance Data Summary
FeatureMethod A: Generic C18 (Alternative) Method B: Polar-Embedded / Phenyl (Recommended)
Stationary Phase Standard C18 (Octadecyl)Polar-Embedded C18 or Phenyl-Hexyl
Retention Mechanism Pure Hydrophobic InteractionHydrophobic +

-

Interaction + H-Bonding
Resolution (

)
< 1.5 (Co-elution with Isatin common)> 2.5 (Baseline separation)
Peak Shape (

)
1.4 - 1.8 (Tailing due to silanol interactions)0.95 - 1.1 (Symmetric)
LOD (Limit of Detection) ~1.0 µM (UV @ 254nm)~0.02 µM (ECD) / 0.1 µM (Optimized UV)
Stability on Column Low (Risk of on-column oxidation)High (Acidic mobile phase stabilizes C3-OH)
Expert Insight: Why the "Standard" Fails

In Method A, the standard C18 column relies solely on hydrophobicity. 3-HOI, being semi-polar, elutes early. More critically, residual silanols on older C18 packings interact with the amide nitrogen, causing tailing. If the mobile phase pH is neutral (>6.0), the C3-hydroxyl group becomes labile, leading to on-column degradation and "ghost peaks" of isatin.

Recommended Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The inclusion of an internal standard and specific checkpoint criteria ensures that any degradation of the analyte during the run is immediately detectable.

A. Reagents & Sample Preparation[1][2][3]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA) – Crucial for pH < 3.0 stability.

  • Stabilizer: 0.1 mM Ascorbic Acid (added to sample diluent to prevent oxidation).

  • Internal Standard (IS): 5-Methoxyindole (distinct retention, stable).

B. Chromatographic Conditions[1][3][4][5][6][7][8]
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Do not heat >30°C to avoid thermal degradation).

  • Detection:

    • Primary: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 280 nm .

    • Secondary (High Sensitivity): Electrochemical Detection (ECD) at +0.8 V vs. Ag/AgCl.

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Injection / Hold for polar impurities
2.05End of Isocratic Hold
12.060Linear Gradient (Elution of 3-HOI & Isatin)
15.095Wash (Elution of dimers/Indole)
17.095Hold
17.15Re-equilibration
22.05Ready for next injection
D. Step-by-Step Execution
  • System Passivation: Flush system with 10% Nitric Acid (if using ECD) or MeOH to remove metal ions that catalyze oxidation.

  • Blank Run: Inject mobile phase to confirm baseline stability.

  • Resolution Check: Inject a mixture of 3-HOI, Isatin, and Oxindole.

    • Acceptance Criterion: Resolution (

      
      ) between 3-HOI and Isatin must be > 2.0.
      
  • Sample Injection: Inject samples immediately after preparation.

    • Self-Validation Check: Compare the peak area ratio of 3-HOI to the Internal Standard. A drop in this ratio over time indicates sample degradation in the autosampler.

Visualizations

Diagram 1: Metabolic & Degradation Pathways

This diagram illustrates the context of 3-HOI, showing why separation from Isatin and Indole is critical (they are both precursors and breakdown products).

MetabolicPathway Trp Tryptophan Indole Indole Trp->Indole Tryptophanase HOI 3-Hydroxyoxindole (Target Analyte) Indole->HOI CYP450 / Oxidation Isatin Isatin (Oxidation Impurity) HOI->Isatin Oxidation (-2H) Oxindole Oxindole (Dehydration Impurity) HOI->Oxindole Dehydration (-OH) Diox Dioxindole Isatin->Diox Reduction

Caption: The central role of 3-Hydroxyoxindole and its spontaneous degradation pathways into Isatin and Oxindole, necessitating high-resolution separation.

Diagram 2: Optimized HPLC Method Development Workflow

A logical decision tree for ensuring method robustness.

MethodWorkflow Start Start: 3-HOI Purity Analysis ColSelect Select Column: Polar-Embedded C18 Start->ColSelect MobilePhase Mobile Phase pH < 3.0? (0.1% Formic Acid) ColSelect->MobilePhase Check1 Check: Isatin Resolution > 2.0? MobilePhase->Check1 Fail1 Action: Change to Phenyl-Hexyl or Lower %B Gradient Check1->Fail1 No Pass1 Proceed to Detection Check1->Pass1 Yes DetectSelect Select Detection Mode Pass1->DetectSelect UV UV (254 nm) Routine QC DetectSelect->UV ECD ECD (+0.8V) Trace Impurity / Bioanalysis DetectSelect->ECD

Caption: Decision matrix for optimizing 3-HOI analysis, prioritizing pH control and column selectivity to ensure resolution from degradation products.

References

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450 Substrate Oxidation. Chemical Research in Toxicology. Link

  • Singh, S., et al. (2013). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Critical Reviews in Analytical Chemistry. Link

  • Zhang, W., et al. (2014). Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Link

  • Lakshmi, C., et al. (2005). Comparison of UV, fluorescence, and electrochemical detectors for the analysis of formaldehyde-induced DNA adducts. Chemical Research in Toxicology. Link

  • BenchChem Technical Guides. (2025). Troubleshooting poor peak resolution of 5-Hydroxyoxindole in HPLC. Link

Sources

Comparative

GC-MS Methods for Indole Derivative Characterization: A Comparative Technical Guide

Executive Summary & Strategic Method Selection Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Leads. Indole derivatives—ranging from endogenous neurotransmitters (serotonin, melatonin) to synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Leads.

Indole derivatives—ranging from endogenous neurotransmitters (serotonin, melatonin) to synthetic tryptamines and medicinal alkaloids—present a unique analytical challenge due to their amphoteric nature, polarity, and thermal lability. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation and forensic profiling due to its superior chromatographic resolution and the reproducibility of Electron Ionization (EI) fragmentation patterns.

This guide details the optimization of GC-MS workflows for indole characterization, specifically contrasting derivatization strategies and validating the method against LC-MS alternatives.

Method Selection Decision Matrix

The following decision tree illustrates the logical pathway for selecting the appropriate ionization and separation technique based on analyte physicochemical properties.

MethodSelection Start Start: Indole Derivative Sample VolatilityCheck Is the analyte volatile & thermally stable? Start->VolatilityCheck PolarityCheck Contains Polar Groups? (-OH, -NH2, -COOH) VolatilityCheck->PolarityCheck Yes (Small MW) LC_Path LC-MS/MS (ESI/APCI) (e.g., Glucuronides, Peptides) VolatilityCheck->LC_Path No (Thermolabile/Large MW) GC_Direct Direct GC-MS (EI) (e.g., Simple Indole, Skatole) PolarityCheck->GC_Direct No (Non-polar) Derivatization Derivatization Required (Silylation/Acylation) PolarityCheck->Derivatization Yes GC_Deriv Derivatized GC-MS (EI) (e.g., Tryptamines, Psilocybin) Derivatization->GC_Deriv TMS/TFA Derivative

Figure 1: Decision matrix for selecting analytical modality based on indole derivative stability and polarity.

Technical Comparison: GC-MS vs. Alternatives

Scientific integrity requires acknowledging where GC-MS excels and where it falls short compared to LC-MS and NMR.

FeatureGC-MS (EI Source)LC-MS/MS (ESI Source)NMR (

H /

C)
Primary Utility Structural Fingerprinting via reproducible fragmentation libraries (NIST/Wiley).Quantification of trace polar metabolites in complex biological matrices.De novo structure elucidation and stereochemistry determination.
Sample Prep High: Requires extraction + derivatization (Silylation) to mask polar N-H/O-H groups.Low: Dilute-and-shoot or simple protein precipitation.Minimal: Dissolution in deuterated solvent.
Sensitivity (LOD) High (ng/mL range) for derivatized species; SIM mode enhances sensitivity.Ultra-High (pg/mL range); superior for thermally labile compounds.Low (mg/mL range); requires pure bulk sample.
Selectivity High chromatographic resolution; EI spectra distinguish structural isomers.Dependent on column chemistry; isobaric interference common in ESI.Absolute structural specificity.
Throughput Moderate (20-40 min run times + prep).High (5-15 min run times).Low (single sample focus).

Expert Insight: While LC-MS is more sensitive for biological fluids, GC-MS provides the "molecular fingerprint" essential for distinguishing novel synthetic tryptamines (e.g., identifying regioisomers of methyl-tryptamines) which often co-elute in LC and have identical [M+H]+ masses.

Deep Dive: Derivatization Methodologies

Direct injection of polar indoles (like serotonin or bufotenin) leads to peak tailing, thermal degradation, and adsorption in the injector liner. Silylation is the preferred derivatization method to replace active protic hydrogens.

Reagent Selection: BSTFA vs. MSTFA[1][2][3][4]
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful donor.[1] Good for general use.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The preferred choice for trace analysis.

    • Why? MSTFA is the most volatile of the TMS-amides. Its byproduct (N-methyltrifluoroacetamide) elutes early, preventing detector fouling and co-elution with early eluting indole analytes.

  • Catalyst (TMCS): 1% Trimethylchlorosilane (TMCS) is added to drive the reaction for sterically hindered secondary amines (e.g., the indole ring nitrogen).

Reaction Mechanism: Silylation

The silylation reagent attacks the nucleophilic nitrogen or oxygen, replacing the proton with a trimethylsilyl (TMS) group.[1]



Note: For indoles, the N1-position (indole ring nitrogen) is less nucleophilic than the side-chain amine and requires harsher conditions (higher temp/time) or a stronger catalyst to fully derivatize.

Validated Experimental Protocol

This protocol is designed to be self-validating. The inclusion of an internal standard (IS) controls for derivatization efficiency.

Materials
  • Analytes: Indole derivatives (e.g., Tryptamine, 5-MeO-DMT).

  • Reagent: MSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine or Acetonitrile (water < 0.01%).

  • Internal Standard: Deuterated analog (e.g., Tryptamine-d4) or Diphenylamine.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Take 100 µL aliquot into a GC vial.

    • Evaporation: Evaporate to complete dryness under a stream of Nitrogen (

      
      ). Critical: Any residual moisture will hydrolyze the TMS reagent.
      
  • Derivatization:

    • Add 50 µL anhydrous Pyridine (acts as a solvent and acid scavenger).

    • Add 50 µL MSTFA + 1% TMCS .

    • Cap vial tightly (PTFE-lined cap).

    • Incubation: Heat at 70°C for 30 minutes .

    • Validation Check: Solution must remain clear. Cloudiness indicates moisture contamination.

  • GC-MS Acquisition Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min.

    • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

    • Scan Range: m/z 40–500.

Data Interpretation & Fragmentation Pathways

Understanding the fragmentation mechanism is crucial for identifying unknown derivatives.[2] Indole alkaloids undergo a characteristic Quinolinium Rearrangement .

Mechanism Explanation
  • Molecular Ion (

    
    ):  The radical cation forms.
    
  • 
    -Cleavage:  The dominant pathway for tryptamines. The bond between the 
    
    
    
    and
    
    
    carbons of the side chain breaks.[3]
    • Generates a stable iminium ion (Base Peak).

    • Example: For DMT, this yields m/z 58 (

      
      ).
      
  • Quinolinium Expansion: The remaining indole radical cation (m/z 130 for tryptamine) typically rearranges. The methylene group from the side chain incorporates into the ring, expanding the 5-membered pyrrole ring to a 6-membered pyridine-like ring, forming the stable Quinolinium ion .

Fragmentation Parent Molecular Ion (M+.) [Indole-CH2-CH2-N(R)2] AlphaCleavage α-Cleavage Parent->AlphaCleavage SideChain Side Chain Ion (Base Peak) [CH2=N(R)2]+ AlphaCleavage->SideChain Loss of Neutral IndoleRadical Indole Radical [Indole-CH2]. (m/z 130) AlphaCleavage->IndoleRadical Radical Species Rearrangement Ring Expansion IndoleRadical->Rearrangement Quinolinium Quinolinium Ion (Stable Aromatic) (m/z 130) Rearrangement->Quinolinium Isomerization

Figure 2: Primary fragmentation pathway of Indole Alkylamines (Tryptamines) in EI-MS.

Diagnostic Ions Table
Compound ClassBase Peak (m/z)MechanismIndole Core Fragment (m/z)
Simple Tryptamine 30 (

)

-cleavage
130 (Quinolinium)
DMT (N,N-dimethyl) 58 (

)

-cleavage
130 (Quinolinium)
5-MeO-DMT 58 (

)

-cleavage
160 (Methoxy-Quinolinium)
Melatonin (TMS) 232

-cleavage/Rearrangement
174

References

  • National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]

  • ResearchGate. (2012).[4] GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the NMR Spectroscopic Analysis of 7-Methoxyindoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, indole derivatives stand out for their vast biological activities. Among them, 7-methoxyindol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, indole derivatives stand out for their vast biological activities. Among them, 7-methoxyindoles represent a significant subclass, with the position of the methoxy group profoundly influencing their chemical reactivity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these molecules. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 7-methoxyindole, juxtaposed with its isomers and the parent indole, offering field-proven insights into their spectral nuances.

The Structural Significance of the 7-Methoxy Substituent

The indole scaffold is an aromatic heterocyclic system composed of a benzene ring fused to a pyrrole ring. The introduction of a methoxy group (-OCH₃) at the C7 position introduces specific electronic effects that are directly observable in the NMR spectrum. The oxygen atom of the methoxy group is electron-donating through resonance and electron-withdrawing through induction. At the C7 position, its proximity to the pyrrole nitrogen and the benzene ring protons creates a unique electronic environment, leading to characteristic chemical shifts and coupling patterns that differentiate it from other methoxy-substituted indoles.

Comparative ¹H and ¹³C NMR Spectral Data

The precise chemical shifts and coupling constants are diagnostic fingerprints of the molecular structure. The following table summarizes the experimental ¹H and ¹³C NMR data for indole and its 4-, 5-, 6-, and 7-methoxy isomers, providing a clear basis for comparison.

CompoundSolvent¹H Chemical Shifts (δ ppm) and Coupling Constants (J Hz)¹³C Chemical Shifts (δ ppm)
Indole DMSO-d₆H1: 11.08 (s, 1H), H2: 7.39 (t, J=2.8, 1H), H3: 6.45 (dd, J=3.1, 0.8, 1H), H4: 7.55 (d, J=7.9, 1H), H5: 7.00 (t, J=7.5, 1H), H6: 7.08 (t, J=7.6, 1H), H7: 7.39 (d, J=8.1, 1H)[1]C2: 124.2, C3: 102.1, C3a: 128.2, C4: 120.8, C5: 119.2, C6: 121.3, C7: 111.4, C7a: 135.8[1]
4-Methoxyindole CDCl₃H1: 8.11 (br s, 1H), H2: 7.15 (t, J=2.9, 1H), H3: 6.69 (dd, J=3.1, 1.5, 1H), H5: 7.12 (t, J=8.0, 1H), H6: 6.57 (dd, J=7.7, 0.7, 1H), H7: 7.15 (d, J=8.2, 1H), -OCH₃: 3.92 (s, 3H)C2: 122.9, C3: 99.8, C3a: 124.9, C4: 154.5, C5: 104.7, C6: 100.2, C7: 122.0, C7a: 137.9, -OCH₃: 55.3
5-Methoxyindole CDCl₃H1: 8.00 (br s, 1H), H2: 7.17 (t, J=2.9, 1H), H3: 6.44 (dd, J=3.1, 0.8, 1H), H4: 7.21 (d, J=8.7, 1H), H6: 6.87 (dd, J=8.7, 2.4, 1H), H7: 7.03 (d, J=2.4, 1H), -OCH₃: 3.86 (s, 3H)[2]C2: 124.9, C3: 102.3, C3a: 128.8, C4: 112.0, C5: 154.1, C6: 111.8, C7: 100.5, C7a: 131.0, -OCH₃: 55.9[2]
6-Methoxyindole CDCl₃H1: 7.98 (br s, 1H), H2: 7.08 (t, J=2.9, 1H), H3: 6.43 (dd, J=3.1, 0.9, 1H), H4: 7.50 (d, J=8.6, 1H), H5: 6.80 (dd, J=8.6, 2.2, 1H), H7: 6.90 (d, J=2.2, 1H), -OCH₃: 3.85 (s, 3H)[3]C2: 123.0, C3: 102.4, C3a: 122.0, C4: 121.5, C5: 109.8, C6: 156.5, C7: 94.8, C7a: 136.7, -OCH₃: 55.8[3]
7-Methoxyindole CDCl₃H1: 8.16 (br s, 1H), H2: 7.11 (t, J=2.9, 1H), H3: 6.50 (dd, J=3.1, 1.5, 1H), H4: 7.23 (d, J=8.0, 1H), H5: 6.99 (t, J=7.8, 1H), H6: 6.66 (d, J=7.6, 1H), -OCH₃: 3.96 (s, 3H)[4]C2: 124.0, C3: 102.9, C3a: 128.8, C4: 113.8, C5: 120.9, C6: 104.2, C7: 146.0, C7a: 129.5, -OCH₃: 55.4[4]

Note: Chemical shifts are referenced to TMS (0 ppm). Data for some isomers were compiled from various sources and may have been recorded in different solvents, which can slightly influence chemical shifts.

Interpreting the Spectral Data: Key Differentiators

The position of the methoxy group creates distinct electronic environments, leading to predictable variations in the NMR spectra.

¹H NMR Analysis:
  • -OCH₃ Signal: The methoxy protons consistently appear as a sharp singlet around 3.8-4.0 ppm.[5] The precise chemical shift can be subtly influenced by the electronic environment.

  • Aromatic Protons: The most significant variations are observed in the aromatic region (6.5-7.6 ppm).

    • 7-Methoxyindole: The H6 proton is noticeably shielded (shifted upfield to ~6.66 ppm) due to the electron-donating effect of the adjacent methoxy group. The H4 and H5 protons exhibit chemical shifts and coupling patterns that are more similar to the parent indole compared to other isomers.

    • 4-Methoxyindole: The H5 and H6 protons are significantly shielded.

    • 5-Methoxyindole: The H4 and H6 protons are shielded.

    • 6-Methoxyindole: The H5 and H7 protons are strongly shielded.

  • Pyrrole Protons: The chemical shifts of H2 and H3 are less affected by the methoxy substitution on the benzene ring, but subtle changes can be observed.

Caption: Influence of methoxy group position on ¹H NMR aromatic proton chemical shifts.

¹³C NMR Analysis:

The effect of the methoxy substituent is even more pronounced in the ¹³C NMR spectrum.

  • -OCH₃ Carbon: The methoxy carbon signal typically resonates around 55-56 ppm.[5]

  • C7 Carbon: In 7-methoxyindole, the C7 carbon, directly attached to the electron-donating methoxy group, is significantly deshielded and appears at a much higher chemical shift (~146.0 ppm) compared to the parent indole (~111.4 ppm). This is a key diagnostic peak.

  • Other Aromatic Carbons: The electronic effects of the methoxy group are also propagated throughout the benzene ring, causing predictable upfield and downfield shifts for the other carbons compared to indole. For instance, in 7-methoxyindole, C6 is shielded (~104.2 ppm) while C5 is less affected.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of 7-methoxyindoles.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 7-methoxyindole sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative analysis.

    • Number of Scans (NS): 8-32 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 256-1024 scans or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh 5-10 mg of Sample b Dissolve in 0.5-0.7 mL Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Lock and Shim c->d e Acquire ¹H NMR Spectrum d->e f Acquire ¹³C NMR Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Chemical Shift Calibration h->i j Integration and Peak Assignment i->j k Structural Elucidation j->k

Caption: Standardized workflow for the NMR analysis of 7-methoxyindoles.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide valuable complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and identify structural motifs.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile indole derivatives.[7][8]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9] For 7-methoxyindole, characteristic IR bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of indole derivatives in complex mixtures.[12][13] It is an essential tool for purity assessment.

Conclusion

The NMR spectroscopic analysis of 7-methoxyindoles provides a wealth of structural information that is crucial for their unambiguous identification and characterization. The position of the methoxy group on the indole ring results in distinctive ¹H and ¹³C NMR spectra, with the chemical shift of the C7 carbon and the shielding of the H6 proton being particularly diagnostic for 7-methoxyindole. By following a standardized experimental protocol and considering complementary analytical techniques, researchers can confidently elucidate the structure of these important heterocyclic compounds, paving the way for further advancements in medicinal chemistry and drug development.

References

  • ResearchGate. ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. Available from: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Available from: [Link]

  • PubChem. 5-Methoxyindole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methoxy-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • PubChem. 4-Methoxy-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • Beck, O., & Jonsson, K. H. (1982). Concentration of 5-methoxyindoles in the human pineal gland. Journal of Neural Transmission, 54(1-2), 121–126. Available from: [Link]

  • PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • The Journal of Chemical Physics. Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 433. Available from: [Link]

  • SpectraBase. 5-Methoxy-1H-indole. Available from: [Link]

  • Beck, O., & Bosin, T. R. (1983). 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat. Neuroendocrinology Letters, 5(1), 17-23. Available from: [Link]

  • ACD/Labs. Methoxy groups just stick out. Available from: [Link]

  • ResearchGate. ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃ (δ in ppm, J in Hz). Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • PubMed. Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Available from: [Link]

  • Tomaras, A. P., et al. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(18), 5593–5599. Available from: [Link]

  • ATB. 5-Methoxyindole. Available from: [Link]

  • SpectraBase. 7-Methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole. Available from: [Link]

  • SpectraBase. 1H-indole, 2-(4-methoxyphenyl)-1-methyl-. Available from: [Link]

  • Semantic Scholar. ¹³C NMR spectroscopy of indole derivatives. Available from: [Link]

  • Clinical Chemistry. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Available from: [Link]

  • PubChem. 7-Methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Universitat de València. Spectral Assignments and Reference Data. Available from: [Link]

  • Journal of Endocrinology. hydroxy-indole-O-methyl transferase converts 5-hydroxyindoles to 5-methoxyindoles and is. Available from: [Link]

  • PubMed. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

  • NIST. 1H-Indole, 6-methoxy-. Available from: [Link]

  • SpectraBase. N-(Tert-butoxycarbonyl)-3-ethenyl-6-methoxyindole. Available from: [Link]

  • PubMed. Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available from: [Link]

  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]

  • SpectraBase. 1-Benzyl-7-methoxy-1H-indole. Available from: [Link]

  • EurekAlert!. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Available from: [Link]

  • BOA. Contribution of Infrared Spectroscopy to the Understanding of Amyloid Protein Aggregation in Complex Systems. Available from: [Link]

  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

Sources

Comparative

Comparative Study: Synthetic Architectures for Oxindole Scaffolds

[1] Executive Summary: The Strategic Landscape The oxindole (indolin-2-one) scaffold is a privileged pharmacophore, serving as the structural core for blockbuster kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Strategic Landscape

The oxindole (indolin-2-one) scaffold is a privileged pharmacophore, serving as the structural core for blockbuster kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR modulators. For the drug development scientist, the choice of synthetic route is rarely about "making the molecule" but rather about scalability, diversity vectors, and impurity profiles .

This guide objectively compares three distinct synthetic paradigms. We move beyond the classical Hinsberg or Stollé syntheses to evaluate modern methodologies that allow for late-stage functionalization and stereochemical control.

The Three Pillars of Comparison
  • The Precision Route: Pd-Catalyzed Intramolecular Heck/

    
    -Arylation.
    
  • The Green Route: Radical Cascade Cyclization (Photoredox/Metal-Free).

  • The Economy Route: Directed C–H Activation.

Comparative Analysis Matrix

The following data aggregates performance metrics from recent high-impact process chemistry literature (2015–2024).

MetricRoute A: Pd-Catalyzed Heck/

-Arylation
Route B: Radical Cascade Cyclization Route C: Cu-Mediated C–H Activation
Primary Mechanism

Oxidative Insertion
Single Electron Transfer (SET)Concerted Metallation-Deprotonation (CMD)
Substrate Class 2-Haloanilides / Acrylamides

-Arylacrylamides
Anilides (No pre-functionalization)
Atom Economy Moderate (Halide waste)High (Often additive-free)Excellent (

or

byproduct)
Enantioselectivity High (>95% ee with chiral ligands)Low/Moderate (Difficult to control)Moderate (Ligand dependent)
Scalability High (Kilogram proven)Low/Medium (Photon penetration limits)Medium (High temp/pressure often needed)
Cost Driver Catalyst (Pd) & LigandsPhotoreactor setup / Ir-catalystsSolvent & High Catalyst Loading
Key Risk Heavy metal scavenging (<10 ppm)Radical polymerization side-rxnsRegioselectivity issues

Deep Dive: Mechanistic Pathways

Route A: The Intramolecular Heck Cyclization

This route remains the gold standard for generating quaternary stereocenters at the C3 position. It proceeds via an oxidative addition of


 to an aryl halide, followed by a 5-exo-trig cyclization.

HeckCycle Start Aryl Halide Precursor OxAdd Oxidative Addition (Pd-Ar) Start->OxAdd Pd(0) MigIns Migratory Insertion OxAdd->MigIns Alkene Coord Elim Beta-Hydride Elimination MigIns->Elim Cyclization Elim->OxAdd Regeneration Product 3-Substituted Oxindole Elim->Product Reductive Elim

Figure 1: Catalytic cycle of the Intramolecular Heck reaction for oxindole synthesis.

Route B: Radical Cascade (Metal-Free/Photoredox)

Recent advances utilize visible light to generate amidyl radicals. This method is superior for installing alkyl groups at C3 via "Sommelet-Hauser" type rearrangements or direct radical trapping.

RadicalCascade Substrate N-Arylacrylamide RadicalGen Radical Generation (SET / HAT) Substrate->RadicalGen hv / Catalyst Cyclization 5-exo-trig Cyclization RadicalGen->Cyclization Amidyl Radical Trapping Radical Trapping (R-X / Ar-H) Cyclization->Trapping C-Centered Radical Final 3,3-Disubstituted Oxindole Trapping->Final

Figure 2: Radical cascade workflow utilizing N-arylacrylamides.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed Enantioselective Synthesis (The "Overman" Standard)

Best for: Chiral drug candidates requiring >95% ee. Source: Adapted from Overman, L. E. et al. PNAS (2004) / Buchwald, S. L. JACS (2003).

Reagents:

  • 2-iodoanilide derivative (1.0 equiv)

  • 
     (2.5 mol%)
    
  • (R)-BINAP or P-Chiral Ligand (5-7 mol%)

  • PMP (1,2,2,6,6-pentamethylpiperidine) (2.0 equiv)

  • Solvent: DMA or Toluene (degassed)

Workflow:

  • Inerting: Charge a Schlenk flask with Pd source and ligand. Evacuate/backfill with Argon (

    
    ).
    
  • Complexation: Add degassed solvent and stir at RT for 30 mins to form the active catalytic species (Solution turns from dark purple to orange/yellow).

  • Addition: Add the 2-iodoanilide substrate and base (PMP).

  • Reaction: Heat to 80°C.

    • Validation Step: Monitor via HPLC/TLC. The disappearance of the starting material spot (

      
       in 20% EtOAc/Hex) must correlate with the appearance of the fluorescent oxindole spot.
      
    • Quenching Criteria: Reaction is complete when aryl iodide is <1%. Prolonged heating causes racemization.

  • Workup: Filter through a pad of Celite (to remove Pd black). Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed C–H Activation (The "Scalable" Route)

Best for: Large-scale synthesis of simple 3,3-disubstituted oxindoles. Source: Adapted from Taylor, R. J. K. et al. Org.[1] Lett. (2010).[1][2]

Reagents:

  • Acetanilide derivative (1.0 equiv)

  • 
     (5-10 mol%)
    
  • Oxidant: Atmospheric Air (Balloon) or

    
    
    
  • Solvent: Mesitylene or Xylene

Workflow:

  • Setup: Dissolve acetanilide in mesitylene in a round-bottom flask.

  • Catalyst Loading: Add copper(II) acetate.[2]

  • Activation: Sparge the solution with air for 15 minutes, then equip with an air balloon.

  • Cyclization: Reflux at 130–150°C.

    • Mechanistic Insight: The high temperature is required to overcome the energy barrier for the C–H metallation step.

    • Validation Step: Color change from blue (

      
      ) to brown/green indicates active cycling. If solution turns black and precipitates, catalyst death has occurred (add 1 mol% more Cu).
      
  • Isolation: Cool to RT. The product often crystallizes directly from mesitylene. Filter and wash with cold hexanes.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (Pd-Route) Catalyst Poisoning by

Ensure rigorous degassing (freeze-pump-thaw). Use

+

if dba fails.
Racemization Beta-Hydride Elimination ReversibilityAdd

or

as a halide scavenger to prevent the reverse reaction.
Polymerization (Radical) High Radical ConcentrationDilute reaction (0.05 M). Use "slow addition" of the radical initiator.
Regioisomers (C-H Act.) Electronic BiasC-H activation prefers electron-rich rings. Add EDGs (OMe) to the target ring to direct cyclization.

References

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. Link

  • Hennessy, E. J., & Buchwald, S. L. (2003).[3] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates. Journal of the American Chemical Society, 125(40), 12084–12085. Link

  • Klein, J. E. M. N., Perry, A., Pugh, D. S., & Taylor, R. J. K. (2010).[1] First C-H Activation Route to Oxindoles using Copper Catalysis. Organic Letters, 12(15), 3446–3449. Link

  • Shen, H., et al. (2011).[4] Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Organic Process Research & Development, 16(2), 346–352. Link

  • Li, X., et al. (2019). Visible-Light-Mediated Radical Cascade Cyclization of N-Arylacrylamides. Organic Chemistry Frontiers, 6, 123-128. Link

Sources

Validation

Scaffold Hopping in Drug Design: A Comparative Analysis of Indole vs. Oxindole Cores

[1] Executive Summary This technical guide provides a rigorous comparison between the indole and oxindole chemical scaffolds, two of the most ubiquitous "privileged structures" in medicinal chemistry.[1] While structural...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between the indole and oxindole chemical scaffolds, two of the most ubiquitous "privileged structures" in medicinal chemistry.[1] While structurally similar—differing only by a carbonyl group at the C2 position—their biological activities diverge significantly due to distinct electronic landscapes and hydrogen-bonding capabilities.[1]

  • The Indole Core: Predominantly associated with GPCR modulation (e.g., serotonin receptors) and DNA intercalation.[1] It is electron-rich, aromatic, and functions primarily as a hydrogen bond donor (NH).[1]

  • The Oxindole Core: A dominant scaffold in kinase inhibition (e.g., VEGFR, CDK). The C2-carbonyl introduces a hydrogen bond acceptor, creating a donor-acceptor motif ideal for binding the ATP-hinge region of kinases.[1]

Part 1: Structural & Physicochemical Analysis

The transition from indole to oxindole is not merely an oxidation; it is a fundamental shift in aromaticity and binding potential.[1]

Electronic Distribution and Aromaticity
  • Indole: Possesses 10

    
    -electrons, maintaining continuous aromaticity across the fused 6-5 bicyclic system.[1] It is electron-rich (excessive 
    
    
    
    -density), making it susceptible to electrophilic substitution (particularly at C3) and oxidative metabolism.[1]
  • Oxindole (2-indolinone): The presence of the C2-carbonyl disrupts the aromaticity of the pyrrole ring.[1] The 5-membered ring adopts an amide-like character (lactam), while the benzene ring retains aromaticity.[1] This reduces the scaffold's overall lipophilicity and alters its metabolic stability.[1]

Hydrogen Bonding Profiles (The "Hinge" Factor)

The most critical differentiator for drug design is the Hydrogen Bond (HB) vector.[1]

FeatureIndoleOxindoleBiological Implication
H-Bond Donor N1-HN1-HBoth can donate H-bonds to backbone carbonyls.[1]
H-Bond Acceptor None (weak

-cloud)
C2=OCritical: Oxindole can accept H-bonds from backbone amides.[1]
pKa (NH) ~16.2 (Very weak acid)~13 (Weak acid)Oxindole N-H is more acidic due to resonance stabilization by C=O.[1]
LogP (Lipophilicity) High (Hydrophobic)ModerateOxindole is more polar, improving solubility profiles.[1]
Visualization: Structural Divergence

The following diagram illustrates the structural transformation and the resulting shift in pharmacophoric points.

StructureComparison cluster_0 Indole Core cluster_1 Oxindole Core Indole INDOLE (Aromatic 10-pi system) High Electron Density Prop1 H-Bond Donor (NH) Indole->Prop1 Prop2 Lipophilic Surface Indole->Prop2 Metabolism Metabolic Oxidation (CYP450 / Peroxidases) Indole->Metabolism Oxindole OXINDOLE (Amide/Lactam Character) Polar C2=O Group Prop3 H-Bond Donor (NH) Oxindole->Prop3 Prop4 H-Bond Acceptor (C=O) Oxindole->Prop4 Metabolism->Oxindole

Figure 1: Structural evolution from Indole to Oxindole, highlighting the emergence of the H-bond acceptor (C=O) critical for kinase selectivity.

Part 2: Biological Activity Profiles[2]

Indole: The GPCR and Intercalator Specialist

The indole scaffold is "nature's favorite," forming the core of Tryptophan, Serotonin (5-HT), and Melatonin.

  • Mechanism: The electron-rich

    
    -system allows for 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (Phe, Trp, Tyr) in GPCR binding pockets.[1]
  • Key Drug Classes:

    • Triptans (Sumatriptan): 5-HT agonists for migraine.[1]

    • Vinca Alkaloids (Vincristine): Tubulin binders (via complex indole-based fusion).[1]

    • NSAIDs (Indomethacin): COX inhibition (though the indole nitrogen is acylated here).[1]

Oxindole: The Kinase Inhibitor Powerhouse

The oxindole core is a "privileged scaffold" specifically for ATP-competitive inhibition.[1]

  • Mechanism: The lactam motif (NH donor + C=O acceptor) mimics the hydrogen bonding pattern of the Adenine base in ATP.[1] This allows oxindoles to anchor firmly into the "hinge region" of kinases.[1]

  • Key Drug Classes:

    • Sunitinib (Sutent):[2] VEGFR2/PDGFR inhibitor.[1] The oxindole core forms a bidentate H-bond with the backbone of Glu917 and Cys919 in the kinase hinge.[1]

    • Nintedanib: Angiokinase inhibitor for fibrosis and cancer.[1]

Visualization: The Kinase Binding Logic

This diagram explains why oxindoles are superior for kinase targeting compared to simple indoles.

KinaseBinding cluster_pocket Kinase ATP Binding Pocket (Hinge Region) cluster_drug Oxindole Inhibitor (e.g., Sunitinib) Residue1 Backbone C=O (e.g., Glu917) Residue2 Backbone N-H (e.g., Cys919) DrugCO Oxindole C=O (Acceptor) Residue2->DrugCO H-Bond DrugNH Oxindole N-H (Donor) DrugNH->Residue1 H-Bond Note Bidentate Binding: Locks inhibitor in place

Figure 2: The "Hinge Binder" mechanism. The oxindole core provides a complementary donor/acceptor pair that matches the kinase backbone, a feature lacking in the parent indole.

Part 3: Experimental Protocols

To validate the activity differences described above, the following protocols are recommended. These are designed to be self-validating control systems.[1]

Protocol A: Comparative Kinase Inhibition Assay (VEGFR2)

Objective: To quantify the potency shift when "scaffold hopping" from an indole to an oxindole.

Reagents:

  • Recombinant human VEGFR2 kinase domain.[1]

  • FRET-based peptide substrate (e.g., Z'-LYTE™).[1]

  • Test Compounds: Sunitinib (Positive Control, Oxindole), Indole-analog (Negative/Comparator).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100X the final screening concentration. Serial dilute (1:3) to generate an 8-point dose-response curve.[1]

  • Enzyme Reaction:

    • Mix 10 µL kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).[1]

    • Add 5 µL Test Compound.[1]

    • Add 5 µL Enzyme/Substrate mix.[1]

    • Critical Step: Pre-incubate for 15 mins to allow thermodynamic equilibrium of the inhibitor within the ATP pocket.[1]

  • Initiation: Add 5 µL ATP (at

    
     concentration, typically 10-50 µM) to start the phosphorylation.[1]
    
  • Termination: After 60 mins, add 10 µL Development Reagent (site-specific protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Validation: Z-factor must be > 0.[1]5. Sunitinib IC50 should fall within 10-50 nM range.[1]

Protocol B: Chemical Oxidation (Indole Oxindole)

Objective: To synthesize the oxindole core from an indole precursor for SAR studies.

Method (Wolff-Kishner modification or NCS Oxidation):

  • Reactant: Dissolve 1.0 eq of Indole derivative in THF/H2O (4:1).

  • Oxidant: Add 1.1 eq of N-Chlorosuccinimide (NCS) at 0°C.

  • Mechanism: This forms the 3-chloroindole intermediate.[1]

  • Hydrolysis: Add Phosphoric acid (85%) and heat to 50°C for 2 hours. The unstable 3-chloro intermediate hydrolyzes to the oxindole.[1]

  • Purification: Extract with Ethyl Acetate. The oxindole is more polar (check TLC: higher Rf in Hex/EtOAc compared to indole due to H-bonding with silica? Correction: Oxindoles are generally more polar and have lower Rf than parent indoles on Silica gel due to the amide functionality.).[1]

  • Characterization: Confirm via NMR. Disappearance of C2-H signal (approx 7.2 ppm) and appearance of amide C=O (approx 175-180 ppm in C13).[1]

Part 4: Data Summary & Case Study

Case Study: Sunitinib (Sutent)

Sunitinib represents the pinnacle of oxindole utility.[1] Early SAR studies demonstrated that the oxindole core was non-negotiable for high-affinity binding to the VEGFR2 kinase hinge.[1]

Comparative Data (Hypothetical SAR aggregation):

Compound CoreTarget (VEGFR2) IC50Binding Mode
Oxindole (Sunitinib) ~10 nM Bidentate H-bond (NH + CO)
Indole Analog> 1000 nMMonodentate (NH only); Loss of acceptor interaction destabilizes the complex.[1]
N-Methyl Oxindole> 500 nMLoss of NH donor; Steric clash with hinge.[1]

References

  • Structural insights of oxindole based kinase inhibitors as anticancer agents. European Journal of Medicinal Chemistry. (2021). Link

  • Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006). Link

  • Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Journal of Biological Chemistry. (1980).[1] Link

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Bioactive Compounds. (2024).[1][3] Link

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules. (2023). Link

Sources

Comparative

Validation of In Vitro Assays for 3-Hydroxyoxindole Activity

Executive Summary: The Stability Paradox 3-Hydroxyoxindole (3-HOI) represents a unique challenge in bioanalytical chemistry and pharmacology. As a pivotal metabolite of indole (derived from tryptophan metabolism by gut m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3-Hydroxyoxindole (3-HOI) represents a unique challenge in bioanalytical chemistry and pharmacology. As a pivotal metabolite of indole (derived from tryptophan metabolism by gut microbiota or hepatic Cytochrome P450s), it is a potent neurodepressant and a precursor to isatin.

The Core Problem: 3-HOI is inherently unstable. Under physiological conditions (pH 7.4, aerobic), it spontaneously oxidizes to isatin (indole-2,3-dione) or dimerizes. The Validation Crisis: Many "validated" assays for 3-HOI actually measure a mixture of 3-HOI and isatin, leading to false-positive toxicity data or misattributed pharmacokinetics.

This guide provides a rigorous framework to validate 3-HOI assays, distinguishing its specific activity from its oxidation products. We compare the Gold Standard (LC-MS/MS) against the Sensitivity Specialist (HPLC-ECD) and the High-Throughput Trap (Colorimetric/Plate Assays).

Mechanistic Context: The Indole-Isatin Axis

Understanding the pathway is critical for assay design. You are not just measuring a molecule; you are capturing a kinetic intermediate.

IndoleMetabolism Trp Tryptophan Indole Indole Trp->Indole Tryptophanase (Gut Bacteria) HOI 3-Hydroxyoxindole (Active/Unstable) Indole->HOI CYP2E1 / CYP2A6 (Liver) Isatin Isatin (Oxidized Product) HOI->Isatin Spontaneous Oxidation (O2, pH > 7.0) Conjugates Glucuronides/ Sulfates HOI->Conjugates UGT / SULT (Phase II) Isatin->HOI Isatin Reductase (Reversible)

Figure 1: The metabolic instability of 3-Hydroxyoxindole. The critical validation step is arresting the spontaneous oxidation to Isatin.

Comparative Analysis of Assay Methodologies

Validation requires selecting the right tool for the specific matrix. Below is a comparative performance analysis based on sensitivity, specificity, and stability handling.

Table 1: Performance Matrix of 3-HOI Assays
FeatureLC-MS/MS (Gold Standard) HPLC-ECD (High Sensitivity) Colorimetric/Fluorometric
Detection Principle Mass-to-Charge (MRM transitions)Electrochemical Oxidation/ReductionAbsorbance/Fluorescence
Specificity High (Distinguishes 3-HOI: 150 Da from Isatin: 148 Da)High (Redox potential specific)Low (Interference from Isatin/Indole)
Sensitivity (LOD) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL (Femtomolar range)> 1 µg/mL
Sample Throughput Medium (Requires extraction)Low (Long equilibration times)High (96/384-well plate)
Stability Risk Moderate (In-source oxidation possible)Low (Reductive mode stabilizes analyte)Critical (Open air incubation promotes oxidation)
Best Use Case PK/PD studies, Complex matrices (Plasma)Neurochemistry (Brain tissue), Low abundanceNOT RECOMMENDED for quantitative validation
Deep Dive: Why LC-MS/MS Wins on Specificity

While HPLC-ECD is more sensitive, LC-MS/MS is required to prove you are not measuring Isatin.

  • 3-HOI Precursor: m/z 150.05 (M+H)⁺

  • Isatin Precursor: m/z 148.04 (M+H)⁺

  • Validation Check: You must monitor the m/z 148 channel even when analyzing 3-HOI to quantify the percentage of on-column degradation.

Validated Protocol: The "Reductive Stabilization" Workflow

As a Senior Scientist, I cannot stress this enough: Standard sample preparation fails for 3-HOI. If you use standard protein precipitation without antioxidants, you are measuring Isatin.

The following protocol uses a Reductive Stabilization System to validate 3-HOI activity in plasma or cell media.

Reagents & Equipment[1][2][3][4][5]
  • Stabilization Buffer: 50 mM Ammonium Acetate (pH 4.0) + 1% Ascorbic Acid + 0.1% Sodium Metabisulfite.

  • Extraction Solvent: Ice-cold Acetonitrile (ACN) purged with Argon.

  • Internal Standard: 3-Hydroxyoxindole-d4 (Custom synthesis recommended) or 5-Fluoro-Isatin (if monitoring oxidation).

Step-by-Step Methodology

1. Sample Collection & Immediate Stabilization

  • Cell Media/Plasma: Immediately aliquot 100 µL of sample into 400 µL of Stabilization Buffer .

  • Why? Low pH inhibits auto-oxidation; Ascorbic acid acts as a sacrificial antioxidant.

  • Critical Step: Vortex under a stream of Argon or Nitrogen.

2. Protein Precipitation

  • Add 1 mL of Argon-purged ACN to the stabilized sample.

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

3. Supernatant Processing

  • Transfer supernatant to a silanized glass vial (prevents surface adsorption).

  • Do not evaporate to dryness using heat/air (this destroys 3-HOI).

  • Dilute directly with mobile phase A (0.1% Formic Acid in Water) if sensitivity allows, or use Nitrogen evaporation at room temperature only.

4. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in H2O, (B) ACN.

  • Gradient: Fast gradient (0-90% B in 5 mins) to minimize on-column time.

  • Transitions:

    • 3-HOI: 150.1 -> 122.1 (Quantifier), 150.1 -> 94.1 (Qualifier).

    • Isatin: 148.1 -> 120.1 (Monitor for degradation).

Validating Biological Activity: The "Isatin Exclusion" Assay

To claim 3-HOI has specific biological activity (e.g., cytotoxicity or channel blocking), you must prove the effect isn't caused by Isatin.

Experimental Design:

  • Group A: Cells treated with 3-HOI (freshly prepared in antioxidant buffer).

  • Group B: Cells treated with Isatin (molar equivalent).

  • Group C: Cells treated with 3-HOI allowed to oxidize (pre-incubated 24h).

  • Readout: Cell Viability (ATP/Luminesence) or Electrophysiology.

Validation Criteria:

  • If Group A shows effect, but Group B and C do not -> Validated 3-HOI Activity .

  • If Group A, B, and C show identical effects -> Activity is likely due to Isatin or general indole toxicity.

ValidationWorkflow cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Media/Plasma) Stab Add Stabilization Buffer (pH 4.0 + Ascorbic Acid) Sample->Stab < 30 sec Extract Argon-Purged Extraction (No Heat) Stab->Extract MS_HOI Detect 3-HOI (m/z 150) Extract->MS_HOI MS_Isatin Detect Isatin (m/z 148) Extract->MS_Isatin Result Calculate Ratio 3-HOI : Isatin MS_HOI->Result MS_Isatin->Result Decision Validation Pass? (Isatin < 5%) Result->Decision

Figure 2: The "Isatin Exclusion" workflow. Successful validation requires the Isatin degradation product to remain below 5% of the total signal.

References

  • Medvedev, A. E., et al. (2005). "Oxidation of indole by cytochrome P450 2E1: formation of 3-hydroxyoxindole and its subsequent oxidation to isatin." Biochemical Pharmacology.

  • Papy-García, D., et al. (2003). "Detection and quantification of 5-hydroxyoxindole in mammalian sera and tissues by high performance liquid chromatography with multi-electrode electrochemical detection." Clinical Biochemistry.

  • Crumeyrolle-Arias, M., et al. (2003). "Isatin and 3-hydroxyoxindole: endogenous monoamine oxidase inhibitors?" Journal of Neural Transmission.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Zhang, W., et al. (2022). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." Journal of Chromatography B.

Validation

Cross-coupling reaction efficiency for indole synthesis comparison

Executive Summary The indole scaffold is a "privileged structure" in drug discovery, serving as the core for over 10,000 pharmacologically active compounds, including triptans, vinca alkaloids, and kinase inhibitors. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for over 10,000 pharmacologically active compounds, including triptans, vinca alkaloids, and kinase inhibitors. While the classical Fischer indole synthesis remains a benchmark for simple substrates, it often fails with acid-sensitive functionalities and lacks the modularity required for late-stage functionalization.

This guide objectively compares three dominant cross-coupling methodologies: Larock Heteroannulation , Sonogashira-Cyclization , and Oxidative C-H Activation . Our analysis focuses on reaction efficiency, defined here by yield, step-count (convergence), and functional group tolerance (FGT).

Part 1: Methodology Analysis[1]

Larock Heteroannulation (The Convergent Standard)

Best for: Sterically crowded 2,3-disubstituted indoles. Mechanism: Palladium-catalyzed heteroannulation of o-haloanilines with internal alkynes.

The Larock synthesis is arguably the most efficient cross-coupling method for constructing complex indole cores. Unlike stepwise methods, it forms the pyrrole ring in a single convergent operation. The reaction proceeds via oxidative addition of the aryl halide, coordination of the alkyne, regioselective migratory insertion, and intramolecular nucleophilic displacement.

  • Key Advantage: High regioselectivity.[1][2][3] The bulky group of the alkyne typically ends up at the C2 position, while the smaller group occupies C3.

  • Limitation: Requires o-haloanilines (iodides are superior to bromides/chlorides without specialized ligands).

Sonogashira-Cyclization (The Modular Approach)

Best for: 2-substituted indoles and sequential functionalization.[4] Mechanism: Pd/Cu-catalyzed coupling of o-haloanilines with terminal alkynes, followed by Cu-mediated or base-mediated cyclization.

This is often a "one-pot, two-step" protocol. The initial Sonogashira coupling isolates the o-alkynylaniline intermediate (or proceeds in situ), which is then cyclized.

  • Key Advantage: Extremely modular. Allows for the introduction of diverse R-groups at C2 via commercially available terminal alkynes.

  • Limitation: Lower atom economy due to stoichiometric copper waste in some variants; generally poor for synthesizing 2,3-disubstituted indoles directly from internal alkynes compared to Larock.

Oxidative C-H Activation (The Atom-Economy Frontier)

Best for: Green chemistry applications and unfunctionalized arenes. Mechanism: Pd(II)-catalyzed oxidative coupling of acetanilides with alkynes using an external oxidant (e.g., Cu(OAc)₂, O₂, or benzoquinone).

  • Key Advantage: Eliminates the need for pre-functionalized aryl halides.

  • Limitation: Often requires directing groups (e.g., N-acetyl, N-pyrimidyl) that must be removed later, reducing overall step efficiency.

Part 2: Performance Comparison & Decision Matrix

Comparative Efficiency Data

The following data aggregates average isolated yields across diverse substrate scopes from recent literature (2020-2024 benchmarks).

FeatureLarock Heteroannulation Sonogashira-Cyclization C-H Activation (Oxidative)
Primary Scope 2,3-Disubstituted Indoles2-Substituted IndolesUnsubstituted / 2,3-Subst.[5]
Avg. Yield (Ideal) 80–95%75–90%60–85%
Avg. Yield (Complex) 65–75%50–65%40–55%
Regioselectivity High (Steric control)Absolute (Terminal alkyne)Moderate (Directing group)
Atom Economy High (One-pot)Moderate (Ligand/Base waste)High (No halide waste)
Scalability High (Robust Pd(0)/Pd(II) cycle)Moderate (Cu removal issues)Low (Oxidant safety issues)
Key Reagent Cost High (Pd catalyst)Medium (Pd + Cu)High (Pd + Oxidant)
Decision Logic: Which Method to Choose?

IndoleSelection Start Start: Target Indole Structure Subst Substitution Pattern? Start->Subst C2 2-Substituted Only Subst->C2 R2 only C23 2,3-Disubstituted Subst->C23 R2 and R3 Sono Method: Sonogashira-Cyclization (Modular, 2-step or 1-pot) C2->Sono Standard Choice InternalAlkyne Is the Alkyne Internal? C23->InternalAlkyne Larock Method: Larock Heteroannulation (Convergent, 1-step) InternalAlkyne->Larock Yes (High Efficiency) CH Method: C-H Activation (If halide unavailable) InternalAlkyne->CH No Halide Precursor

Caption: Decision matrix for selecting the optimal cross-coupling indole synthesis method based on substitution patterns.

Part 3: Mechanistic Insight (Larock)

Understanding the Larock catalytic cycle is crucial for troubleshooting low yields. The rate-determining step is often the oxidative addition (for chlorides/bromides) or the migratory insertion (for bulky alkynes).

LarockMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + o-Haloaniline Coord Alkyne Coordination (π-complex) OxAdd->Coord + Internal Alkyne MigIns Migratory Insertion (Regioselective Step) Coord->MigIns Syn-Insertion NuAttack Intramolecular Aminopalladation MigIns->NuAttack -HX (Base assisted) RedElim Reductive Elimination (Indole Release) NuAttack->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Larock Heteroannulation. Note the critical migratory insertion step determining regioselectivity.

Part 4: Experimental Protocol (The "Gold Standard")

Protocol: Optimized Larock Synthesis of 2,3-Diphenylindole

This protocol utilizes the "chloride effect" (LiCl additive) to stabilize the palladium intermediate and accelerate the reaction, a critical optimization often missed in standard textbooks.

Materials:

  • o-Iodoaniline (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[6][7]

  • Triphenylphosphine (PPh₃) (10 mol%) (or dppf for difficult substrates)

  • Na₂CO₃ (2.0 equiv) or K₂CO₃

  • LiCl (1.0 equiv)

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, combine Pd(OAc)₂ and PPh₃ in DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(0) species).

  • Reagent Addition: Add o-iodoaniline, diphenylacetylene, Na₂CO₃, and LiCl to the vessel.

  • Degassing: Purge the headspace with Argon or Nitrogen for 5 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Reaction: Heat the sealed vessel to 100°C for 12–24 hours.

    • Checkpoint: Monitor via TLC. The disappearance of o-iodoaniline indicates completion. If the reaction stalls, add 2 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF and inorganic salts.

    • Tip: DMF is difficult to remove; copious water washes or a LiCl(aq) wash prevents DMF from carrying over into the organic layer.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–92%

References

  • Larock Indole Synthesis (Original & Review)

    • Larock Indole Synthesis - SynArchive. Retrieved from

    • Larock Indole Synthesis - Wikipedia. Retrieved from

  • Sonogashira & Cacchi Protocols

    • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Org. Lett. (2006). Retrieved from

    • Sequential Sonogashira and Larock Indole Synthesis Reactions. PMC (2014).[1] Retrieved from

  • C-H Activ

    • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PMC (2021).[8] Retrieved from

    • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev. (2005). Retrieved from

  • General Experimental Guides

    • A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies. Retrieved from

Sources

Comparative

Comparative Analysis of Catalytic Systems for Asymmetric Oxindole Synthesis

Executive Summary: The Quaternary Challenge The oxindole scaffold, particularly when substituted at the C3 position, is a privileged structure in medicinal chemistry, serving as the core for alkaloids like Spirotryprosta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Challenge

The oxindole scaffold, particularly when substituted at the C3 position, is a privileged structure in medicinal chemistry, serving as the core for alkaloids like Spirotryprostatin B, Gelsemine, and Welwitindolinone A. The primary synthetic bottleneck is the enantioselective construction of the C3-quaternary stereocenter .

This guide objectively compares the two dominant catalytic paradigms—Transition Metal Catalysis (TMC) and Organocatalysis (OC) —for solving this specific steric and electronic challenge.

Decision Matrix: Quick Selection Guide
RequirementRecommended SystemRationale
Reaction Type

-Arylation/Vinylation
Palladium (TMC) is unrivaled for forming

bonds via cross-coupling.
Reaction Type Michael/Mannich/Aldol Organocatalysis (Squaramides/Phosphoric Acids) excels with soft nucleophiles/electrophiles.
Scalability Transition Metal (Pd/Cu) Lower catalyst loading (<1 mol%) and established industrial supply chains.
Sustainability Organocatalysis Metal-free, often ambient temperature, avoids trace metal remediation in API.
Substrate Scope Bifunctional Systems Necessary for unactivated substrates requiring simultaneous activation (e.g., synergistic catalysis).

Comparative Technical Analysis

System A: Transition Metal Catalysis (Focus: Palladium)

Mechanism: Pd(0)/Pd(II) redox cycles involving oxidative addition, enolate coordination, and reductive elimination. Best For: Intramolecular


-arylation to form spiro-oxindoles; Allylic alkylation.
System B: Organocatalysis (Focus: Cinchona-Squaramides)

Mechanism: Dual H-bond activation (LUMO lowering of electrophile) combined with tertiary amine base (HOMO raising of nucleophile). Best For: Asymmetric conjugate additions (Michael) and nucleophilic additions to isatins (Mannich/Aldol).

Performance Metrics: Head-to-Head
MetricSystem A: Pd-Catalyzed

-Arylation
System B: Organocatalytic Michael Addition
Enantioselectivity (ee) High (90-99%) High (90-98%)
Catalyst Loading Low (0.5 - 2.0 mol%) Moderate (5 - 10 mol%)
Reaction Time Fast (1 - 12 h)Slower (12 - 48 h)
Temperature Elevated (60 - 100 °C)Ambient / Sub-ambient (-20 to 25 °C)
Air/Moisture Sensitivity High (Requires Inert Atmosphere)Low (Often Open-Flask)
Cost Efficiency Low (Pd + Ligand cost)High (Inexpensive chiral pool derived)
Toxicity Profile High (Heavy metal remediation required)Low (Organic waste)

Mechanistic Visualization

The following diagrams contrast the kinetic pathways of both systems.

Diagram 1: Palladium-Catalyzed Enolate Arylation Cycle

This pathway highlights the critical reductive elimination step which forms the quaternary center.

Pd_Cycle Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-X) Start->OxAdd Ar-X TransMetal Pd(II)-Enolate Species (Chiral Environment) OxAdd->TransMetal Amide Substrate Base Base-Mediated Enolization Base->TransMetal Deprotonation RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim Rate Limiting Step Product Chiral Oxindole + Pd(0) RedElim->Product Product->Start Regeneration

Caption: Pd-catalyzed cycle featuring oxidative addition and the stereodefining reductive elimination.

Diagram 2: Bifunctional Organocatalytic Activation

This pathway illustrates the "Soft-Soft" interaction mediated by H-bonding, typical of squaramide catalysis.

Organo_Cycle Cat Chiral Squaramide Catalyst Complex Ternary Complex (Self-Assembly) Cat->Complex TS Transition State (Dual H-Bonding) Complex->TS Stereocontrol Nu Nucleophile (Enol/Enamine) Nu->Complex Amine Activation El Electrophile (Isatin/Nitroalkene) El->Complex H-Bond Activation Prod Chiral Oxindole TS->Prod Prod->Cat Release

Caption: Dual activation mode where the catalyst simultaneously organizes the nucleophile and electrophile.

Experimental Protocols (SOPs)

Protocol A: Pd-Catalyzed Intramolecular -Arylation

Objective: Synthesis of 3-methyl-3-phenyl-oxindole. Reference Grounding: Based on Hartwig/Buchwald methodologies [1, 2].

Reagents:

  • Substrate:

    
    -methyl-
    
    
    
    -phenyl-2-chloropropanamide (1.0 equiv)
  • Catalyst: Pd(OAc)

    
     (2 mol%)[1]
    
  • Ligand: BINAP or Q-Phos (4 mol%)

  • Base: NaO

    
    Bu (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Pd(OAc)

    
     (4.5 mg, 0.02 mmol) and Ligand (0.04 mmol). Add 2 mL Toluene and stir for 10 min to pre-form the complex.
    
  • Substrate Addition: Add the amide substrate (1.0 mmol) and NaO

    
    Bu (144 mg, 1.5 mmol).
    
  • Reaction: Seal the vial and remove from glovebox. Heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT. Quench with saturated NH

    
    Cl. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
  • Validation: Check ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Organocatalytic Mannich Reaction

Objective: Synthesis of 3-amino-oxindole derivatives. Reference Grounding: Based on Cinchona-squaramide protocols [3, 4].[2][3]

Reagents:

  • Substrate 1:

    
    -Boc-isatin ketimine (1.0 equiv)
    
  • Substrate 2: 1,3-Dicarbonyl compound (1.2 equiv)

  • Catalyst: Quinidine-derived Squaramide (2–5 mol%)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Setup: To a 4 mL vial equipped with a stir bar, add the Squaramide catalyst (0.01 mmol) and

    
    -Boc-isatin ketimine (0.2 mmol).
    
  • Solvation: Dissolve in 1.0 mL DCM. Cool to 0 °C (ice bath) or -20 °C (cryostat) depending on desired selectivity.

  • Initiation: Add the 1,3-dicarbonyl nucleophile (0.24 mmol) in one portion.

  • Monitoring: Stir at defined temperature for 24 hours. Monitor consumption of ketimine via TLC.

  • Isolation: Direct purification. Load the reaction mixture directly onto a silica gel column. Elute with DCM/MeOH (98:2).

  • Validation: Evaporate solvent to yield white solid. Analyze via

    
    H NMR for diastereomeric ratio (dr) and Chiral HPLC for ee.
    

References

  • Lee, S., & Hartwig, J. F. (2001).[4] Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation.[1][4] Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations.[1] Journal of Organic Chemistry, 66(10), 3402–3415.[1] Link

  • Hennessy, E. J., & Buchwald, S. L. (2003).[4] A general and mild copper-catalyzed arylation of diethyl malonate. Journal of the American Chemical Society, 125(40), 12084–12085. Link

  • Chauhan, P., Chimni, S. S., et al. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 4(10), 3293–3313. Link

  • Trivedi, M., et al. (2016).[5] Asymmetric Mannich reaction: highly enantioselective synthesis of 3-amino-oxindoles via chiral squaramide based H-bond donor catalysis.[2] RSC Advances, 6, 3626-3630. Link

  • Dalpozzo, R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10, 5165-5181.[6] Link

Sources

Validation

Analytical Strategies for the Differentiation of Indole Isomers

Topic: : A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary & Technical Context Indole isomers—whether positional (e.g., 4-, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary & Technical Context

Indole isomers—whether positional (e.g., 4-, 5-, 6-, or 7-substituted indoles) or constitutional (e.g., indazole vs. indole)—represent a persistent challenge in medicinal chemistry and forensic toxicology. Their identical molecular weights and similar physicochemical properties often render standard C18-based HPLC and low-resolution MS insufficient for unambiguous identification.

This guide moves beyond basic separation to explore orthogonal analytical strategies . We compare the efficacy of


-electron active stationary phases, Ion Mobility Spectrometry (IMS), and 2D-NMR techniques. The goal is to provide a self-validating workflow that ensures structural certainty in drug development and impurity profiling.

Method 1: Enhanced Chromatographic Selectivity ( - Interactions)

Standard alkyl-bonded phases (C18) rely on hydrophobic subtraction, which often fails to resolve positional indole isomers with similar logP values. The superior alternative is the use of Biphenyl or Phenyl-Hexyl stationary phases.

Mechanism of Action

Biphenyl phases possess a dual retention mechanism:[1]

  • Hydrophobic Interaction: Standard dispersion forces.

  • 
    -
    
    
    
    Interaction:
    The biphenyl rings on the stationary phase overlap with the
    
    
    -system of the indole analyte.

Why it works for isomers: The electron density distribution varies significantly between a 4-substituted and a 6-substituted indole due to resonance effects. Biphenyl phases are sensitive to these subtle electronic differences, often resulting in baseline resolution where C18 shows co-elution.

Comparative Data: C18 vs. Biphenyl[1][2][3]
FeatureC18 (Octadecylsilane)Biphenyl / Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Isomer Selectivity Low (driven by hydrophobicity)High (driven by electron density)
Mobile Phase MeOH/ACN compatibleMeOH preferred (enhances

-interactions)
Application General screeningPositional isomers, nitro-aromatics
Experimental Protocol: High-Resolution Isomer Separation

Objective: Baseline separation of 4-, 5-, 6-, and 7-methoxyindole isomers.

  • Column: Biphenyl Core-Shell, 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Formate for pH control).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is critical. Acetonitrile's

      
      -electrons can compete with the stationary phase, dampening the selectivity.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min; Temp: 35°C.

Method 2: Mass Spectrometry & Ion Mobility (IMS)[4][5][6][7]

While high-resolution MS (HRMS) provides exact mass, it cannot distinguish isomers with identical elemental compositions. Two advanced MS strategies are required: Fragmentation Ratio Analysis and Ion Mobility Spectrometry (IMS) .

Strategy A: MS/MS Fragmentation Ratios

Isomers often fragment via the same pathways but at different rates due to steric hindrance or electronic stability of intermediates.

  • Protocol: Acquire MS/MS spectra at multiple collision energies (CE: 10, 20, 40 eV).

  • Differentiation: Plot the intensity ratio of two major fragment ions (e.g.,

    
     for synthetic cannabinoids).
    
  • Example: In JWH-type indoles, the ratio of the acylium ion to the indole core ion varies significantly between 2- and 3-substituted isomers [1].

Strategy B: Ion Mobility Spectrometry (IMS)

IMS separates ions based on their shape and size (Collision Cross Section, CCS) in the gas phase before they enter the mass analyzer.[2]

  • Causality: A 4-substituted indole is more "globular" than a linear 6-substituted indole. This difference in shape alters the drift time through the IMS cell.

  • Metric:

    
    CCS. A difference of >2% is typically required for separation.
    

Method 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard

When LC-MS yields ambiguous results, 2D-NMR is the definitive method for structural elucidation.

Key Techniques
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons close in space (<5 Å).

    • Application: Distinguishing N-alkylated isomers. If the N-alkyl protons show an NOE correlation to the C2-proton but not C4, the substitution is confirmed at N1.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away.

    • Application: Assigning quaternary carbons in the indole ring.

Visualization: NMR Logic Flow

NMR_Logic Start Unknown Indole Isomer H1_NMR 1H NMR Screening (Aromatic Region 6.5-8.0 ppm) Start->H1_NMR Coupling Analyze Coupling Constants (J) Ortho (7-8 Hz) vs Meta (1-2 Hz) H1_NMR->Coupling Distinct splitting? HMBC HMBC Experiment (Long-range C-H) H1_NMR->HMBC Quaternary C check NOESY NOESY Experiment (Spatial Proximity) Coupling->NOESY No (Complex/Crowded) Result Unambiguous Structure Assignment Coupling->Result Yes (Simple systems) NOESY->Result HMBC->Result

Caption: Decision logic for NMR-based differentiation of indole regioisomers.

Comparative Analysis Summary

The following table synthesizes the operational parameters of the discussed methods to aid in method selection.

ParameterHPLC (Biphenyl)MS/MS & IMS2D-NMR (NOESY/HMBC)
Differentiation Basis Polarity & Electronic Cloud (

-

)
Frag. Kinetics & Shape (CCS)Magnetic Environment & Connectivity
Specificity High (with optimized gradient)Medium (MS/MS) to High (IMS)Absolute (Gold Standard)
Sensitivity High (ng/mL)Ultra-High (pg/mL) Low (mg required)
Throughput Medium (10-20 min/sample)High (<2 min/sample)Low (Hours/sample)
Cost LowHigh (Instrument cost)High (Instrument + Time)
Best For Routine QC, Impurity ProfilingBioanalysis, Trace ForensicsStructure Elucidation of Unknowns

Comprehensive Workflow Visualization

This diagram illustrates the integrated workflow recommended for a drug development campaign encountering isomeric impurities.

Indole_Workflow cluster_LC Separation Phase cluster_ID Identification Phase Sample Isomeric Mixture LC_C18 C18 Screening Sample->LC_C18 LC_Bi Biphenyl/MeOH (Pi-Pi Selectivity) LC_C18->LC_Bi Poor Resolution MS_Frag MS/MS Ratio Check LC_C18->MS_Frag Good Resolution LC_Bi->MS_Frag IMS Ion Mobility (CCS) MS_Frag->IMS Ambiguous Spectra NMR 2D NMR (HMBC) MS_Frag->NMR New Compound IMS->NMR Confirmation Needed Final SOP Generation NMR->Final Validated Method

Caption: Integrated analytical workflow for isolating and identifying indole isomers.

References

  • Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. National Institute of Justice. Available at: [Link]

  • Ion Mobility Separations of Isomers based upon Long Path Length Structures. National Institutes of Health (PMC). Available at: [Link]

  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of substituted indoles. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (CAS: 1250944-54-7).[1] Editorial Note: This compound is a substituted 3-hydroxyoxindole.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (CAS: 1250944-54-7).[1]

Editorial Note: This compound is a substituted 3-hydroxyoxindole.[1] While it shares a structural core with the potent opioid metabolite 7-hydroxymitragynine, it is a distinct, simpler chemical intermediate.[1] However, due to its structural class and potential for biological activity, this guide enforces a High-Potency Handling (Band 3/4) protocol as a precautionary safety standard.[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material against the following specifications to ensure accurate waste stream categorization.

PropertySpecification
Chemical Name 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one
Synonyms 3-Hydroxy-7-methoxyoxindole; 7-Methoxy-3-hydroxyindolin-2-one
CAS Number 1250944-54-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Hazard Class Irritant / Potentially Bioactive (Treat as Toxic)
GHS Signal Word WARNING

Critical Hazard Statement:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Precautionary Principle: As a structural analog to active indole alkaloids, treat all waste as if it possesses pharmacological activity until denatured via incineration.

Pre-Disposal Safety Assessment

Do not dispose of this compound down the drain. It is an organic pollutant that requires thermal destruction.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 respirator or work within a certified chemical fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

  • Body: Lab coat with closed cuffs; Tyvek sleeves recommended for large quantities (>10 g).[1]

Disposal Workflow: Decision Matrix

The following diagram illustrates the mandatory decision logic for disposing of 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one depending on its physical state.

DisposalWorkflow Start Waste Generation (3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Powder LiquidWaste Dissolved in Solution StateCheck->LiquidWaste Solution SolidContainer Pack in Wide-Mouth HDPE/Glass Jar SolidWaste->SolidContainer SolventCheck Identify Solvent Type LiquidWaste->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' (Toxic/Irritant) SolidContainer->LabelSolid FinalDestruction Final Disposal: High-Temperature Incineration LabelSolid->FinalDestruction Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloContainer Container A: Halogenated Waste Halo->HaloContainer NonHaloContainer Container B: Non-Halogenated Waste NonHalo->NonHaloContainer HaloContainer->FinalDestruction NonHaloContainer->FinalDestruction

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Powder or Contaminated Solids)[1]
  • Applicability: Expired stock, weighing papers, contaminated gloves, pipette tips.

  • Protocol:

    • Containment: Transfer the solid material into a dedicated wide-mouth HDPE or glass jar . Do not use standard trash bags for the pure chemical.

    • Debris: Place contaminated consumables (gloves, paper) into a clear hazardous waste bag (polyethylene, 4-6 mil).[1]

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one" (Do not use abbreviations).[1][2][3][4]

      • Hazards: Check "Toxic" and "Irritant".

    • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)[1]
  • Applicability: HPLC waste, reaction mother liquors, dissolved stock.

  • Protocol:

    • Segregation: Determine the primary solvent.

      • Halogenated:[5] (e.g., Dichloromethane, Chloroform).[1]

      • Non-Halogenated: (e.g., Methanol, DMSO, Ethyl Acetate).[1]

    • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container, as indoles can react exothermically with oxidizers.

    • Transfer: Pour into the appropriate carboy using a funnel to prevent spills.

    • Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste container.

Emergency Spill Response

In the event of a spill outside of a fume hood, execute the following protocol immediately.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double gloves, N95, Goggles) Alert->PPE Contain 3. Containment Cover with damp absorbent pads (Avoid dust generation) PPE->Contain Clean 4. Cleanup Scoop into hazardous waste bag Contain->Clean Decon 5. Decontamination Wipe surface with 10% Bleach then Water Clean->Decon

Figure 2: Operational workflow for managing dry powder spills.[1]

Chemical Deactivation Note: While not strictly required for this intermediate, treating the spill area with 10% sodium hypochlorite (bleach) is effective for oxidizing the indole core, breaking down potential bioactive motifs before final cleaning with water.[1]

Regulatory Compliance & Transport

  • US (RCRA): This compound is not P-listed or U-listed by name.[1] However, it must be characterized as a characteristic hazardous waste (Toxic/Reactive) if it exhibits those properties, or simply as "Non-RCRA Regulated Hazardous Waste" destined for incineration.[1]

  • EU (REACH): Dispose of in accordance with EC 2008/98/EC (Waste Framework Directive).[1] Code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).[1]

  • Transport: Ensure waste containers are closed, upright, and transported in secondary containment during internal transfer to the central waste facility.

References

  • PubChem. (2025).[1] 3-Hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one (Analogous Structure Data). National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6][7] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one

Executive Summary: Immediate Action Card Substance Class: Substituted Oxindole / Pharmaceutical Intermediate Physical State: Solid (Powder/Crystal) Default Hazard Band: OEB 3 (Potent/Toxic) – Treat as highly bioactive un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Substance Class: Substituted Oxindole / Pharmaceutical Intermediate Physical State: Solid (Powder/Crystal) Default Hazard Band: OEB 3 (Potent/Toxic) – Treat as highly bioactive until specific toxicology data confirms otherwise.

Core PPE Matrix
Protection ZoneMinimum RequirementRecommended Specification
Respiratory N95 / P2 Respirator P100 / P3 (if handling open powder outside isolator)
Dermal (Hand) Double Nitrile 0.11mm (min) Nitrile (Outer) + Laminate (Inner for solutions)
Ocular Safety Glasses Goggles (if fine dust or splash risk exists)
Body Lab Coat (Buttoned) Tyvek® Coverall (Disposable, elasticated cuffs)
Engineering Fume Hood Powder Containment Hood or Glovebox

Hazard Assessment & Risk Profiling

As a Senior Application Scientist, I emphasize that safety protocols for specific intermediates like 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one must be derived from their structural alerts and functional categories, not just available SDS data (which is often sparse for R&D intermediates).

Structural Alerts & Bioactivity

This compound belongs to the oxindole (indolone) class. Oxindoles are "privileged structures" in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR modulators.

  • 3-Hydroxy Group: Increases polarity and reactivity; often a metabolic handle or a warhead for hydrogen bonding in active sites.

  • 7-Methoxy Group: Electron-donating group; modulates metabolic stability and solubility.

Risk Implication: Because this scaffold is designed to bind biologically relevant targets (kinases/receptors), you must assume biological activity upon absorption. Inhalation of dust is the primary high-risk vector.

Decision Logic: PPE Selection

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine your specific requirements based on the operation scale.

RiskAssessment Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Solution->Solvent HighRisk High Risk: Inhalation Quant->HighRisk Yes ProtocolB Protocol B: Single Nitrile + Fume Hood Quant->ProtocolB No (<100mg) AbsorbRisk High Risk: Dermal Absorption Solvent->AbsorbRisk DMSO/DMF (Penetrating) Solvent->ProtocolB Water/Ethanol ProtocolA Protocol A: Double Nitrile + P100 + Isolator HighRisk->ProtocolA ProtocolC Protocol C: Laminate Gloves + Goggles AbsorbRisk->ProtocolC

Figure 1: Risk Assessment Decision Tree for selecting PPE based on physical state and solvent carrier.

Detailed PPE Specifications

Respiratory Protection

The Threat: Fine pharmaceutical dust (particle size <10µm) can bypass mucociliary clearance and enter the deep lung.

  • Standard Operation: Work within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Open Handling (Weighing): If a balance enclosure is unavailable, wear a NIOSH-certified N95 or P100 filtering facepiece.

  • Emergency/Spill: Use a Full-Face Elastomeric Respirator with P100/Organic Vapor cartridges.

Dermal Protection (Gloves)

Oxindoles can be absorbed through the skin, especially when dissolved in organic solvents like DMSO or DCM.

  • Material: Nitrile is the baseline. Latex is insufficient for chemical resistance.

  • Technique: Double Gloving is mandatory for handling >1g or solutions.

    • Inner Glove: Bright color (e.g., orange) to act as a breach indicator.

    • Outer Glove: Standard Nitrile (minimum 4 mil / 0.11 mm thickness).

  • Permeation Data (Estimated for Indoles):

    • Nitrile: >480 min (Solid state).

    • Nitrile (in Acetone/DCM): <5 min (Splash protection only—change immediately upon contact).

Eye & Body Protection[2]
  • Eyes: Safety glasses with side shields (ANSI Z87.1) are minimum. Use indirect-vent goggles if the powder is fluffy/electrostatic or if synthesis involves refluxing solvents.

  • Body: A standard cotton lab coat is acceptable for minor handling. For scale-up (>10g), use a Tyvek® (polyethylene) disposable lab coat or apron to prevent dust accumulation on personal clothing.

Operational Workflow: From Weighing to Waste

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Oxindole powders can be static.[1] Use an ionizing bar or anti-static gun if available to prevent "jumping" powder.

  • The "Clean-Dirty" Hand Rule:

    • Designate your non-dominant hand as "Dirty" (touches spatulas, weigh boats).

    • Designate your dominant hand as "Clean" (touches balance doors, notebooks).

    • Why? This prevents cross-contamination of the lab environment.

Phase 2: Reaction Setup
  • Solvent Choice: If dissolving in DMSO or DMF, treat the solution as a skin-penetrating hazard . The solvent carries the oxindole through the dermis.

  • Temperature: If heating >50°C, ensure the condenser is active before heating to prevent vapor escape.

Phase 3: Decontamination & Doffing

Proper removal of PPE is just as critical as wearing it.

Doffing Step1 1. Inspect Gloves (Wipe visible residue) Step2 2. Remove Outer Gloves (Peel from cuff) Step1->Step2 Step3 3. Remove Eyewear (Handle by arms only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 2: Sequential PPE Doffing Protocol to minimize secondary exposure.

Waste Disposal & Emergency Protocols

Waste Classification
  • Solid Waste: Collect in "Hazardous Solid - Toxic" containers. Do not place in general trash.

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Label clearly with "Contains 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one".

Emergency Response[4]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2][3][4] Do not use ethanol (increases absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (if water-compatible) or oil-sorbent pads to dampen.

    • Scoop into a sealed bag.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted oxindoles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link]

Sources

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